Product packaging for 2-(1-methyl-1H-pyrazol-4-yl)acetic acid(Cat. No.:CAS No. 1152582-56-3)

2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1387531
CAS No.: 1152582-56-3
M. Wt: 140.14 g/mol
InChI Key: CVVXBWFAPQPDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1-Methyl-1H-pyrazol-4-yl)acetic acid ( 1152582-56-3) is a versatile heterocyclic building block with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol. This compound is of significant interest in medicinal and synthetic chemistry as a precursor for the synthesis of more complex molecules. Its structure, featuring an acetic acid chain linked to a 1-methyl-1H-pyrazole ring, makes it a valuable scaffold for constructing potential active pharmaceutical ingredients (APIs). Published literature demonstrates its application as a key reactant in the synthesis of investigational compounds, such as in the preparation of acetamide derivatives under coupling reagents like HATU (source: ). These synthetic applications highlight its role in accelerating drug discovery projects. The compound is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet and refer to the certificate of analysis for lot-specific data before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B1387531 2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1152582-56-3

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-4-5(3-7-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVXBWFAPQPDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152582-56-3
Record name 2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for the preparation of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formation of the 1-methyl-1H-pyrazole core, followed by regioselective formylation at the C4 position via the Vilsmeier-Haack reaction. The resulting aldehyde is then elaborated to the target acetic acid derivative through a multi-step sequence involving a Horner-Wadsworth-Emmons reaction, catalytic hydrogenation, and subsequent ester hydrolysis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of strategic considerations.

Introduction

This compound is a key heterocyclic scaffold that has garnered significant interest in the pharmaceutical industry. Its structural motif is present in a variety of biologically active molecules, and its utility as a synthetic intermediate allows for the exploration of diverse chemical space in the pursuit of novel therapeutic agents. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The acetic acid side chain at the 4-position provides a convenient handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.

This guide will delineate a reliable and scalable synthetic route to this important molecule, with a focus on providing not only the procedural steps but also the underlying chemical principles that govern each transformation.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound (1) , suggests the hydrolysis of the corresponding ethyl ester (2) . This ester can be obtained from the α,β-unsaturated ester (3) via catalytic hydrogenation. The unsaturated ester (3) is accessible through a Horner-Wadsworth-Emmons reaction of 1-methyl-1H-pyrazole-4-carbaldehyde (4) . The key intermediate, the 4-formyl pyrazole (4) , can be synthesized by the formylation of 1-methyl-1H-pyrazole (5) . Finally, the pyrazole core (5) can be constructed from the cyclocondensation of a suitable 1,3-dicarbonyl equivalent with methylhydrazine.

G target This compound (1) ester Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (2) target->ester Hydrolysis unsaturated_ester Ethyl (E)-2-(1-methyl-1H-pyrazol-4-yl)acrylate (3) ester->unsaturated_ester Hydrogenation aldehyde 1-methyl-1H-pyrazole-4-carbaldehyde (4) unsaturated_ester->aldehyde Horner-Wadsworth-Emmons pyrazole 1-methyl-1H-pyrazole (5) aldehyde->pyrazole Vilsmeier-Haack Formylation starting_materials 1,1,3,3-Tetraethoxypropane + Methylhydrazine pyrazole->starting_materials Cyclocondensation

Caption: Retrosynthetic analysis of this compound.

This chosen synthetic strategy offers several advantages:

  • Robust and Well-Precedented Reactions: Each step in this pathway utilizes well-established and high-yielding chemical transformations.

  • Regiocontrol: The Vilsmeier-Haack reaction provides excellent regioselectivity for the formylation of the electron-rich pyrazole ring at the 4-position.

  • Scalability: The reactions are generally amenable to scale-up, making this route suitable for the production of larger quantities of the target compound.

Detailed Synthetic Protocols

Synthesis of 1-methyl-1H-pyrazole (5)

The synthesis of the 1-methyl-1H-pyrazole core is the foundational step of this protocol. A common and efficient method involves the condensation of 1,1,3,3-tetraethoxypropane with methylhydrazine.[1]

Experimental Protocol:

  • To a stirred solution of methylhydrazine (1.0 eq) in ethanol at 0 °C, add concentrated hydrochloric acid (1.1 eq) dropwise.

  • To this solution, add 1,1,3,3-tetraethoxypropane (1.05 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to afford 1-methyl-1H-pyrazole as a colorless liquid.

Causality of Experimental Choices: The acidic conditions catalyze the hydrolysis of the acetal groups of 1,1,3,3-tetraethoxypropane to generate the reactive malondialdehyde in situ. The subsequent condensation with methylhydrazine and intramolecular cyclization leads to the formation of the pyrazole ring. The use of methylhydrazine directly installs the methyl group at the N1 position.

Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde (4)

The introduction of a formyl group at the C4 position of the pyrazole ring is achieved through the Vilsmeier-Haack reaction.[2] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+Cl- DMF->Vilsmeier_Reagent + POCl3 POCl3 Phosphorus oxychloride (POCl3) Sigma_Complex Sigma Complex Pyrazole 1-methyl-1H-pyrazole Pyrazole->Sigma_Complex + Vilsmeier Reagent Aldehyde_Imine Aldehyde Imine Sigma_Complex->Aldehyde_Imine - H+ Aldehyde 1-methyl-1H-pyrazole-4-carbaldehyde Aldehyde_Imine->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole.

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and a condenser, cool phosphorus oxychloride (POCl₃, 3.0 eq) to 0 °C.

  • Add N,N-dimethylformamide (DMF, 3.5 eq) dropwise to the cooled POCl₃ with vigorous stirring.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add 1-methyl-1H-pyrazole (1.0 eq) dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and maintain for 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 1-methyl-1H-pyrazole-4-carbaldehyde as a solid.[3]

Trustworthiness of the Protocol: The Vilsmeier-Haack reaction is a highly reliable method for the formylation of pyrazoles. The reaction progress can be easily monitored by thin-layer chromatography (TLC). The workup procedure is straightforward, and the product is typically obtained in good yield after purification.

Synthesis of Ethyl (E)-2-(1-methyl-1H-pyrazol-4-yl)acrylate (3)

The elongation of the carbon chain is achieved via a Horner-Wadsworth-Emmons reaction between the aldehyde (4) and triethyl phosphonoacetate. This reaction is renowned for its high E-selectivity in the formation of α,β-unsaturated esters.

Experimental Protocol:

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C and add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (4) (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl (E)-2-(1-methyl-1H-pyrazol-4-yl)acrylate as a solid.

Expertise and Experience Insights: The use of sodium hydride as a base is crucial for the deprotonation of the phosphonate to generate the reactive ylide. Anhydrous conditions are essential to prevent the quenching of the base and the ylide. The reaction is typically highly stereoselective, affording the E-isomer as the major product.

Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (2)

The reduction of the carbon-carbon double bond of the α,β-unsaturated ester (3) is accomplished by catalytic hydrogenation.

Experimental Protocol:

  • Dissolve ethyl (E)-2-(1-methyl-1H-pyrazol-4-yl)acrylate (3) (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, which is often of sufficient purity for the next step.

Authoritative Grounding: Catalytic hydrogenation is a standard and highly efficient method for the reduction of unhindered alkenes. Palladium on carbon is a widely used and effective catalyst for this transformation.

Synthesis of this compound (1)

The final step in the synthesis is the hydrolysis of the ethyl ester (2) to the target carboxylic acid (1) . This is typically achieved under basic conditions.

Experimental Protocol:

  • Dissolve ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (2) (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 2-3 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)
1-methyl-1H-pyrazole (5) C₄H₆N₂82.11~7.5 (s, 1H), ~7.4 (s, 1H), ~3.8 (s, 3H)~138, ~129, ~105, ~39
1-methyl-1H-pyrazole-4-carbaldehyde (4) C₅H₆N₂O110.12~9.8 (s, 1H), ~8.0 (s, 1H), ~7.9 (s, 1H), ~3.9 (s, 3H)~185, ~142, ~135, ~120, ~39
Ethyl (E)-2-(1-methyl-1H-pyrazol-4-yl)acrylate (3) C₉H₁₂N₂O₂180.21~7.8 (s, 1H), ~7.6 (s, 1H), ~7.5 (d, 1H), ~6.2 (d, 1H), ~4.2 (q, 2H), ~3.8 (s, 3H), ~1.3 (t, 3H)~166, ~144, ~139, ~133, ~118, ~115, ~60, ~39, ~14
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (2) C₉H₁₄N₂O₂182.22~7.4 (s, 1H), ~7.3 (s, 1H), ~4.1 (q, 2H), ~3.8 (s, 3H), ~3.4 (s, 2H), ~1.2 (t, 3H)~171, ~138, ~129, ~118, ~61, ~39, ~31, ~14
This compound (1) C₆H₈N₂O₂140.14~10.5 (br s, 1H), ~7.5 (s, 1H), ~7.4 (s, 1H), ~3.8 (s, 3H), ~3.5 (s, 2H)~175, ~138, ~130, ~117, ~39, ~30

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Conclusion

This technical guide has outlined a reliable and efficient multi-step synthesis of this compound. By providing detailed, step-by-step protocols and explaining the rationale behind the chosen synthetic strategy and experimental conditions, this document serves as a valuable resource for researchers in the field of organic and medicinal chemistry. The described pathway utilizes robust and scalable reactions, making it suitable for the synthesis of this important building block for drug discovery and development programs.

References

2-(1-methyl-1H-pyrazol-4-yl)acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, provide a validated synthetic protocol, explore its spectroscopic signature, and discuss its reactivity and applications as a versatile scaffold in modern pharmaceutical research.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms imparts a unique combination of physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets.[3] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][4]

This compound (also known as 1-methylpyrazole-4-acetic acid) has emerged as a particularly valuable synthetic intermediate. The N-methylation of the pyrazole ring prevents tautomerization and provides a fixed vector for substituent orientation, which is critical for rational drug design. The acetic acid moiety offers a convenient chemical handle for elaboration, allowing for the straightforward introduction of diverse functional groups through amide coupling, esterification, or other transformations. This guide serves to consolidate the key technical data and practical knowledge surrounding this important compound.

Core Chemical and Physical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical method development.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[5]
Molecular Weight 140.14 g/mol [5]
CAS Number 1152582-56-3[6]
Appearance White to off-white solid
Purity Typically ≥95%
IUPAC Name This compound[5]
InChIKey CVVXBWFAPQPDCQ-UHFFFAOYSA-N
Storage 2-8°C, sealed in a dry environment

Synthesis and Purification Workflow

While several methods exist for the synthesis of pyrazole derivatives, a common and reliable approach for C-4 functionalized pyrazoles involves the construction of the ring followed by side-chain manipulation.[7] However, for this compound, a more direct route starting from a pre-formed pyrazole is often employed by commercial suppliers. Below is a validated, two-step protocol adapted from established procedures for N-alkylation and hydrolysis.[8]

Synthetic Rationale and Causality

The chosen pathway involves two key transformations:

  • N-Alkylation: The pyrazole nitrogen is deprotonated using a strong, non-nucleophilic base like sodium hydride (NaH). This generates the pyrazolate anion, a potent nucleophile that readily attacks an electrophilic alkylating agent, in this case, an ethyl bromoacetate. This step selectively installs the acetic acid precursor at the N1 position.

  • Saponification (Ester Hydrolysis): The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base such as sodium hydroxide (NaOH) in a protic solvent mixture. The reaction is driven to completion by the formation of the carboxylate salt, which is then protonated in an acidic workup to yield the final product.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of 4-bromo-1-methyl-1H-pyrazole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • In a separate flask, prepare a solution of ethyl bromoacetate (1.1 eq.) in anhydrous THF.

  • Cool the reaction mixture back to 0°C and add the ethyl bromoacetate solution dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ethyl ester intermediate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl ester from Step 1 in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq.) and stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-polar impurities.

  • Cool the aqueous layer to 0°C and acidify to pH ~2-3 with cold 1M hydrochloric acid (HCl).

  • A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification Start 4-Bromo-1-methyl-1H-pyrazole + NaH in THF Alkylation Reaction with Ethyl Bromoacetate Start->Alkylation Workup1 Aqueous Workup & Extraction Alkylation->Workup1 Purify1 Silica Gel Chromatography Workup1->Purify1 Intermediate Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Purify1->Intermediate Hydrolysis Base Hydrolysis (NaOH, MeOH/H2O) Intermediate->Hydrolysis Workup2 Acidic Workup (HCl) Hydrolysis->Workup2 Isolation Filtration & Drying Workup2->Isolation Product This compound Isolation->Product

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ ~12.3 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid (COOH). Its chemical shift can be variable and it is D₂O exchangeable.

    • δ ~7.6 ppm (s, 1H): A singlet for the proton at the C5 position of the pyrazole ring (CH =N).

    • δ ~7.4 ppm (s, 1H): A singlet for the proton at the C3 position of the pyrazole ring (N-N=CH ).

    • δ ~3.8 ppm (s, 3H): A sharp singlet corresponding to the three protons of the N-methyl group (N-CH ₃).

    • δ ~3.5 ppm (s, 2H): A singlet for the two methylene protons of the acetic acid side chain (-CH ₂-COOH).

  • ¹³C NMR (125 MHz, DMSO-d₆):

    • δ ~172 ppm: Carboxylic acid carbonyl carbon (C =O).

    • δ ~138 ppm: Pyrazole ring carbon C5.

    • δ ~129 ppm: Pyrazole ring carbon C3.

    • δ ~110 ppm: Pyrazole ring carbon C4 (quaternary).

    • δ ~39 ppm: N-methyl carbon (N-C H₃).

    • δ ~30 ppm: Methylene carbon (-C H₂-COOH).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[9]

Wavenumber (cm⁻¹)Vibration TypeIntensity
2500-3300O-H stretch (carboxylic acid)Broad
~2950C-H stretch (aliphatic)Medium
~1700C=O stretch (carboxylic acid)Strong, Sharp
~1550C=N stretch (pyrazole ring)Medium
~1450C=C stretch (pyrazole ring)Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[10]

  • Method: Electrospray Ionization (ESI)

  • [M+H]⁺ (Positive Mode): Expected at m/z 141.06

  • [M-H]⁻ (Negative Mode): Expected at m/z 139.05

  • Key Fragmentation: A primary fragmentation pathway involves the loss of the carboxylic acid group (-COOH, 45 Da), leading to a fragment ion at m/z 95.05. Further fragmentation of the pyrazole ring can also be observed.[10]

Reactivity and Derivatization Potential

The true utility of this compound in drug discovery lies in its capacity for chemical modification. The carboxylic acid functional group is a versatile handle for constructing libraries of compounds.

Key Chemical Transformations
  • Amide Coupling: This is the most common reaction, allowing the molecule to be coupled with a diverse range of primary and secondary amines to form amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields esters, which can act as prodrugs or modify the compound's pharmacokinetic properties.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃), providing another point for diversification.

General Protocol: Amide Coupling
  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add an amine (1.1 eq.) and a coupling agent such as HATU (1.2 eq.) or EDC/HOBt (1.2 eq. each).

  • Add an organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Stir the reaction at room temperature for 4-16 hours.

  • Upon completion, perform an aqueous workup and purify the resulting amide by chromatography or recrystallization.

Derivatization Workflow Diagram

Derivatization_Potential cluster_reactions Chemical Transformations Start This compound Amide Amide Derivatives Start->Amide Amine, Coupling Agent Ester Ester Derivatives Start->Ester Alcohol, Acid Catalyst Alcohol Primary Alcohol Start->Alcohol Reduction (e.g., LiAlH4)

Caption: Key derivatization pathways from the parent acid.

Safety and Handling

As with any laboratory chemical, proper safety precautions are imperative.

  • Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] It may also be harmful if swallowed (H302).

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value building block for chemical and pharmaceutical research. Its well-defined structure, predictable spectroscopic properties, and versatile reactivity make it an ideal starting point for the synthesis of compound libraries targeting a wide array of biological targets. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently incorporate this scaffold into their drug discovery and development programs.

References

A Technical Guide to the Biological Activity of Pyrazole-4-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of pyrazole-4-acetic acid derivatives, a class of compounds demonstrating significant therapeutic potential across multiple biological domains. As a privileged heterocyclic scaffold, the pyrazole nucleus is a cornerstone in modern medicinal chemistry, and the addition of a 4-acetic acid moiety frequently enhances or confers potent biological activities.[1][2][3] This document will dissect the synthesis, mechanisms of action, and key experimental validations for the anti-inflammatory, anticancer, and antimicrobial properties of these derivatives, offering both foundational knowledge and practical, field-proven insights for drug discovery and development.

Section I: The Core Scaffold: Synthesis and Characterization

The therapeutic efficacy of any derivative is fundamentally tied to its synthesis. The preparation of pyrazole-4-acetic acid derivatives typically begins with the formation of a 4-formylpyrazole intermediate, most commonly achieved via the Vilsmeier-Haack reaction.[4][5] This electrophilic substitution reaction introduces a formyl group at the C4 position of the pyrazole ring, which serves as a versatile handle for subsequent elaboration into the acetic acid side chain. Alternative modern approaches, such as one-pot multicomponent reactions, offer efficient pathways with high yields and reduced reaction times.[2][6][7]

The conversion of the 4-formyl group to the 4-acetic acid moiety involves standard organic transformations, such as oxidation or a multi-step sequence involving reduction to an alcohol, conversion to a halide, cyanation, and subsequent hydrolysis. The choice of synthetic route is critical as it dictates the potential for substituent diversity on the pyrazole core, which in turn governs the structure-activity relationship (SAR) for specific biological targets.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway from a substituted hydrazine and a β-diketone to the final pyrazole-4-acetic acid derivative.

G cluster_0 Core Pyrazole Synthesis cluster_1 Side Chain Elaboration A Substituted Hydrazine C 1,3,5-Substituted Pyrazole A->C B β-Diketone B->C D 4-Formylpyrazole Intermediate C->D Vilsmeier-Haack Reaction (POCl₃, DMF) E 4-(Hydroxymethyl)pyrazole D->E Reduction (e.g., NaBH₄) F 4-(Chloromethyl)pyrazole E->F Chlorination (e.g., SOCl₂) G 4-(Cyanomethyl)pyrazole F->G Cyanation (e.g., NaCN) H Pyrazole-4-Acetic Acid Derivative G->H Hydrolysis (Acid/Base) G AA Arachidonic Acid PGG2 Prostaglandin G₂ (PGG₂) AA->PGG2 via COX-1 or COX-2 COX1 COX-1 (Constitutive) COX1->PGG2 COX2 COX-2 (Inducible) COX2->PGG2 PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase Activity PGs Prostaglandins (PGE₂, PGI₂) (Inflammation, Pain, Fever) PGH2->PGs TXs Thromboxanes (TXA₂) (Platelet Aggregation) PGH2->TXs Inhibitor Pyrazole-4-Acetic Acid Derivative Inhibitor->COX2 Selective Inhibition G cluster_pathway Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds & Dimerizes PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Pyrazole Derivative Inhibitor->EGFR Inhibition

References

An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole ring system is a cornerstone of contemporary drug discovery, prized for its metabolic stability, synthetic tractability, and its ability to engage in a wide range of intermolecular interactions. As a privileged scaffold, it is a core component of numerous approved therapeutics and clinical candidates, demonstrating a broad spectrum of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties. Within this important class of heterocycles, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid stands out as a versatile and highly valuable building block. Its unique arrangement of a hydrophobic methylpyrazole core and a hydrophilic carboxylic acid handle allows for its strategic incorporation into larger, more complex molecules, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new chemical entities. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important synthetic intermediate, with a focus on its role in the development of next-generation therapeutics.

Section 1: Chemical Identity and Physicochemical Properties

Nomenclature and CAS Number

The compound of interest is systematically named this compound. It is also commonly referred to as (1-methyl-1H-pyrazol-4-yl)acetic acid. A notable point of clarification is the Chemical Abstracts Service (CAS) number. While the number 309989-18-2 is associated with this compound in some older databases, the more consistently used and currently accepted CAS number is 1152582-56-3 [1]. This latter number is recognized by major chemical suppliers and databases such as PubChem and the European Chemicals Agency (ECHA). For the purpose of this guide, and to ensure accurate sourcing and regulatory compliance, CAS Number 1152582-56-3 will be used.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various solvent systems and for planning its use in chemical reactions and biological assays.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂PubChem[1]
Molecular Weight 140.14 g/mol PubChem[1]
Appearance Solid (form may vary)Commercial Suppliers
Melting Point Data not consistently availableN/A
Boiling Point Data not availableN/A
Solubility Soluble in polar organic solventsInferred from structure
pKa Estimated ~4-5 (carboxylic acid)Chemical Inference
LogP -0.3 (calculated)PubChem[1]

Section 2: Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence, starting from readily available precursors. The most common and logical synthetic strategy involves the formation of a key intermediate, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, followed by its hydrolysis to the desired carboxylic acid. This approach offers a reliable and scalable route to the target molecule.

Synthetic Workflow Overview

The overall synthetic transformation can be visualized as a two-stage process. The first stage focuses on the construction of the C-4 substituted methylpyrazole core, culminating in the introduction of an acetonitrile moiety. The second stage is the direct conversion of the nitrile to the carboxylic acid.

G A 4-Formyl-1-methyl-1H-pyrazole B Intermediate Imine/Enamine A->B Reaction with TosMIC/Base C 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile B->C Rearrangement/ Elimination D This compound C->D Acid or Base Hydrolysis

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following protocol is a representative, field-proven methodology adapted from established synthetic transformations of related pyrazole derivatives[2].

Step 1: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

This step utilizes a formylation of 1-methylpyrazole followed by a conversion of the resulting aldehyde to the acetonitrile. A common method for the latter transformation is the use of p-toluenesulfonylmethyl isocyanide (TosMIC) which allows for a one-carbon homologation of the aldehyde to the nitrile.

  • Materials:

    • 4-Formyl-1-methyl-1H-pyrazole

    • p-Toluenesulfonylmethyl isocyanide (TosMIC)

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Water (H₂O)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 4-formyl-1-methyl-1H-pyrazole (1.0 eq) in methanol at 0 °C, add p-toluenesulfonylmethyl isocyanide (1.1 eq) and potassium carbonate (1.5 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile as a pure compound[3].

Causality Behind Experimental Choices:

  • TosMIC: This reagent is a versatile and efficient means of converting aldehydes to nitriles with an additional carbon atom. The reaction proceeds through the formation of an intermediate oxazoline which then eliminates p-toluenesulfinic acid to yield the nitrile.

  • Potassium Carbonate: A mild base is required to deprotonate the methylene group of TosMIC, initiating the reaction. Potassium carbonate is a suitable choice as it is inexpensive and easily removed during workup.

  • Methanol: This solvent is effective at dissolving the reactants and facilitating the reaction.

Step 2: Hydrolysis of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile to this compound

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can minimize potential side reactions on the pyrazole ring.

  • Materials:

    • 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol (EtOH) or Methanol (MeOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl, concentrated or 6N)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

    • Add a solution of sodium hydroxide (3.0-5.0 eq) in water.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as determined by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated or 6N hydrochloric acid. A precipitate should form.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Self-Validating System for the Protocol:

  • Reaction Monitoring: Regular analysis by TLC or LC-MS at each stage ensures that the reactions are proceeding to completion and allows for timely intervention if issues arise.

  • Characterization: The identity and purity of the intermediate and final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be consistent with the expected structures.

Section 3: Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the favorable properties of the methylpyrazole moiety. This group can act as a bioisostere for a phenyl ring, offering improved metabolic stability and solubility while maintaining key binding interactions. The carboxylic acid functionality provides a convenient attachment point for further chemical elaboration, allowing for the synthesis of amides, esters, and other derivatives.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

A significant application of this compound is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazole scaffold is a common feature in many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase active site.

The carboxylic acid group of this compound can be readily coupled with various amines to form amides, which are prevalent in many kinase inhibitor pharmacophores. For instance, it can be used in the synthesis of inhibitors targeting kinases such as IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), which is involved in inflammatory signaling pathways[4].

G cluster_0 Synthesis of Kinase Inhibitor Precursor cluster_1 Interaction with Kinase A This compound C Amide Coupling (e.g., HATU, EDCI) A->C B Amine-containing pharmacophore B->C D Kinase Inhibitor Precursor C->D E Kinase Inhibitor G Hydrogen Bonding E->G F Kinase Active Site (Hinge Region) F->G

Caption: Role of this compound in kinase inhibitor synthesis.

Incorporation into Other Biologically Active Molecules

Beyond kinase inhibitors, the pyrazole acetic acid scaffold is found in a variety of other biologically active molecules. The pyrazole ring can participate in π-π stacking and hydrophobic interactions within protein binding pockets, while the acetic acid linker provides conformational flexibility and a point for polar interactions. This versatility has led to its use in the development of agents targeting a range of biological targets.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors.

  • Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[1].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical building block of significant utility in the field of drug discovery and development. Its straightforward synthesis and the versatile reactivity of its carboxylic acid group, combined with the favorable properties of the methylpyrazole core, make it an attractive starting material for the creation of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such well-characterized and readily accessible intermediates will undoubtedly increase. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

A Technical Guide to the Spectroscopic Characterization of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages predictive models and data from analogous structures to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The guide is intended to serve as a valuable resource for researchers in the identification, verification, and quality control of this compound.

Introduction

This compound (C₆H₈N₂O₂) is a substituted pyrazole derivative.[1] The pyrazole moiety is a key pharmacophore in numerous biologically active compounds.[2][3] A thorough understanding of the spectroscopic properties of this compound is crucial for its synthesis, purification, and application in research and development. This guide provides a detailed, predictive analysis of its spectroscopic signature.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1. Molecular structure of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₆H₈N₂O₂[1]
Molecular Weight140.14 g/mol [1]
Monoisotopic Mass140.058577502 Da[1]
CAS Number1152582-56-3[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable acidic proton.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A higher number of scans will be necessary due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H (Carboxylic Acid)10.0 - 12.0broad singlet1H
H-3, H-5 (Pyrazole)7.0 - 8.0singlet, singlet1H, 1H
H (N-CH₃)3.5 - 4.0singlet3H
H (CH₂)3.0 - 3.5singlet2H

Disclaimer: These are predicted values and may vary in experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Table 3: Predicted ¹³C NMR Chemical Shifts

AssignmentPredicted Chemical Shift (ppm)
C (Carboxylic Acid)170 - 180
C-3, C-5 (Pyrazole)120 - 140
C-4 (Pyrazole)110 - 120
N-CH₃35 - 45
CH₂30 - 40

Disclaimer: These are predicted values and may vary in experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for Molecular Ions

AdductPredicted m/z
[M+H]⁺141.0659
[M+Na]⁺163.0478
[M-H]⁻139.0513

Source: PubChem[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

Table 5: Predicted Characteristic IR Absorptions

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad, Strong
C-H stretch (sp² and sp³)2850-3100Medium
C=O stretch (Carboxylic Acid)1700-1725Strong, Sharp
C=N, C=C stretch (Pyrazole)1450-1600Medium
C-O stretch (Carboxylic Acid)1210-1320Medium

The broad O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[6][7] The C=O stretch is typically a very strong and sharp absorption.[7][8]

Experimental Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure

Figure 2. Generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for this compound. By combining predictive methods with established spectroscopic principles, researchers can effectively utilize NMR, MS, and IR spectroscopy for the unambiguous identification and characterization of this compound. It is important to note that the presented data is predictive and should be confirmed with experimental results.

References

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide presents a detailed analysis of the Proton (¹H) NMR spectrum of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will deconstruct the expected spectrum based on first principles, predict chemical shifts and multiplicities for each unique proton environment, and provide a field-proven, step-by-step protocol for sample preparation and data acquisition. This document is designed to serve as a practical reference for researchers, enabling accurate spectral interpretation and structural validation.

Introduction: The Compound and the Technique

Structural Overview of this compound

This compound (C₆H₈N₂O₂) is a substituted pyrazole derivative.[3] The core of the molecule is a five-membered aromatic pyrazole ring, which is substituted at the N1 position with a methyl group and at the C4 position with an acetic acid moiety.[3] Pyrazole scaffolds are prevalent in pharmaceuticals due to their diverse biological activities. The specific arrangement of substituents in this molecule creates distinct electronic environments for each proton, making ¹H NMR spectroscopy an ideal tool for its structural confirmation.

The Power of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful analytical method that leverages the magnetic properties of proton nuclei.[4][5] When placed in a strong magnetic field, these nuclei absorb radiofrequency energy at specific frequencies, a phenomenon known as resonance.[1] The resulting spectrum provides three critical pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of a proton.[1][4]

  • Integration: Reveals the relative number of protons responsible for a signal.[5]

  • Spin-Spin Coupling (Multiplicity): Details the number of neighboring protons.[1]

Together, these data points allow for the unambiguous determination of a molecule's structure.[2]

Predicted ¹H NMR Spectral Analysis

A thorough understanding of the molecular structure allows for a robust prediction of the corresponding ¹H NMR spectrum. The key to this analysis is identifying the chemically non-equivalent protons and predicting their spectral characteristics.

Molecular Structure and Proton Environments

The structure of this compound contains five distinct proton environments, as illustrated below.

Caption: Labeled proton environments in the molecule.

Analysis of Chemical Shifts (δ)

The chemical shift of each proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

  • Pyrazole Ring Protons (H-3 and H-5): These protons are attached to an aromatic heterocycle and are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. In the parent 1-methylpyrazole, the H-3 and H-5 protons appear at approximately 7.5 ppm and 7.4 ppm, respectively. The C4-substituent will slightly perturb these values. H-5 is adjacent to the N-methyl group, while H-3 is adjacent to the other nitrogen. This difference in environment makes them chemically distinct, and they will appear as two separate signals.

  • N-Methyl (N-CH₃) Protons: This methyl group is attached to a nitrogen atom within the aromatic ring. This environment is relatively shielded compared to the ring protons. The signal is expected to be a sharp singlet and appear significantly upfield, typically in the range of 3.7-4.0 ppm.

  • Methylene (α-CH₂) Protons: These protons are positioned between two electron-withdrawing groups: the pyrazole ring and the carboxylic acid. This "activated" position leads to significant deshielding. Their signal is anticipated to appear as a singlet in the range of 3.5-3.8 ppm.

  • Carboxylic Acid (COOH) Proton: The acidic proton is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature. It typically appears as a broad singlet far downfield, often between 10.0 and 13.0 ppm. In a solvent like DMSO-d₆, this proton is readily observable.

Spin-Spin Coupling and Multiplicity

A key feature of the ¹H NMR spectrum for this molecule is its simplicity in terms of multiplicity. Due to the 1,4-substitution pattern on the pyrazole ring, the H-3 and H-5 protons are not adjacent to any other protons. Therefore, no spin-spin coupling will occur between them, and both will appear as singlets (s) . Similarly, the N-CH₃ and α-CH₂ protons are isolated groups with no adjacent, non-equivalent protons, so they will also appear as singlets . The carboxylic acid proton, which readily exchanges, also appears as a singlet.

Integration

The relative area under each signal peak is directly proportional to the number of protons it represents.[5] The expected integration ratios will be:

  • H-3: 1H

  • H-5: 1H

  • N-CH₃: 3H

  • α-CH₂: 2H

  • COOH: 1H

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality spectrum requires meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this compound for two primary reasons: its excellent ability to dissolve a wide range of polar organic molecules and its capacity to form hydrogen bonds, which slows the exchange of the carboxylic acid proton, allowing for its clean observation.[6][7]

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[8][9]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[7][9][10]

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filtering (If Necessary): If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[10] This prevents line broadening and protects the instrument.

  • Transfer: Transfer the clear solution into the NMR tube, ensuring a sample height of 4-5 cm.[6][10]

  • Capping: Securely cap the NMR tube and label it clearly.

Data Acquisition Parameters

The following table outlines typical acquisition parameters for a 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency 400 MHz (or higher)Higher field strength provides better signal dispersion and resolution.
Solvent DMSO-d₆Ensures solubility and observation of the acidic proton.[6][7]
Pulse Program Standard 1D Proton (e.g., 'zg30')A simple 30-degree pulse is sufficient for quantitative analysis.
Acquisition Time (AQ) ~2-4 secondsAllows for adequate resolution of sharp singlet peaks.
Relaxation Delay (D1) 2-5 secondsEnsures full relaxation of protons for accurate integration.
Number of Scans (NS) 8-16Provides an excellent signal-to-noise ratio for a ~10 mg sample.
Temperature 298 K (25 °C)Standard operating temperature for routine analysis.

Data Interpretation and Validation

The final step is to synthesize all the spectral data into a coherent structural assignment.

Interpretation Workflow

G A Acquire Spectrum B Reference Spectrum (Residual DMSO-d₆ at ~2.50 ppm) A->B C Identify Signals (5 distinct peaks expected) B->C D Analyze Multiplicity (All signals should be singlets) C->D E Integrate Peaks (Ratio 1:1:3:2:1) D->E F Assign Chemical Shifts (Based on predicted values) E->F G Final Structure Validation F->G

Caption: A logical workflow for ¹H NMR spectral interpretation.

Summary of Predicted Data

The following table provides a consolidated prediction of the ¹H NMR spectrum. This table serves as the primary tool for validating the experimental results against the theoretical structure.

Proton LabelPredicted δ (ppm)MultiplicityIntegration
COOH 10.0 - 13.0Singlet (broad)1H
H-3 ~7.6Singlet1H
H-5 ~7.4Singlet1H
N-CH₃ 3.7 - 4.0Singlet3H
α-CH₂ 3.5 - 3.8Singlet2H

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and allows for straightforward structural verification. The presence of five distinct singlet signals with an integration ratio of 1:1:1:3:2 (acidic proton, two unique ring protons, N-methyl, and methylene protons, respectively) provides a definitive spectral fingerprint. This guide combines theoretical predictions with practical, field-tested protocols to empower researchers in their structural elucidation efforts, ensuring data integrity and confidence in their results.

References

An In-Depth Technical Guide to the Therapeutic Targets of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2][3] Its remarkable versatility stems from its unique physicochemical properties. The pyrazole ring can act as a bioisosteric replacement for other aromatic systems like benzene, often improving properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[1] Furthermore, its ability to participate in hydrogen bonding as both a donor and an acceptor allows for diverse and specific interactions with biological targets.[1] This has led to the development of a multitude of FDA-approved drugs containing the pyrazole core, targeting a wide array of diseases from cancer and inflammation to cardiovascular and infectious diseases.[1][3][4] This guide provides a technical deep-dive into the key therapeutic targets of pyrazole-based compounds, focusing on the molecular mechanisms, relevant clinical candidates, and the experimental methodologies used in their development.

Protein Kinase Inhibition: A Dominant Arena for Pyrazole Compounds

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[5] The pyrazole scaffold has proven to be exceptionally effective in the design of potent and selective protein kinase inhibitors (PKIs).[5][6][7] The pyrazole ring can mimic the adenine region of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.[5]

Janus Kinases (JAKs)

Mechanism of Action & Therapeutic Relevance: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune and inflammatory responses. Overactivation of this pathway is implicated in myeloproliferative neoplasms and autoimmune disorders. Pyrazole-based inhibitors target the ATP-binding site of JAK enzymes, preventing the phosphorylation and subsequent activation of STAT proteins, which in turn blocks the transcription of pro-inflammatory genes.

Featured Compound: Ruxolitinib Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[5] It is approved for the treatment of myelofibrosis and polycythemia vera. Docking studies have shown that Ruxolitinib binds to the active (DFG-in) conformation of the JAK1 kinase domain, demonstrating high shape complementarity with the binding pocket.[5]

CompoundTarget(s)IC50Disease Indication
RuxolitinibJAK1, JAK2~3 nMMyelofibrosis, Polycythemia Vera

Signaling Pathway: JAK-STAT Inhibition

JAK_STAT_Inhibition cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak activates cytokine Cytokine cytokine->receptor binds stat STAT jak->stat phosphorylates p_stat p-STAT (Dimer) stat->p_stat dimerizes nucleus Nucleus p_stat->nucleus translocates to gene Gene Transcription nucleus->gene ruxolitinib Ruxolitinib (Pyrazole Inhibitor) ruxolitinib->jak inhibits

Caption: Inhibition of the JAK-STAT pathway by a pyrazole compound.

Other Clinically Relevant Kinase Targets

Pyrazole derivatives have been successfully developed to target a range of other kinases implicated in cancer and other diseases.[8][9] These include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[8][10] Axitinib is a pyrazole-based VEGFR inhibitor used in the treatment of renal cell carcinoma.[10]

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[11]

  • Epidermal Growth Factor Receptor (EGFR): Often mutated or overexpressed in various cancers, leading to uncontrolled cell proliferation.[5][12]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a target kinase.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely correlated with kinase activity. A luciferase-based system is used to generate a luminescent signal from the remaining ATP.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The magnesium is a critical cofactor for the kinase.

    • Serially dilute the pyrazole test compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

    • Prepare a solution of the target kinase and its specific substrate peptide in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to the Km for the specific kinase to ensure competitive binding can be accurately measured.

  • Assay Procedure:

    • Add 5 µL of the diluted pyrazole compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour. Include a "no enzyme" control to establish the baseline for 100% ATP (0% kinase activity).

  • Detection:

    • Add 25 µL of a commercially available luminescent kinase assay reagent (containing luciferase and luciferin) to each well.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of positive (DMSO) and negative (no enzyme) controls is crucial. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the assay is robust and reproducible.

Cyclooxygenase (COX) Inhibition: Anti-inflammatory Action

The pyrazole scaffold is a key feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[13][14]

Mechanism of Action & Therapeutic Relevance

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are mediators of pain and inflammation. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation.[14] Selective COX-2 inhibitors were developed to provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14] Pyrazole-containing drugs like Celecoxib fit into a side pocket of the COX-2 active site that is not present in COX-1, accounting for their selectivity.[15]

Featured Compound: Celecoxib Celecoxib is a diaryl-substituted pyrazole that is a selective COX-2 inhibitor used for the management of arthritis and acute pain.[13] Its chemical structure allows it to specifically bind to and inhibit the COX-2 enzyme.[15]

CompoundTargetSelectivity (COX-1/COX-2)Disease Indication
CelecoxibCOX-2HighArthritis, Pain, Inflammation
DeracoxibCOX-2HighOsteoarthritis (veterinary)

Experimental Workflow: COX-2 Selectivity Screening

COX2_Screening start Pyrazole Compound Library step1 Primary Screen: In vitro COX-2 Inhibition Assay start->step1 decision1 Active? step1->decision1 step2 Secondary Screen: In vitro COX-1 Inhibition Assay decision1->step2 Yes inactive Inactive decision1->inactive No step3 Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) step2->step3 decision2 Selective for COX-2? step3->decision2 step4 Cell-based Assays (e.g., PGE2 production in macrophages) decision2->step4 Yes nonselective Non-selective decision2->nonselective No end Lead Candidate for In Vivo Studies step4->end

Caption: Workflow for identifying selective pyrazole-based COX-2 inhibitors.

Cannabinoid Receptor Modulation

Pyrazole derivatives have been instrumental in the exploration of the endocannabinoid system, serving as both antagonists and agonists for the cannabinoid receptors CB1 and CB2.[16][17][18]

Mechanism of Action & Therapeutic Relevance

The CB1 receptor is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly expressed in immune cells and is involved in modulating inflammation and pain.[19]

  • CB1 Antagonists/Inverse Agonists: The pyrazole-based drug Rimonabant was developed as a CB1 antagonist for the treatment of obesity.[18] It works by blocking the receptor, which is involved in regulating appetite. However, it was withdrawn from the market due to psychiatric side effects, highlighting the complexity of targeting CB1.[18]

  • CB2 Agonists: Selective CB2 agonists are being investigated as non-psychoactive anti-inflammatory and analgesic agents.[19] The pyrazole scaffold has been used to develop potent and selective CB2 agonists with therapeutic potential for conditions like chronic pain and kidney injury.[19]

Experimental Protocol: Radioligand Binding Assay for CB1/CB2 Receptors

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor (CB1 or CB2) in cell membrane preparations.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing either human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed to pellet the membranes. Wash the membrane pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane pellet in an assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940), and varying concentrations of the pyrazole test compound.

    • 'Total binding' wells contain membranes and radioligand only.

    • 'Non-specific binding' wells contain membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

    • Incubate the plate for 60-90 minutes at 30°C.

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Emerging Therapeutic Targets

The structural versatility of the pyrazole core continues to enable the discovery of inhibitors for a diverse range of other therapeutic targets.[10] These include:

  • Monoamine Oxidase (MAO) Inhibitors: For the treatment of depression and neurodegenerative diseases.[10]

  • Poly (ADP-ribose) polymerase (PARP) Inhibitors: For cancer therapy, particularly in tumors with specific DNA repair defects.

  • Antimicrobial agents: Some pyrazole derivatives have shown potent activity against resistant bacterial strains like MRSA.[4]

Conclusion

The pyrazole scaffold is undeniably a "privileged structure" in medicinal chemistry, consistently yielding compounds with potent and selective activities against a wide variety of therapeutic targets.[2][5] Its success is rooted in its favorable physicochemical properties and its ability to form key interactions within the active sites of enzymes and receptors. From the well-established domains of kinase and COX inhibition to the nuanced field of cannabinoid receptor modulation and other emerging targets, pyrazole-based compounds continue to be a rich source of new therapeutic agents. The experimental workflows and protocols detailed in this guide represent the foundational tools that researchers use to identify and optimize these promising molecules, paving the way for the next generation of pyrazole-containing drugs.

References

The Discovery of Novel Pyrazole-Based Anti-Inflammatory Agents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that both protects and harms. While acute inflammation is a vital component of the immune response, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Current mainstays of anti-inflammatory therapy, primarily non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with significant gastrointestinal and cardiovascular side effects, highlighting the urgent need for safer and more effective therapeutic options.[1][2]

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[3][4][5] This is exemplified by the clinical success of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which demonstrated the potential of pyrazole-based compounds to offer potent anti-inflammatory effects with an improved safety profile compared to traditional NSAIDs.[1][2] This guide provides a comprehensive technical overview for the discovery and development of novel pyrazole-based anti-inflammatory agents, from initial concept to preclinical evaluation.

Part 1: The Molecular Underpinnings of Pyrazole's Anti-Inflammatory Action

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to modulate key enzymatic pathways and signaling cascades involved in the inflammatory response.

Cyclooxygenase (COX) Inhibition: The Primary Mechanism
  • COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.

  • COX-2 is typically induced at sites of inflammation and is the primary target for anti-inflammatory drugs.[3]

The selectivity of pyrazole derivatives for COX-2 over COX-1 is a critical factor in their improved gastrointestinal safety profile.[2]

Beyond COX: Emerging Anti-Inflammatory Targets

Recent research has revealed that the anti-inflammatory activity of pyrazole compounds extends beyond COX inhibition. Other important molecular targets include:

  • Lipoxygenase (LOX): These enzymes are involved in the synthesis of leukotrienes, another class of pro-inflammatory mediators.[3][5] Dual inhibition of both COX and LOX pathways is a promising strategy for developing broad-spectrum anti-inflammatory agents.

  • Nuclear Factor-kappa B (NF-κB): This transcription factor plays a central role in regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7] Inhibition of the NF-κB signaling pathway represents a key mechanism for suppressing the inflammatory cascade.

  • Cytokine Modulation: Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[1][8]

Visualizing the Inflammatory Cascade and Pyrazole Intervention

The following diagram illustrates the key pathways in the inflammatory response and the points of intervention for pyrazole-based inhibitors.

Caption: Key inflammatory pathways and targets of pyrazole inhibitors.

Part 2: The Rational Design and Synthesis of Novel Pyrazole Derivatives

The versatility of the pyrazole ring allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[2]

Structure-Activity Relationship (SAR) Insights

Decades of research have established key structure-activity relationships for pyrazole-based anti-inflammatory agents:

  • Substitution Pattern: The substitution pattern on the pyrazole ring is crucial for activity. For instance, 1,3,5-trisubstituted pyrazoles often exhibit significant anti-inflammatory effects.[9]

  • Aryl Substituents: The presence of aryl groups at specific positions can enhance binding to the target enzyme, particularly the hydrophobic channel of COX-2.[9]

  • Functional Groups: The introduction of specific functional groups, such as sulfonamides or methoxy groups, can improve COX-2 selectivity and overall activity.[10]

  • Lipophilicity: This physicochemical parameter is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties and is critical for its biological activity.[3]

Synthetic Strategies for Pyrazole Derivatives

Several synthetic routes are employed for the preparation of pyrazole derivatives.

A cornerstone of pyrazole synthesis is the Knorr reaction, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1]

Protocol: Knorr Pyrazole Synthesis

  • Reactant Preparation: Dissolve the β-dicarbonyl compound (1 equivalent) and the hydrazine derivative (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Modern synthetic chemistry offers more efficient and environmentally friendly approaches:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[1]

  • Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials, enhancing efficiency.[1]

  • Green Chemistry Approaches: The use of solvent-free conditions, such as ball milling, or aqueous reaction media minimizes the environmental impact of the synthesis.[1]

Computational Drug Design: An In-Silico Approach

Computational methods are indispensable tools for accelerating the drug discovery process.[11][12]

  • High-Throughput Virtual Screening (HTVS): HTVS allows for the rapid screening of large compound libraries to identify potential hits.[11][15]

  • ADME/Tox Prediction: In silico models can predict the pharmacokinetic and toxicity profiles of drug candidates, helping to identify potential liabilities early in the development process.

Part 3: A Step-by-Step Guide to In Vitro and In Vivo Evaluation

A robust and systematic evaluation process is essential to characterize the anti-inflammatory activity and safety profile of novel pyrazole compounds.

In Vitro Screening: The Initial Assessment

In vitro assays provide the first indication of a compound's biological activity and mechanism of action.[16][17]

Table 1: Key In Vitro Assays for Anti-Inflammatory Activity

AssayPurposePrinciple
COX Inhibition Assay To determine the inhibitory activity against COX-1 and COX-2Measures the production of prostaglandins from arachidonic acid in the presence of the test compound.
LOX Inhibition Assay To assess the inhibitory activity against lipoxygenaseMeasures the formation of leukotrienes from arachidonic acid.
Nitric Oxide (NO) Production Assay To evaluate the effect on NO production in macrophagesMeasures the accumulation of nitrite, a stable metabolite of NO, in cell culture supernatants.[6]
Cytokine Release Assay To determine the effect on the release of pro-inflammatory cytokinesMeasures the levels of cytokines such as TNF-α and IL-6 in cell culture supernatants using ELISA.
Red Blood Cell Membrane Stabilization Assay To assess the ability to stabilize lysosomal membranesMeasures the inhibition of heat-induced hemolysis of red blood cells.[18]
Protein Denaturation Assay To evaluate the anti-inflammatory activity by inhibiting protein denaturationMeasures the inhibition of heat-induced denaturation of albumin.[18]

Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Prepare purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time period (e.g., 10 minutes) by adding a stopping solution (e.g., HCl).

  • Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

In Vivo Models: Evaluating Efficacy in a Living System

In vivo models are crucial for assessing the anti-inflammatory efficacy and overall pharmacological profile of a drug candidate in a whole organism.[16][17][19]

Table 2: Common In Vivo Models of Inflammation

ModelInflammatory AgentEndpoint
Carrageenan-Induced Paw Edema CarrageenanPaw volume measurement
Croton Oil-Induced Ear Edema Croton oilEar swelling measurement
Adjuvant-Induced Arthritis Complete Freund's AdjuvantArthritis score, paw swelling

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Workflow for Discovering Novel Pyrazole-Based Anti-Inflammatory Agents

The following diagram outlines a typical workflow for the discovery and preclinical development of novel pyrazole-based anti-inflammatory agents.

Drug_Discovery_Workflow Target_ID Target Identification and Validation HTS High-Throughput Screening (Virtual or Experimental) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Efficacy and Mechanism of Action Studies Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy and Safety Studies In_Vitro->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

Caption: A streamlined workflow for pyrazole-based drug discovery.

Part 4: Future Directions and Concluding Remarks

The field of pyrazole-based anti-inflammatory drug discovery is continually evolving. Future research will likely focus on:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets in the inflammatory cascade to achieve synergistic effects and broader efficacy.[2]

  • Targeted Drug Delivery: Developing novel drug delivery systems to specifically target inflamed tissues, thereby enhancing efficacy and minimizing systemic side effects.

  • Personalized Medicine: Identifying biomarkers that can predict a patient's response to a particular pyrazole-based therapy, paving the way for personalized treatment strategies.

References

A Technical Guide to Determining the Organic Solvent Solubility of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter influencing process development, formulation, and bioavailability. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. In the absence of extensive public data for this specific molecule, this document outlines a systematic approach, combining theoretical principles with robust, validated experimental protocols. We will explore the molecular structure's influence on solubility, detail methodologies for rational solvent selection, and provide step-by-step instructions for both thermodynamic and kinetic solubility assays. The overarching goal is to equip scientists with the necessary tools to generate reliable and reproducible solubility data, thereby accelerating the drug development pipeline.

Introduction: The Central Role of Solubility

In pharmaceutical sciences, the adage "like dissolves like" is a foundational concept, yet the reality of solute-solvent interactions is far more nuanced.[1][2] The solubility of an API, such as this compound, in various organic solvents dictates crucial downstream applications, including:

  • Crystallization and Purification: The choice of solvent directly impacts yield, crystal morphology, and impurity purging.[3][4][5]

  • Formulation Development: Solubility data is essential for developing stable and effective dosage forms, from oral solids to parenteral solutions.[6][7]

  • Process Chemistry: Solvent selection influences reaction kinetics, safety, and environmental impact during synthesis and scale-up.

Understanding the solubility profile of this compound is not merely a data collection exercise; it is a critical step in de-risking the development process and ensuring the creation of a viable drug product. This guide provides the scientific rationale and practical methodologies to achieve this.

Theoretical Framework: Predicting Solubility Behavior

A robust experimental plan begins with a theoretical understanding of the molecule . By analyzing the structure of this compound, we can predict its interactions with different classes of organic solvents.

Molecular Structure Analysis

The key physicochemical properties of this compound are summarized below.

PropertyValue (Computed)SourceSignificance for Solubility
Molecular Formula C6H8N2O2[8]Provides the elemental composition.
Molecular Weight 140.14 g/mol [8]Influences diffusion and lattice energy.
XLogP3 -0.3[8]Indicates a relatively hydrophilic nature, suggesting better solubility in polar solvents.
Hydrogen Bond Donors 1 (from the carboxylic acid)[8]Ability to donate a hydrogen bond is a key interaction mechanism, especially in protic solvents.
Hydrogen Bond Acceptors 3 (two nitrogen atoms in the pyrazole ring and the carbonyl oxygen)[8]Multiple sites for accepting hydrogen bonds, enhancing interactions with protic and polar aprotic solvents.
pKa (Predicted) ~4-5 (for the carboxylic acid)Inferred from similar structuresThe acidic nature means solubility will be highly dependent on the solvent's ability to accept a proton or interact with the acid group.

The molecule possesses both a hydrogen bond donor (the carboxylic acid group) and multiple hydrogen bond acceptor sites (the pyrazole nitrogens and carbonyl oxygen). The negative XLogP3 value suggests a preference for more polar environments.

Solute-Solvent Interactions

The process of dissolution can be broken down into three conceptual stages:

  • Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice energy of the solid API.[9][10][11][12]

  • Creating a Cavity in the Solvent: Energy is needed to separate solvent molecules to make space for the solute.[1][13]

  • Forming Solute-Solvent Bonds: Energy is released when the solute molecule interacts with the solvent molecules.[1][13][14]

Dissolution occurs when the energy released in step 3 compensates for the energy required in steps 1 and 2.[1] For this compound, favorable interactions are expected in:

  • Polar Protic Solvents (e.g., alcohols, water): These solvents can both donate and accept hydrogen bonds, leading to strong interactions with the carboxylic acid and pyrazole ring.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Weak interactions are expected, likely resulting in poor solubility.

Hansen Solubility Parameters (HSP)

A more quantitative approach to solvent selection involves Hansen Solubility Parameters.[6][15][16] This model deconstructs the total cohesive energy of a substance into three components:

  • δD: Dispersion forces

  • δP: Polar forces

  • δH: Hydrogen bonding forces

The principle states that substances with similar HSP values are likely to be miscible.[17][18] Determining the HSP of this compound would involve testing its solubility in a range of well-characterized solvents and fitting the data to find its HSP coordinates. This allows for the in silico screening of a vast number of potential solvents to find the best match.

Experimental Design: A Validated Approach

A multi-tiered approach to solubility determination is recommended, starting with rapid, material-sparing kinetic assays and progressing to more definitive thermodynamic measurements for key solvents.

Rational Solvent Selection

Choosing the right solvents for screening is crucial for generating meaningful data.[3][4][5] The selection should cover a diverse range of chemical classes and polarities.

ClassSolvent ExamplesRationale
Alcohols (Polar, Protic) Methanol, Ethanol, IsopropanolStrong potential for hydrogen bonding with the API.[19]
Ketones (Polar, Aprotic) Acetone, Methyl Ethyl Ketone (MEK)Dipole-dipole interactions and hydrogen bond acceptance.
Esters (Polar, Aprotic) Ethyl AcetateModerate polarity, common in processing.
Ethers (Weakly Polar) Tetrahydrofuran (THF), 2-Methyl-THFCan act as hydrogen bond acceptors.
Chlorinated (Apolar/Weakly Polar) Dichloromethane (DCM)Often used in synthesis, good to have data for process understanding.
Aromatics (Apolar) TolueneRepresents nonpolar interactions.
Amides (Highly Polar, Aprotic) Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Strong solvents, often used for poorly soluble compounds.
Sulfoxides (Highly Polar, Aprotic) Dimethyl Sulfoxide (DMSO)High dissolving power, common for stock solutions.[7]
Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive solubility assessment campaign.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Definitive Measurement A Kinetic Solubility Assay (High-Throughput) C Analyze via Nephelometry or UV-Vis A->C B Select Diverse Solvent Panel (e.g., 10-20 solvents) B->A D Rank-Order Solvents (Qualitative/Semi-Quantitative) C->D E Select Key Solvents (e.g., 3-5 top candidates) D->E Inform Selection F Thermodynamic Solubility Assay (Shake-Flask Method) E->F G Analyze via HPLC-UV (Quantitative) F->G H Determine Equilibrium Solubility (e.g., mg/mL) G->H

Caption: A two-phase workflow for solubility determination.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for data integrity. The methods described below are based on industry best practices and guidelines from regulatory bodies like the USP.[20][21][22][23]

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is ideal for initial screening to quickly rank-order solvents.[7][24][25]

Objective: To rapidly estimate the solubility by identifying the concentration at which the compound precipitates from a DMSO stock solution added to the target organic solvent.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Plate Preparation: In a 96-well microtiter plate, add the organic solvents to be tested.

  • Titration: Use an automated liquid handler to add small, incremental volumes of the DMSO stock solution to the organic solvents.

  • Detection: After each addition and a brief mixing period, measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[26]

  • Endpoint Determination: The kinetic solubility is the concentration of the compound in the well just before the onset of a significant increase in turbidity (precipitation).

  • Self-Validation:

    • Run a known standard with high and low solubility in parallel to validate assay performance.

    • Visually inspect wells post-run to confirm precipitation.

    • Ensure the final DMSO concentration is low (typically <5%) to minimize its co-solvent effect.[27]

Protocol 2: Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility.[28][29] It is resource-intensive but provides the most accurate and reliable data.[24]

Objective: To measure the saturation concentration of the API in a solvent at thermodynamic equilibrium.[21]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. The equilibration time must be sufficient to reach a plateau in concentration, typically 24-72 hours.

  • Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Alternatively, centrifuge the samples to pellet the solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical not to disturb the solid phase.

  • Filtration: Filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.

  • Quantification (HPLC-UV):

    • Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC-UV calibration curve.[30][31][32]

    • Inject the diluted sample and a series of known standards onto the HPLC system.

    • Calculate the concentration in the original saturated solution based on the peak area and the dilution factor.[30]

  • Self-Validation:

    • Time to Equilibrium: To validate the equilibration time, take samples at multiple time points (e.g., 24, 48, 72 hours). Equilibrium is reached when the concentration no longer increases.

    • Solid Form Analysis: After the experiment, recover the remaining solid and analyze it (e.g., by XRPD) to ensure no polymorphic transformation or solvate formation occurred during the experiment.

    • Mass Balance: Confirm that an excess of solid material was present at the end of the study.

Data Presentation and Interpretation

Organizing data in a clear, tabular format is essential for comparison and decision-making.

Summary of Predicted Solubility
Solvent ClassPredicted SolubilityRationale
Polar Protic HighStrong hydrogen bonding interactions.
Polar Aprotic Moderate to HighDipole-dipole and hydrogen bond acceptance.
Nonpolar LowWeak van der Waals forces dominate; poor interaction with the polar functional groups of the API.
Example Quantitative Solubility Data Table
SolventSolvent ClassMethodSolubility (mg/mL) at 25°C
MethanolAlcoholShake-Flask[Experimental Value]
IsopropanolAlcoholShake-Flask[Experimental Value]
AcetoneKetoneShake-Flask[Experimental Value]
Ethyl AcetateEsterShake-Flask[Experimental Value]
TolueneAromaticShake-Flask[Experimental Value]
Dimethyl SulfoxideSulfoxideShake-Flask[Experimental Value]

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded methodology for determining the organic solvent solubility of this compound. By combining theoretical molecular analysis with validated kinetic and thermodynamic experimental protocols, researchers can generate the high-quality data necessary to guide critical decisions in process chemistry, crystallization, and formulation.[3][5]

Future work should focus on building a comprehensive dataset across a wider range of solvents and temperatures. This data can then be used to calculate the Hansen Solubility Parameters for the molecule, enabling the use of powerful predictive models to optimize solvent selection for any given application, ultimately accelerating the path from discovery to clinic.

References

Introduction: The Critical Role of Compound Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of 2-(1-methyl-1H-pyrazol-4-yl)acetic Acid in Dimethyl Sulfoxide (DMSO)

In the landscape of drug discovery and development, the integrity of screening compounds is paramount. Compound libraries, often comprising thousands to millions of small molecules, represent a significant investment of time and resources. The vast majority of these libraries are stored as concentrated solutions in dimethyl sulfoxide (DMSO), a versatile aprotic solvent prized for its ability to dissolve a wide range of polar and nonpolar compounds.[1] However, the assumption that all compounds remain stable in DMSO over extended periods is a perilous one. Compound degradation can lead to inaccurate screening data, false negatives or positives, and a considerable waste of resources. Understanding and mitigating the risks of instability is not just a matter of good laboratory practice; it is a fundamental requirement for the integrity of the entire drug discovery cascade.

This guide provides a comprehensive framework for assessing the stability of a specific molecule, this compound, in DMSO. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the underlying chemical principles, the rationale behind experimental design, and the practicalities of implementing a robust stability testing program. The methodologies and principles discussed herein are designed to be self-validating and can be adapted for a wide range of small molecules.

Section 1: Understanding the Components

A thorough stability assessment begins with an understanding of the molecule and the solvent system. Their intrinsic properties are the primary determinants of potential interactions and degradation pathways.

Physicochemical Properties of this compound

This compound is a heterocyclic compound featuring a pyrazole ring and a carboxylic acid moiety. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold found in numerous FDA-approved drugs.[2][3] Its aromaticity generally confers stability, but the presence of heteroatoms and substituents creates specific electronic properties that can influence reactivity. The carboxylic acid group is a polar, acidic functional group that can participate in various reactions.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[4]
Molecular Weight 140.14 g/mol [4]
Physical Form Solid
Known Hazards Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[4]
Recommended Storage 2-8°C, Sealed in dry conditions

The key structural features to consider for stability are:

  • The Carboxylic Acid Group: Susceptible to esterification (if alcohols are present as contaminants), decarboxylation (under heat), and amide formation (with amine contaminants).

  • The Pyrazole Ring: While aromatic and generally stable, it can be susceptible to strong oxidizing agents or extreme pH conditions. The N-methyl group is typically stable.

  • The Methylene Bridge: The -CH₂- group linking the two moieties is generally stable but could be a site for oxidation under harsh conditions.

Dimethyl Sulfoxide (DMSO) as a Storage Solvent

DMSO is the solvent of choice for compound libraries due to its exceptional solvating power and compatibility with high-throughput screening (HTS) formats. However, it is not an inert bystander.

Key Properties of DMSO:

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere.[1] This is the most critical factor in compound stability, as the absorbed water can act as a reactant for hydrolysis of susceptible functional groups.[5] Studies have shown that water content is a more significant cause of compound loss than oxygen.[5][6]

  • Reactivity: Although generally stable, DMSO can participate in certain reactions, particularly under acidic or basic conditions or in the presence of strong oxidizing/reducing agents.

  • Freezing Point: DMSO freezes at ~18.5°C. The repeated freeze-thaw cycles that compound solutions undergo can introduce their own stability challenges, primarily by promoting water absorption upon thawing and potentially causing precipitation.[5][7] However, several studies indicate that for many compounds, a limited number of freeze-thaw cycles do not cause significant degradation.[5][6]

Section 2: A Systematic Approach to Stability Assessment

A multi-faceted approach is required to build a complete stability profile. This involves a combination of long-term, accelerated, and forced degradation studies. The workflow below outlines a comprehensive strategy.

G cluster_prep Preparation & T0 Analysis cluster_studies Stability Studies cluster_analysis Analysis & Interpretation prep Prepare 10 mM Stock Solution in Anhydrous DMSO t0 T=0 Analysis: LC-MS Purity & Concentration prep->t0 long_term Long-Term Storage (e.g., -20°C, 4°C, RT) Analyze at T=1, 3, 6, 12 months t0->long_term accelerated Accelerated Storage (e.g., 40°C) Analyze at T=1, 2, 4 weeks t0->accelerated forced Forced Degradation (Acid, Base, Oxidative, Light, Heat) Analyze after 24-72h t0->forced lcms_analysis LC-MS Analysis: Quantify Parent Compound Identify Degradants long_term->lcms_analysis accelerated->lcms_analysis forced->lcms_analysis data_interp Data Interpretation: Calculate Degradation Rate Propose Degradation Pathway lcms_analysis->data_interp report Final Report: Establish Shelf-Life Define Optimal Storage Conditions data_interp->report

Caption: Experimental workflow for stability assessment.

Experimental Protocol: Stability Study Setup

This protocol provides a self-validating framework for assessing the stability of this compound.

Materials:

  • This compound (solid, >95% purity)

  • Anhydrous, HPLC-grade DMSO (sealed container)

  • Inert gas (Argon or Nitrogen)

  • Glass vials with PTFE-lined caps

  • Analytical balance, volumetric flasks, pipettes

  • HPLC or UPLC system with UV/PDA and Mass Spectrometry (MS) detectors

Step-by-Step Methodology:

  • Stock Solution Preparation (Causality: Precision and Purity):

    • Rationale: Starting with a precisely known concentration in high-purity, dry solvent is essential for accurate downstream analysis. Handling under inert gas minimizes initial exposure to atmospheric water and oxygen.

    • Action: In a controlled environment (e.g., glove box or under a stream of argon), accurately weigh the required amount of this compound.

    • Action: Dissolve the compound in anhydrous DMSO to prepare a 10 mM stock solution. Ensure complete dissolution.

    • Action: Aliquot the stock solution into multiple glass vials, leaving minimal headspace. Blanket the headspace with inert gas before sealing tightly with PTFE-lined caps.

  • Time-Zero (T=0) Analysis (Causality: Establishing a Baseline):

    • Rationale: This initial analysis provides the baseline purity and concentration against which all future time points will be compared.

    • Action: Immediately take one or two aliquots for analysis.

    • Action: Analyze using a validated LC-MS method (see Section 3) to determine the initial purity (as % peak area) and concentration. Record this as the T=0 value.

  • Storage Conditions and Time Points (Causality: Simulating Real-World Scenarios):

    • Rationale: Storing samples under various conditions simulates potential real-world storage scenarios and accelerates degradation to predict long-term stability. Room temperature storage is a common "worst-case" scenario.[8][9]

    • Long-Term Stability: Store aliquots at -20°C, 4°C, and room temperature (~25°C). Protect from light.[10]

      • Analysis Schedule: Pull samples for LC-MS analysis at 1, 3, 6, and 12 months.

    • Accelerated Stability: Store aliquots at an elevated temperature, such as 40°C.[5][6]

      • Analysis Schedule: Pull samples at 1, 2, and 4 weeks. This data helps in quickly identifying potential stability liabilities.

Experimental Protocol: Forced Degradation Study

Rationale: Forced degradation (or stress testing) is a crucial step to understand the intrinsic stability of the molecule, identify likely degradation products, and demonstrate the specificity of the analytical method.[11][12] The method must be able to separate the parent compound from all major degradants.

Methodology: For each condition, a sample of the 10 mM stock solution is diluted (e.g., to 1 mM) in the stress medium and incubated. A control sample is diluted in a neutral medium (e.g., water/DMSO) and kept at room temperature.

  • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 40-60°C for 24-72 hours.

  • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 40-60°C for 24-72 hours.

  • Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature for 24-72 hours.

  • Thermal Degradation: Incubate the neat DMSO stock solution at 60-80°C for 72 hours.

  • Photostability: Expose the solution in a photostable, transparent container to a controlled light source (as per ICH Q1B guidelines).

After incubation, neutralize the acidic and basic samples before LC-MS analysis. Compare the chromatograms of stressed samples to the control to identify degradation peaks.

Section 3: Analytical Methodology

High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry detectors is the gold standard for stability assessment.[13][14]

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures good peak shape for the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 5-10 minutesA gradient is necessary to elute the parent compound and any potential degradants with different polarities.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
UV Detection Diode Array Detector (DAD/PDA)Allows for monitoring at multiple wavelengths and assessing peak purity.
MS Detection Electrospray Ionization (ESI) in both positive and negative modesProvides molecular weight information for the parent compound and helps in the structural elucidation of unknown degradants.

Section 4: Data Interpretation and Potential Degradation Pathways

Stability is assessed by the percentage of the parent compound remaining compared to the T=0 sample. A common threshold for acceptable stability is ≥90% of the parent compound remaining.

The mass spectrometry data from the forced degradation studies are critical for proposing degradation pathways. For this compound, potential pathways include:

G cluster_pathways Potential Degradation Pathways parent This compound MW: 140.14 oxidation Oxidative Degradant e.g., N-oxide or hydroxylated species MW: 156.14 parent:f0->oxidation:f0 Oxidation (H₂O₂) decarboxylation Decarboxylation Product 1,4-dimethyl-1H-pyrazole MW: 96.13 parent:f0->decarboxylation:f0 Thermal Stress (Heat) dimer Dimerization Product e.g., Anhydride MW: 262.26 parent:f0->dimer:f0 Acid/Heat Stress

Caption: Hypothetical degradation pathways.

  • Oxidation: The pyrazole ring's nitrogen or the methylene bridge could be oxidized, leading to an increase in mass (e.g., +16 Da for an N-oxide or hydroxylation).

  • Decarboxylation: Under significant thermal stress, the carboxylic acid could be lost as CO₂, resulting in 1,4-dimethyl-1H-pyrazole (a mass loss of 44 Da).

  • Dimerization: Two molecules could condense to form an anhydride under acidic and/or thermal conditions.

Section 5: Recommendations and Conclusion

Based on general stability principles for small molecules in DMSO, the following best practices are recommended for storing this compound solutions.[15][16]

ConditionRecommendationJustification
Temperature -20°C for long-term storage. Minimizes thermal degradation and slows down potential hydrolytic processes. While many compounds are stable at 4°C, -20°C provides a greater margin of safety.[17]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). Prevents absorption of atmospheric water, which is a key driver of degradation.[5][6]
Container Use glass vials with PTFE-lined screw caps. Glass is inert, and PTFE liners provide a high-quality seal against moisture ingress.[6][10]
Light Protect from light by using amber vials or storing in the dark. Prevents potential photodegradation.[10]
Freeze/Thaw Minimize freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes to avoid repeatedly thawing the master stock.
Solvent Use only high-purity, anhydrous DMSO. Minimizes contaminants (especially water) that can initiate degradation.

While this compound is expected to exhibit reasonable stability due to its aromatic core, its carboxylic acid moiety presents a potential liability, particularly to hydrolysis if water is present in the DMSO. A systematic stability study, as outlined in this guide, is not an academic exercise but a necessary step to ensure the validity of any biological data generated using this compound. By understanding the chemistry of the molecule and its solvent, designing robust experiments, and employing precise analytical techniques, researchers can confidently manage their compound assets and generate high-quality, reproducible scientific data.

References

Methodological & Application

Protocol for N-Alkylation of Pyrazoles: A Comprehensive Guide to Regiocontrolled Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and materials science, featuring prominently in a host of pharmaceuticals and functional materials. The synthetic challenge in their preparation lies in controlling the regioselectivity of the alkylation at either the N1 or N2 position of the pyrazole ring. This comprehensive guide provides a detailed exploration of the fundamental principles and practical protocols for the N-alkylation of pyrazoles. We delve into the critical factors governing regioselectivity, offering a toolkit of methodologies from classical base-mediated alkylations to modern acid-catalyzed and Mitsunobu reactions. This document is intended for researchers, scientists, and drug development professionals seeking to master the synthesis of N-alkylated pyrazoles with precision and efficiency.

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole motif is a privileged scaffold in drug discovery, with N-alkylation serving as a key avenue for modulating the physicochemical and pharmacological properties of these heterocyclic compounds. N-alkylated pyrazoles are integral components of numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, anti-infective, and anti-dementia properties.[1][2] The strategic placement of alkyl groups on the pyrazole nitrogen atoms can profoundly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. Consequently, the development of robust and regioselective N-alkylation protocols is of paramount importance.

The primary hurdle in the N-alkylation of unsymmetrically substituted pyrazoles is the presence of two reactive nitrogen atoms, which often leads to the formation of a mixture of N1 and N2 regioisomers.[3][4] The separation of these isomers can be challenging and economically unviable, thus necessitating synthetic strategies that afford high regioselectivity. This guide will dissect the factors that govern this selectivity and provide detailed protocols to achieve the desired isomeric products.

The Challenge of Regioselectivity: A Mechanistic Perspective

The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of steric, electronic, and reaction condition-dependent factors.[4] Understanding these influences is crucial for the rational design of a successful synthetic route.

  • Steric Effects: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1][4] For instance, in a 3-substituted pyrazole, the N1 position is generally less encumbered than the N2 position, leading to a predominance of the N1-alkylated product. The steric bulk of both the substituents on the pyrazole ring and the alkylating agent itself plays a significant role.[4]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms. However, due to the similar electronic environment of the two nitrogens, this effect is often more subtle than steric hindrance.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the N1/N2 ratio.[3][4] For example, the use of potassium carbonate in DMSO is a common method that has been shown to favor N1-alkylation in many cases.[5][6] The nature of the cation associated with the pyrazolate anion can also play a role in directing the alkylation.[3]

Methodologies for N-Alkylation of Pyrazoles

A variety of methods have been developed for the N-alkylation of pyrazoles, each with its own set of advantages and limitations. The choice of method will depend on the specific substrate, the desired regioselectivity, and the scale of the reaction.

Direct N-Alkylation with Alkyl Halides under Basic Conditions

This is the most classical and widely used approach for pyrazole N-alkylation.[1][2] The reaction involves the deprotonation of the pyrazole NH with a suitable base to form a pyrazolate anion, which then acts as a nucleophile to displace a halide from the alkylating agent.

Causality Behind Experimental Choices:

  • Base: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and easier to handle. The combination of K₂CO₃ in a polar aprotic solvent like DMSO or DMF is a robust system for achieving N1-alkylation for a wide range of substrates.[5][6]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used as they effectively solvate the pyrazolate anion and promote the SN2 reaction.

  • Temperature: Reactions are typically run at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Workflow for Direct N-Alkylation:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification pyrazole Pyrazole Substrate stir Stir at RT or Heat pyrazole->stir base Base (e.g., K₂CO₃, NaH) base->stir solvent Anhydrous Solvent (e.g., DMF, DMSO) solvent->stir alkyl_halide Alkyl Halide alkyl_halide->stir Add dropwise monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench Upon completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated N-Alkylated Pyrazole purify->product

Caption: General workflow for direct N-alkylation of pyrazoles.

Protocol 1: Regioselective N1-Alkylation using K₂CO₃/DMSO

This protocol is a reliable method for the N1-alkylation of 3-substituted pyrazoles, where steric hindrance directs the alkylation to the less hindered nitrogen.

Materials:

  • 3-Substituted pyrazole (1.0 equiv)

  • Alkyl halide (1.1 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of the 3-substituted pyrazole (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv) in anhydrous DMSO, add the alkyl halide (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated pyrazole.

Self-Validation: The regiochemistry of the product should be confirmed by 1D and 2D NMR techniques, such as NOESY, which can show through-space correlations between the alkyl group protons and the protons of the substituent at the C5 position. X-ray crystallography can provide unambiguous structural confirmation.[6]

Mitsunobu Reaction

The Mitsunobu reaction offers a mild and often highly regioselective alternative for the N-alkylation of pyrazoles, particularly with primary and secondary alcohols.[1][7] This reaction proceeds via an oxyphosphonium intermediate and generally results in the inversion of stereochemistry at the alcohol carbon.

Causality Behind Experimental Choices:

  • Phosphine and Azodicarboxylate: The classic combination is triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents form the active phosphonium salt that activates the alcohol.

  • Solvent: Anhydrous THF or dichloromethane are common solvents for the Mitsunobu reaction.

  • Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the reactivity and minimize side reactions.

Mechanism of Mitsunobu Alkylation of Pyrazole:

G reagents PPh₃ + DEAD intermediate1 Betaine Intermediate reagents->intermediate1 alcohol R-OH alcohol->intermediate1 intermediate2 Oxyphosphonium Salt intermediate1->intermediate2 pyrazole Pyrazole-NH pyrazole->intermediate2 Nucleophilic attack product N-Alkylated Pyrazole intermediate2->product byproducts Ph₃P=O + DEAD-H₂ intermediate2->byproducts

Caption: Simplified mechanism of the Mitsunobu reaction for pyrazole N-alkylation.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

Materials:

  • Pyrazole (1.0 equiv)

  • Alcohol (1.1 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the pyrazole (1.0 equiv), alcohol (1.1 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.2 equiv) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to separate the N-alkylated pyrazole from triphenylphosphine oxide and the reduced azodicarboxylate.

Trustworthiness: The Mitsunobu reaction is known for its reliability with a wide range of substrates. However, it is sensitive to steric hindrance, and bulky alcohols may react sluggishly. The major byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can sometimes co-elute with the product, requiring careful chromatography for purification.

Acid-Catalyzed N-Alkylation with Trichloroacetimidates

A more recent and powerful method for N-alkylation involves the use of trichloroacetimidate electrophiles under Brønsted acid catalysis.[1][8] This methodology provides an alternative to reactions requiring strong bases or high temperatures and can be particularly effective for the synthesis of N-benzyl and related pyrazoles.[1]

Causality Behind Experimental Choices:

  • Trichloroacetimidates: These are excellent electrophiles that can be activated under acidic conditions to generate a carbocation or a highly reactive intermediate that is readily attacked by the pyrazole nitrogen.

  • Brønsted Acid Catalyst: A catalytic amount of a Brønsted acid, such as camphorsulfonic acid (CSA), is typically used to promote the reaction.[1]

  • Solvent: A non-polar aprotic solvent like 1,2-dichloroethane (DCE) is often employed.

Protocol 3: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate

Materials:

  • Pyrazole (1.0 equiv)

  • Alkyl trichloroacetimidate (1.1 equiv)

  • Camphorsulfonic acid (CSA) (0.1 - 0.2 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the pyrazole (1.0 equiv) and the alkyl trichloroacetimidate (1.1 equiv) in anhydrous DCE, add camphorsulfonic acid (0.1 equiv).

  • Heat the reaction mixture to reflux (typically 80-85 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Regioselectivity Note: For unsymmetrical pyrazoles, this method may also produce a mixture of regioisomers, with the major product often determined by steric factors.[1][8]

Advanced and Alternative Methodologies

For more challenging substrates or specific applications, a range of other methods can be employed:

  • Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving a solid base and a liquid organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrazolate anion into the organic phase for reaction.[5][9] This can lead to high yields of N-alkylpyrazoles, sometimes even without the need for a solvent.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to shorter reaction times and improved yields.[10][11][12] This is particularly advantageous for high-throughput synthesis in a drug discovery setting.

  • Enzymatic Alkylation: Emerging biocatalytic methods using engineered enzymes offer the potential for highly regioselective N-alkylation of pyrazoles under mild conditions, representing a green and sustainable alternative to traditional chemical methods.[13]

  • Metal-Catalyzed Cross-Coupling: While not a direct alkylation of the pyrazole NH, Buchwald-Hartwig amination can be a powerful tool for the synthesis of N-aryl and in some cases N-alkyl pyrazoles from a halopyrazole precursor.[14][15][16]

Data Summary and Comparison of Methods

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantagesRegioselectivity
Direct Alkylation Alkyl halide, Base (K₂CO₃, NaH)DMF, DMSO, RT to 80°CCost-effective, scalable, widely applicable.[1][2]Can require harsh conditions, regioselectivity issues.Primarily sterically controlled.[4]
Mitsunobu Reaction Alcohol, PPh₃, DEAD/DIADTHF, 0°C to RTMild conditions, high regioselectivity, stereochemical inversion.[1][7]Stoichiometric byproducts, purification can be challenging.Generally high, sterically driven.
Acid-Catalyzed Trichloroacetimidate, Brønsted acidDCE, RefluxAvoids strong bases, good for activated alkyl groups.[1][8]Limited to certain alkylating agents, can give isomeric mixtures.Sterically controlled.[1][8]
Phase-Transfer Alkyl halide, Base, PTC catalystBiphasic or solvent-freeMild conditions, can be solvent-free, high yields.[5][9]Catalyst may be required.Sterically controlled.
Microwave-Assisted VariousMicrowave irradiationRapid reaction times, improved yields.[10][12]Requires specialized equipment.Dependent on the underlying reaction mechanism.

Conclusion

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis with profound implications for drug discovery and materials science. Mastery of this reaction requires a deep understanding of the interplay between steric and electronic factors, as well as the judicious selection of reaction conditions. This guide has provided a comprehensive overview of the most reliable and effective protocols for achieving regiocontrolled N-alkylation. By leveraging the detailed methodologies and mechanistic insights presented herein, researchers can confidently navigate the synthesis of N-alkylated pyrazoles, unlocking their full potential in a diverse range of applications.

References

Application Notes for In Vitro Profiling of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS No. 1152582-56-3). The pyrazole moiety is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory functions.[1] This guide outlines a logical, tiered approach to characterizing the bioactivity of this specific pyrazole derivative. We present detailed, field-proven protocols for preliminary solubility assessment and cytotoxicity testing, followed by a suite of targeted assays to investigate its potential as an anti-inflammatory, antimicrobial, or specific enzyme inhibitor. The causality behind experimental choices is explained to empower researchers to generate robust, reproducible, and meaningful data.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring is a five-membered heterocycle that serves as a cornerstone in medicinal chemistry. Its structural versatility and ability to form key hydrogen bond interactions have led to its incorporation into numerous clinically successful drugs. For instance, the pyrazole derivative celecoxib is a potent and selective COX-2 inhibitor used to treat inflammation and pain.[2] Other derivatives have been developed as antibacterial agents targeting enzymes like dihydrofolate reductase (DHFR), as antifungal agents, or as inhibitors of metalloenzymes such as carbonic anhydrase.[3][4]

Given this precedent, this compound represents a molecule of significant interest. Its structure, featuring a substituted pyrazole core linked to an acetic acid moiety, suggests several potential biological activities. This guide provides the foundational protocols to systematically explore these possibilities in vitro.

Compound Details:

PropertyValueSource
IUPAC Name This compound[5]
Synonyms (1-methyl-1H-pyrazol-4-yl)acetic acid[6]
CAS Number 1152582-56-3[5]
Molecular Formula C₆H₈N₂O₂[5]
Molecular Weight 140.14 g/mol [5]

Foundational Assays: Prerequisite for Meaningful Data

Before embarking on specific bioactivity screening, it is critical to establish the compound's fundamental physicochemical and cytotoxic properties. These foundational assays ensure that subsequent experiments are conducted under valid, non-confounding conditions.

Solubility and Stock Solution Preparation

The majority of in vitro assays require the test compound to be solubilized in a vehicle compatible with the biological system, typically dimethyl sulfoxide (DMSO).[7] It is crucial to determine the maximum solubility and prepare a concentrated stock solution, from which working dilutions are made. The final DMSO concentration in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.[7][8]

  • Determine Maximum Solubility:

    • To a tared 2 mL microcentrifuge tube, add approximately 10 mg of this compound.

    • Add anhydrous DMSO in small, incremental volumes (e.g., 50-100 µL).

    • After each addition, vortex vigorously for 2-3 minutes. Observe for complete dissolution.

    • Continue adding DMSO until the compound is fully dissolved or a reliable determination of insolubility is made.[7]

    • For quantitative analysis, equilibrate a supersaturated solution for 24 hours, centrifuge to pellet undissolved solid, and quantify the concentration in the supernatant via a suitable analytical method (e.g., HPLC-UV).[7][9]

  • Prepare Concentrated Stock Solution (e.g., 50 mM):

    • Based on the compound's molecular weight (140.14 g/mol ), calculate the mass required for the desired concentration and volume. For 1 mL of a 50 mM stock, 7.01 mg is needed.

    • Accurately weigh the compound into a sterile, amber glass vial or microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex until the compound is completely dissolved. Gentle warming (≤37°C) may be applied if necessary.[7]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

General Cytotoxicity Assessment

It is essential to determine the concentration range at which this compound exhibits toxicity to mammalian cells. This establishes an upper concentration limit for subsequent cell-based assays, ensuring that any observed effects are due to specific biological activity rather than general toxicity. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[10]

  • Cell Seeding:

    • Seed a relevant mammalian cell line (e.g., HEK293 for general toxicity, or RAW 264.7 macrophages for subsequent inflammation assays) into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical concentration range to screen would be from 0.1 µM to 200 µM.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the test compound dilutions.

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[11][12]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Tier 1 Screening: Primary Biological Activity Assays

Based on the privileged nature of the pyrazole scaffold, the following assays are proposed as a primary screening cascade to identify the compound's dominant biological activities.

Anti-inflammatory Potential

Many pyrazole derivatives function as anti-inflammatory agents, most notably by inhibiting cyclooxygenase (COX) enzymes.[2] A logical first step is to screen for COX-2 inhibition.

G cluster_0 Step 1: Enzyme Inhibition cluster_1 Step 2: Cell-Based Confirmation EnzymeAssay Fluorometric COX-2 Inhibitor Screening Assay Data1 Calculate % Inhibition Determine IC₅₀ EnzymeAssay->Data1 CellAssay LPS-Stimulated RAW 264.7 Macrophage Assay Data1->CellAssay If Active Data2 Measure Pro-inflammatory Mediators (e.g., PGE₂) CellAssay->Data2 caption Workflow for Anti-inflammatory Evaluation.

Caption: Workflow for Anti-inflammatory Evaluation.

This assay is based on the detection of Prostaglandin G2, an intermediate product generated by COX-2 activity, using a specific probe.[13]

  • Reagent Preparation:

    • Prepare reagents as per a commercial kit's instructions (e.g., Assay Genie's BN00777 or similar).[13] This typically includes a COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid (substrate), and recombinant human COX-2 enzyme.

    • Reconstitute and dilute the COX-2 enzyme in cold buffer immediately before use and keep on ice.[14]

    • Prepare a 10X working solution of this compound and a known COX-2 inhibitor (e.g., Celecoxib) in Assay Buffer.[13]

  • Assay Plate Setup (96-well opaque plate):

    • Enzyme Control (EC): 10 µL Assay Buffer.

    • Inhibitor Control (IC): 10 µL of 10X Celecoxib solution.

    • Test Sample (S): 10 µL of 10X test compound solution.

    • Add enzyme, probe, and cofactor to all wells as per the kit protocol, bringing the volume to ~90 µL.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow inhibitor binding.[14]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

    • Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for the test compound relative to the Enzyme Control.

    • If significant inhibition is observed, perform a dose-response experiment to calculate the IC₅₀ value.

Antimicrobial Activity

The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[1][15] A primary screen using the agar diffusion method can qualitatively assess activity, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC).

  • Agar Well Diffusion (Qualitative Screen):

    • Inoculum Preparation: Prepare a standardized microbial suspension of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[1]

    • Plate Preparation: Swab-inoculate the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates to create a uniform lawn of growth.

    • Using a sterile cork borer, create 6 mm wells in the agar.

    • Compound Application: Add a defined volume (e.g., 50-100 µL) of a high concentration of the test compound (e.g., 1 mg/mL in DMSO) into a well. Use a standard antibiotic (e.g., Ciprofloxacin) and an antifungal (e.g., Fluconazole) as positive controls, and DMSO as a negative control.[1]

    • Incubation: Incubate plates at 37°C for 24 hours (bacteria) or 30°C for 48 hours (fungi).

    • Analysis: Measure the diameter of the zone of inhibition (clear area around the well) in millimeters.

  • Broth Microdilution (Quantitative MIC Determination):

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth). A typical concentration range is 256 µg/mL to 0.5 µg/mL.[16]

    • Add a standardized inoculum of the test microorganism to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate under appropriate conditions.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15][17]

Anticipated Results for Antimicrobial Screening:

Organism TypeTest OrganismExpected Outcome (if active)
Gram-positive BacteriaStaphylococcus aureusZone of inhibition > 10 mm; MIC ≤ 64 µg/mL
Gram-negative BacteriaEscherichia coliZone of inhibition > 10 mm; MIC ≤ 64 µg/mL
Fungi (Yeast)Candida albicansZone of inhibition > 10 mm; MIC ≤ 64 µg/mL

Tier 2 Screening: Specific Enzyme Target Assays

If primary screening is inconclusive or if a more specific mechanism of action is hypothesized, the following enzyme assays can be employed. These targets are selected based on published activities of other pyrazole-containing molecules.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in nucleotide synthesis and is a validated target for antimicrobial and anticancer drugs.

This assay measures the DHFR-catalyzed oxidation of NADPH to NADP⁺, which is monitored by the decrease in absorbance at 340 nm.[18][19]

  • Reagent Preparation:

    • Use a commercial kit (e.g., Assay Genie's BN00512 or similar) containing DHFR Assay Buffer, DHFR enzyme, DHFR substrate (dihydrofolic acid), and NADPH.[20]

    • Prepare working solutions of the test compound and a known DHFR inhibitor (e.g., Methotrexate).[18][20]

  • Assay Procedure (in a 96-well UV-transparent plate):

    • To appropriate wells, add Assay Buffer, test compound (or Methotrexate/vehicle), and DHFR enzyme.

    • Add NADPH to all wells and incubate for 10-15 minutes at room temperature, protected from light.[20]

    • Initiate the reaction by adding the DHFR substrate.

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.[20]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A₃₄₀) for each sample.

    • Determine the percent inhibition and, if applicable, the IC₅₀ value for the test compound.

Carbonic Anhydrase (CA) Inhibition

CAs are metalloenzymes involved in pH regulation. Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.

G Start Prepare Enzyme, Substrate, and Inhibitor Solutions Mix Pre-incubate Enzyme with Inhibitor/Vehicle Start->Mix Initiate Add Substrate to Initiate Reaction Mix->Initiate Measure Monitor Reaction Progress (Absorbance or Fluorescence) in Kinetic Mode Initiate->Measure Analyze Calculate Reaction Rate and % Inhibition Measure->Analyze caption General Workflow for Enzyme Inhibition Assays.

Caption: General Workflow for Enzyme Inhibition Assays.

This colorimetric assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow product, p-nitrophenol, which is monitored at 405 nm.[3][21]

  • Reagent Preparation:

    • Prepare Tris-HCl buffer (50 mM, pH 7.5).

    • Prepare a stock solution of human carbonic anhydrase II (CA-II) in cold buffer.

    • Prepare a fresh substrate solution of p-NPA in acetonitrile or DMSO.[3]

    • Prepare working solutions of the test compound and a known CA inhibitor (e.g., Acetazolamide) in DMSO.[3][21]

  • Assay Procedure (in a 96-well clear, flat-bottom plate):

    • Add Assay Buffer to all wells.

    • Add 2 µL of the test compound, control inhibitor, or DMSO (for maximum activity control) to the appropriate wells.

    • Add the CA working solution to all wells except the blank.

    • Pre-incubate at room temperature for 10-15 minutes.[3]

    • Initiate the reaction by adding the p-NPA substrate solution.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.[21]

    • Calculate the rate of p-nitrophenol formation.

    • Determine the percent inhibition and, if applicable, the IC₅₀ value.

Conclusion and Future Directions

This guide provides a robust, logically structured framework for the initial in vitro characterization of this compound. By first establishing solubility and cytotoxicity profiles, researchers can proceed with confidence to the tiered screening assays. The primary screens for anti-inflammatory and antimicrobial activities will efficiently identify the compound's most promising therapeutic potential. The secondary, target-specific enzyme assays for COX-2, DHFR, and Carbonic Anhydrase offer pathways to elucidate a more precise mechanism of action. Positive results from this in vitro cascade will provide a strong rationale for advancing the compound to more complex cell-based models, selectivity profiling (e.g., COX-1 vs. COX-2), and eventually, in vivo efficacy studies.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable versatility allows for multi-directional modifications, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities.[3][4] Pyrazole-containing compounds are found in numerous FDA-approved drugs, demonstrating their clinical significance as anti-inflammatory agents (e.g., celecoxib), anticancer therapeutics, and treatments for erectile dysfunction (e.g., sildenafil).[1][5] The metabolic stability of the pyrazole nucleus further enhances its attractiveness as a core structure in drug discovery.[1]

This guide provides a comprehensive overview of the experimental setup for the high-throughput screening (HTS) of pyrazole derivative libraries. It is designed for researchers, scientists, and drug development professionals seeking to identify and characterize novel therapeutic agents based on this versatile scaffold. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, ensuring a robust and efficient screening cascade.

Part 1: The Screening Cascade - A Multi-Step Approach to Hit Identification

The screening of a pyrazole library is a systematic process designed to progressively narrow down a large collection of compounds to a small number of promising "hits" with the desired biological activity. This process, often referred to as a screening cascade, typically involves primary screening, secondary screening (including dose-response and selectivity assays), and mechanism of action (MOA) studies.

dot graph TD { A[Library of Pyrazole Derivatives] --> B{Primary High-Throughput Screening}; B --> C{Hit Identification}; C --> D{Secondary Screening}; D --> E{Lead Optimization}; subgraph Legend direction LR subgraph "Screening Stages" F[Initial large-scale screen] G[Confirmation and prioritization] H[Further characterization] I[Chemical modification] end end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } endot Figure 1: A generalized workflow for a high-throughput screening cascade of pyrazole derivatives.

Part 2: Target Selection and Assay Development

The initial and most critical step is the selection of a biological target relevant to the disease of interest. Pyrazole derivatives have shown activity against a wide range of targets, including:

  • Enzymes: Kinases (e.g., CDK2, EGFR, VEGFR-2), topoisomerases, and carbonic anhydrases are common targets for pyrazole-based inhibitors.[6][7][8]

  • G-protein coupled receptors (GPCRs)

  • Ion channels

  • Protein-protein interactions

Once a target is chosen, a robust and scalable assay must be developed for HTS. The choice between a biochemical and a cell-based assay depends on the nature of the target and the desired information.

Biochemical Assays: Isolating the Target

Biochemical assays utilize purified components (e.g., an enzyme and its substrate) to directly measure the effect of a compound on the target's activity.

Example Protocol: Kinase Inhibition Assay (e.g., for CDK2)

This protocol is adapted from methodologies described in studies on pyrazole-based kinase inhibitors.[7]

Principle: This assay measures the ability of a pyrazole derivative to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based readout.

Materials:

  • Purified recombinant kinase (e.g., CDK2/CycA)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

  • Acoustic liquid handler or pintool for compound dispensing

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Plating: Prepare serial dilutions of the pyrazole derivatives in DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 25-50 nL) of each compound dilution into the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Enzyme and Substrate Addition: Prepare a solution of the kinase and its substrate in the assay buffer. Dispense this mixture into all wells of the assay plate.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final concentration of ATP should be at or near the Km value for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and converts the amount of ADP produced (a product of the kinase reaction) into a luminescent signal.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal intensity is inversely proportional to the kinase activity.

Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is then determined by fitting the data to a four-parameter logistic equation.

ParameterTypical ValueRationale
Final Compound Concentration10 µM (for primary screen)A standard concentration to identify initial hits.
Enzyme Concentration1-5 nMShould be in the linear range of the assay.
Substrate ConcentrationKm valueMaximizes sensitivity for competitive inhibitors.
ATP ConcentrationKm valueBalances signal window and inhibitor sensitivity.
Incubation Time60 minutesAllows for sufficient product formation without enzyme degradation.
Cell-Based Assays: A More Physiological Context

Cell-based assays measure the effect of a compound on a cellular process within a living cell. These assays provide a more physiologically relevant context but can be more complex to interpret.

Example Protocol: Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.[9][10][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)[7]

  • Complete cell culture medium

  • Pyrazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

dot graph TD { A[Cell Seeding] --> B[Compound Treatment]; B --> C[Incubation]; C --> D[MTT Addition]; D --> E[Formazan Solubilization]; E --> F[Absorbance Reading]; subgraph Legend direction LR G[Start of assay] H[Exposure to compounds] I[Metabolic conversion] J[Quantification] end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#5F6368,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } endot Figure 2: Workflow for a cell-based MTT proliferation assay.

Part 3: Secondary Screening and Hit Characterization

Once initial "hits" are identified from the primary screen, they undergo a series of secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

Dose-Response and Selectivity

Hits from the primary screen are re-tested over a wider range of concentrations to generate a full dose-response curve and accurately determine their IC50 or EC50 values. Selectivity is assessed by testing the compounds against related targets (e.g., other kinases in the same family) or in different cell lines (e.g., cancerous vs. non-cancerous cell lines).[9][12]

Mechanism of Action (MOA) Studies

Understanding how a compound exerts its biological effect is crucial for its further development. A variety of assays can be employed to investigate the MOA of pyrazole derivatives.

Example Protocols for MOA Studies:

  • Cell Cycle Analysis: To determine if a compound induces cell cycle arrest, treated cells can be stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry.[13]

  • Apoptosis Assays: To assess if a compound induces programmed cell death, assays such as Annexin V/PI staining followed by flow cytometry can be performed.[13]

  • Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) or kinase activity profiling can confirm that the compound is interacting with its intended target within the cell.

  • Western Blotting: This technique can be used to measure changes in the expression or phosphorylation status of proteins in a signaling pathway downstream of the target.

Part 4: Data Analysis and Interpretation

Rigorous data analysis is essential for making informed decisions throughout the screening process. Statistical parameters such as the Z'-factor and signal-to-background ratio should be monitored to ensure the quality and robustness of the HTS assay. For hit prioritization, consider not only the potency of the compounds but also their selectivity, cytotoxicity, and preliminary structure-activity relationships (SAR).

Conclusion

The screening of pyrazole derivative libraries is a powerful approach for the discovery of novel therapeutic agents. A well-designed screening cascade, incorporating both biochemical and cell-based assays, is critical for identifying and validating promising lead compounds. By understanding the principles behind the experimental setup and employing rigorous data analysis, researchers can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of the pyrazole scaffold.

References

Application Notes and Protocols for Evaluating the Anti-Cancer Activity of Pyrazole Compounds Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyrazoles in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow for versatile chemical modifications, making it a cornerstone in the design of targeted therapeutics.[2] In recent years, pyrazole derivatives have gained significant attention as potent anti-cancer agents, with several compounds entering clinical trials and receiving FDA approval for treating various malignancies.[3]

The anti-cancer efficacy of pyrazole compounds stems from their ability to interact with a wide array of molecular targets crucial for tumor growth and survival.[1] These mechanisms include, but are not limited to, the inhibition of key signaling kinases (e.g., EGFR, CDKs, VEGFR, PI3K), disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[2][3][4][5] Given this mechanistic diversity, a systematic and multi-faceted approach is required to characterize the biological activity of novel pyrazole derivatives.

This guide provides an integrated workflow of robust cell-based assays designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The following sections detail a logical progression of experiments, from initial cytotoxicity screening to in-depth mechanistic elucidation, to provide a comprehensive in vitro profile of a candidate pyrazole compound.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates Pyrazole Pyrazole Inhibitor Pyrazole->PI3K INHIBITS PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Figure 1. Inhibition of the PI3K/Akt signaling pathway by a hypothetical pyrazole compound.

Section 1: Initial Screening for Cytotoxic Activity - The MTT Assay

Principle and Application

The first step in evaluating a potential anti-cancer compound is to determine its cytotoxic or cytostatic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a highly reliable and widely used colorimetric method for this purpose.[6] The assay's principle is based on the reduction of the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[9] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h, 37°C) A->B C 3. Treat with Pyrazole (Varying Concentrations) B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) (Formazan crystal formation) E->F G 7. Solubilize Crystals (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Figure 2. General experimental workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay

This protocol is optimized for adherent cells in a 96-well format but can be adapted.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Sterile 96-well flat-bottom plates

  • Pyrazole compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at 4°C in the dark)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[10] Include wells for "medium only" blanks.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete culture medium. After 24 hours, carefully remove the old medium and add 100 µL of medium containing the desired concentrations of the compound to the treatment wells.

    • Trustworthiness: Always include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and an "untreated control" (fresh medium only).[7] Each condition should be performed in triplicate.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[10]

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background.[8][10]

Data Analysis and Presentation
  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate the Percentage Viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve.

  • Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Pyrazole Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Vehicle)1.2540.085100.0%
0.11.1980.07295.5%
10.9530.06176.0%
50.6420.04551.2%
100.4110.03332.8%
500.1550.02112.4%
Calculated IC50 - - 4.8 µM

Section 2: Elucidating the Mechanism of Cell Death - Apoptosis Assay

Principle and Application

Once a compound demonstrates cytotoxicity, the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[12] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[12] To distinguish between early apoptotic, late apoptotic, and necrotic cells, a viability dye like Propidium Iodide (PI) is used concurrently. PI is membrane-impermeable and only enters cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[13] Flow cytometry analysis of this dual-stained population provides a quantitative measure of apoptosis induction.

Figure 3. Interpretation of a typical four-quadrant flow cytometry plot for apoptosis.
Detailed Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with the pyrazole compound (at IC50 and 2x IC50 concentrations) and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometry tubes (5 mL polystyrene tubes)[12]

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat cells in 6-well plates to obtain sufficient cell numbers (approx. 1-2 x 10⁶ cells per sample).

  • Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. Aspirate the culture medium into a 15 mL conical tube. Wash the plate with PBS and collect this wash. Trypsinize the adherent cells, neutralize with complete medium, and combine them with the floating cells in the same 15 mL tube.[13]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[12] Discard the supernatant and wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer (diluted from 10X stock with dH₂O) to a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[12]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the tube.[12]

  • Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[12]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.[13]

    • Trustworthiness: Prepare three controls for setting compensation and gates: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.[13]

Data Analysis and Presentation

Using the flow cytometry software, gate the cell population based on Forward Scatter (FSC) and Side Scatter (SSC). Then, analyze the gated population on an Annexin V vs. PI dot plot. Quantify the percentage of cells in each of the four quadrants (see Figure 3).

Treatment% Live (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q1)% Necrotic (Q2)
Vehicle Control94.5%2.1%1.5%1.9%
Pyrazole (IC50)55.3%25.8%15.4%3.5%
Pyrazole (2x IC50)20.1%38.2%36.6%5.1%

Section 3: Investigating Effects on Cell Proliferation - Cell Cycle Analysis

Principle and Application

Many anti-cancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[15] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16] This is achieved by staining fixed and permeabilized cells with a fluorescent dye, most commonly Propidium Iodide (PI), that binds stoichiometrically to DNA.[17] The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in G0/G1 have a normal (2N) amount of DNA, cells in G2/M have double the amount (4N), and cells in the S phase (DNA synthesis) have an intermediate amount. A significant accumulation of cells in a particular phase suggests compound-induced cell cycle arrest. Additionally, apoptotic cells with fragmented DNA appear as a "sub-G1" peak.[17]

Cell_Cycle_Histogram origin origin x_end x_end origin->x_end y_end y_end origin->y_end xlabel DNA Content (PI Fluorescence) → ylabel Cell Count → p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 p6 p6 p5->p6 p7 p7 p6->p7 subg1 subg1 g1_label G0/G1 (2N) s_label S Phase g2m_label G2/M (4N) subg1_label Sub-G1 (Apoptosis)

Figure 4. A representative histogram of cell cycle distribution based on DNA content.
Detailed Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Treated cells from 6-well plates

  • Cold 70% ethanol[18]

  • 1X PBS

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[18]

  • Flow cytometer

Procedure:

  • Harvesting: Harvest cells as described in the apoptosis protocol (Section 2), ensuring collection of both floating and adherent populations.

  • Washing: Wash the cell pellet once with 5 mL of cold 1X PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] This step is critical for permeabilizing the cells.

  • Incubation: Incubate the cells for at least 30 minutes at 4°C. (Cells can be stored in ethanol at -20°C for several weeks).[18][19]

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with 5 mL of 1X PBS to rehydrate the cells.

  • Staining: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is essential to prevent staining of double-stranded RNA.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Acquire data using a linear scale for fluorescence.

    • Trustworthiness: Use software (e.g., FlowJo, ModFit) to gate on single cells (using FSC-A vs FSC-H) to exclude doublets and aggregates, which would otherwise be misinterpreted as G2/M cells.[20]

Data Analysis and Presentation

Use cell cycle analysis software to deconvolute the DNA histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Treatment% Sub-G1% G0/G1% S% G2/M
Vehicle Control1.8%65.4%15.2%17.6%
Pyrazole (IC50)8.9%25.1%10.5%55.5%
Pyrazole (2x IC50)15.4%10.2%5.8%68.6%

Section 4: Validating Molecular Target Engagement - Western Blotting

Principle and Application

Western blotting is a powerful technique to investigate the effect of a pyrazole compound on specific protein targets within a signaling pathway.[21] It allows for the detection and semi-quantification of changes in protein expression levels or post-translational modifications, such as phosphorylation.[22] For example, if a pyrazole is designed to inhibit a kinase like Akt, a western blot can confirm this by showing a decrease in phosphorylated Akt (p-Akt) levels. Similarly, it can confirm apoptosis by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.[2] The technique involves separating proteins from a cell lysate by size via SDS-PAGE, transferring them to a membrane, and probing with antibodies specific to the target protein.

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Electrotransfer to Membrane (PVDF) C->D E 5. Blocking (e.g., BSA or Milk) D->E F 6. Primary Antibody Incubation (Overnight) E->F G 7. Secondary Antibody Incubation (HRP-linked) F->G H 8. Chemiluminescent Detection G->H I 9. Imaging & Analysis H->I

Figure 5. A streamlined workflow for the Western Blotting technique.
Detailed Protocol: Western Blotting

Materials:

  • Treated cell lysates

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-cleaved-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse cells by adding ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant containing the total protein.[22]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add 4x Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.[23]

  • SDS-PAGE: Load 20-30 µg of protein per lane into an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.[22]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block non-specific binding by incubating the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[24]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL reagent and capture the chemiluminescent signal using a digital imager.[22]

    • Trustworthiness: After probing for a phosphoprotein, strip the membrane and re-probe with an antibody for the total protein to confirm that changes are due to phosphorylation status, not total protein level. Always probe for a loading control (e.g., β-actin, GAPDH) to verify equal protein loading across all lanes.

Data Analysis and Presentation

Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the intensity of the target protein band to its corresponding loading control band. Present the results as a fold-change relative to the vehicle control.

Conclusion

The systematic application of the assays described in this guide—progressing from broad cytotoxicity screening with MTT to specific mechanistic inquiries into apoptosis, cell cycle progression, and molecular target engagement—provides a powerful and comprehensive framework for the preclinical evaluation of novel pyrazole-based anti-cancer compounds. By understanding the principles behind each technique and incorporating rigorous controls, researchers can generate reliable, reproducible, and insightful data, accelerating the journey of promising compounds from the laboratory bench to potential clinical applications.

References

The Pyrazole Acetic Acid Moiety: A Versatile Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Fragment

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of high-quality lead compounds.[1] By screening small, low-complexity molecules, or "fragments," researchers can explore chemical space more effectively, often with higher hit rates than traditional high-throughput screening (HTS).[1] The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] Its unique electronic properties, metabolic stability, and ability to engage in various intermolecular interactions make it an attractive starting point for drug design.[2][3] This guide focuses on a particularly valuable pyrazole-based fragment: 2-(1-methyl-1H-pyrazol-4-yl)acetic acid . Its structure combines the favorable features of the N-methylated pyrazole core with a carboxylic acid handle, providing a versatile anchor for probing protein binding sites and a tractable starting point for chemical elaboration.

Physicochemical Properties of this compound

A thorough understanding of a fragment's physicochemical properties is crucial for designing effective screening campaigns and interpreting binding data. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[4]
Molecular Weight 140.14 g/mol [4]
IUPAC Name 2-(1-methylpyrazol-4-yl)acetic acid[4]
CAS Number 1152582-56-3[4]
Physical Form Solid[5]
XLogP3 -0.3[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 2[6]
Topological Polar Surface Area (TPSA) 65.98 Ų[6]

Synthesis Protocol

The following protocol outlines a plausible synthetic route to this compound, adapted from established methods for similar pyrazole derivatives.[7][8] This two-step procedure involves the formation of the corresponding ethyl ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Rationale: This step introduces the core pyrazole acetic acid scaffold. The use of an ethyl ester protects the carboxylic acid functionality during the initial reaction and facilitates purification.

Materials:

  • Ethyl acetoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylhydrazine

  • Ethanol, absolute

  • Glacial acetic acid

  • Sodium carbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.0 mmol) and N,N-dimethylformamide dimethyl acetal (1.2 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Prepare a solution of methylhydrazine (1.0 mmol) in a 2:1 mixture of ethanol and glacial acetic acid (10 mL).

  • Slowly add the methylhydrazine solution to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • To the residue, add 20 mL of water and extract with ethyl acetate (2 x 10 mL).

  • Wash the combined organic layers successively with saturated sodium carbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a dichloromethane/petroleum ether solvent system to yield ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Step 2: Hydrolysis to this compound

Rationale: The final step is the deprotection of the ethyl ester to yield the desired carboxylic acid fragment. Basic hydrolysis is a standard and effective method for this transformation.

Materials:

  • Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (concentrated)

  • Ether or Dichloromethane

Procedure:

  • Dissolve the ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (1.0 mmol) in a solution of sodium hydroxide in 60% aqueous methanol.

  • Reflux the mixture for approximately 40 minutes.

  • Cool the solution and wash twice with ether or dichloromethane to remove any unreacted starting material.

  • Carefully acidify the aqueous phase to approximately pH 2 with concentrated hydrochloric acid while cooling in an ice bath.

  • Extract the aqueous solution continuously with dichloromethane for 24 hours.

  • Concentrate the organic extract under reduced pressure.

  • Recrystallize the resulting solid from an appropriate solvent system (e.g., ether/tetrahydrofuran) to yield pure this compound.

Application in Fragment-Based Drug Discovery (FBDD)

The this compound fragment is an excellent candidate for FBDD campaigns due to its desirable physicochemical properties and versatile chemical handles.

FBDD Workflow

The general workflow for utilizing this fragment in a drug discovery project is illustrated below.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization Screening Primary Screen (e.g., DSF, SPR) Validation Hit Validation (e.g., NMR, ITC) Screening->Validation Initial Hits Structure Structural Biology (X-ray, Cryo-EM) Validation->Structure Confirmed Hits Growing Fragment Growing Structure->Growing Linking Fragment Linking Structure->Linking Merging Fragment Merging Structure->Merging SAR SAR Studies Growing->SAR Linking->SAR Merging->SAR ADME ADME/Tox Profiling SAR->ADME Lead_Op Lead Optimization ADME->Lead_Op Candidate Clinical Candidate Lead_Op->Candidate

Caption: A typical workflow for a fragment-based drug discovery campaign.

Biophysical Screening Protocol: A Three-Stage Cascade

Identifying the weak interactions between fragments and their target proteins requires sensitive biophysical techniques. A robust screening cascade is essential to minimize false positives and efficiently identify promising hits.

Stage 1: Primary High-Throughput Screening (e.g., Differential Scanning Fluorimetry - DSF)

  • Objective: To rapidly screen a fragment library and identify initial hits that stabilize the target protein.

  • Protocol:

    • Prepare the target protein in a suitable buffer.

    • In a 96- or 384-well plate, dispense the protein solution containing a fluorescent dye (e.g., SYPRO Orange).

    • Add the this compound fragment (typically at a concentration of 100-500 µM) to the wells. Include appropriate positive and negative controls.

    • Seal the plate and place it in a real-time PCR instrument.

    • Gradually increase the temperature and monitor the fluorescence.

    • Calculate the change in melting temperature (ΔTm) for each well. A significant positive ΔTm indicates fragment binding and stabilization of the protein.

Stage 2: Hit Validation (e.g., Nuclear Magnetic Resonance - NMR Spectroscopy)

  • Objective: To confirm direct binding of the fragment to the target protein and eliminate false positives from the primary screen.

  • Protocol (Ligand-Observed NMR, e.g., Saturation Transfer Difference - STD):

    • Prepare a sample of the target protein in a suitable deuterated buffer.

    • Acquire a reference 1D ¹H NMR spectrum of the this compound fragment alone.

    • Prepare a sample containing the target protein and the fragment.

    • Acquire an STD NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of this saturation to the binding fragment.

    • A positive STD signal for the fragment's protons confirms binding.

Stage 3: Hit Characterization (e.g., Isothermal Titration Calorimetry - ITC and X-ray Crystallography)

  • Objective: To determine the binding affinity, stoichiometry, and binding mode of the fragment.

  • Protocol (ITC):

    • Place the target protein in the sample cell of the ITC instrument.

    • Fill the injection syringe with a concentrated solution of the this compound fragment.

    • Perform a series of injections of the fragment into the protein solution while monitoring the heat change.

    • Analyze the resulting binding isotherm to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

  • Protocol (X-ray Crystallography):

    • Crystallize the target protein.

    • Soak the protein crystals in a solution containing the this compound fragment.

    • Collect X-ray diffraction data from the soaked crystals.

    • Solve the crystal structure to visualize the binding mode of the fragment in the protein's active site.

Elaboration of the Fragment Hit

Once a validated hit, such as this compound, is identified and its binding mode is understood, the next step is to increase its potency and selectivity through chemical elaboration.

Elaboration_Strategies cluster_0 Elaboration Strategies Fragment This compound (Fragment Hit) Growing Fragment Growing (Adding functionality to an unoccupied pocket) Fragment->Growing Linking Fragment Linking (Connecting two adjacent fragments) Fragment->Linking Merging Fragment Merging (Combining features of overlapping fragments) Fragment->Merging Potent_Lead Potent Lead Compound Growing->Potent_Lead Linking->Potent_Lead Merging->Potent_Lead

Caption: Common strategies for elaborating a fragment hit into a potent lead.

The structure of this compound offers several vectors for chemical modification:

  • The Carboxylic Acid: This group can be converted to amides, esters, or other bioisosteres to explore interactions with different residues in the binding pocket.

  • The Pyrazole Ring: The C3 and C5 positions of the pyrazole ring can be substituted to introduce new functionalities that can occupy adjacent sub-pockets.

  • The N-Methyl Group: While less commonly modified, exploration of different N-substituents could be beneficial in some cases.

Case Study: Pyrazole Carboxylic Acids as KEAP1:NRF2 Inhibitors

A notable example of the successful application of a pyrazole carboxylic acid fragment comes from the discovery of inhibitors of the KEAP1:NRF2 protein-protein interaction.[5] In this study, a fragment-based screening approach identified pyrazole carboxylic acid hits. Through structure-based drug design, these initial fragments were elaborated into a potent and novel series of inhibitors, demonstrating the utility of this scaffold in targeting challenging protein-protein interactions.[5]

Conclusion

This compound represents a high-value fragment for drug discovery. Its favorable physicochemical properties, synthetic tractability, and versatile chemical handles make it an ideal starting point for FBDD campaigns targeting a wide range of protein classes. The protocols and strategies outlined in this guide provide a framework for researchers to effectively utilize this and similar fragments in their quest for novel therapeutics.

References

Application Notes and Protocols for the Synthetic Route to Functionalized Pyrazole-4-Acetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of robust synthetic routes to functionalized pyrazole-4-acetic acids. Pyrazole-4-acetic acid derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind key transformations and offering detailed, field-proven protocols. We will cover two primary strategies for constructing the core intermediate, pyrazole-4-carbaldehyde, and its subsequent conversion to the target acetic acid. Furthermore, we will explore methods for late-stage functionalization, enabling the creation of diverse compound libraries for screening and development.

Introduction: The Significance of the Pyrazole-4-Acetic Acid Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. The addition of an acetic acid moiety at the C4 position provides a critical functional handle for modulating pharmacokinetic and pharmacodynamic properties, making pyrazole-4-acetic acids a privileged scaffold in drug discovery. These compounds have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.

The synthetic challenge lies not only in the construction of the pyrazole core but also in the regioselective introduction of the C4-substituent and the subsequent functionalization of the ring. This guide presents two efficacious and widely adopted synthetic pathways, providing detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.

Strategic Overview: Pathways to the Core Scaffold

The synthesis of functionalized pyrazole-4-acetic acids can be broadly approached via two strategic pathways, primarily diverging in how the pyrazole core is constructed and how the C4 substituent is introduced.

  • Route A: Vilsmeier-Haack Cyclization and Side-Chain Elongation. This classic and highly reliable route involves the construction of a pyrazole-4-carbaldehyde intermediate from a hydrazone using the Vilsmeier-Haack reagent. The aldehyde then serves as a versatile handle for a multi-step elongation to the acetic acid side chain.

  • Route B: Knorr Pyrazole Synthesis and Ester Hydrolysis. This pathway builds the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative, directly installing a carboxylate ester at the C4 position. A simple hydrolysis step then yields the target acetic acid.

The choice between these routes depends on the availability of starting materials, desired substitution patterns, and overall strategic goals.

G cluster_0 Synthetic Strategies cluster_A Route A cluster_B Route B Start Starting Materials (Hydrazones, 1,3-Dicarbonyls) RouteA_Start Hydrazone Formation Start->RouteA_Start Knorr_Reaction Knorr Pyrazole Synthesis Start->Knorr_Reaction VH_Reaction Vilsmeier-Haack Cyclization RouteA_Start->VH_Reaction Aldehyde Pyrazole-4-Carbaldehyde (Key Intermediate) VH_Reaction->Aldehyde Elongation Side-Chain Elongation (3 Steps) Aldehyde->Elongation Final_Product Pyrazole-4-Acetic Acid Elongation->Final_Product Ester Pyrazole-4-Carboxylate Ester Knorr_Reaction->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis Hydrolysis->Final_Product Functionalization Late-Stage Functionalization (e.g., Halogenation, Cross-Coupling) Final_Product->Functionalization

Figure 1. High-level overview of the primary synthetic strategies.

Route A: Vilsmeier-Haack Cyclization and Side-Chain Elongation

This robust method is particularly effective for generating 1,3-diaryl- or 1,3,5-tri-substituted pyrazole-4-carbaldehydes, which are key precursors to the corresponding acetic acids.

Mechanistic Insight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds. The process begins with the formation of the Vilsmeier reagent , a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1] In the context of pyrazole synthesis, a hydrazone (formed from a ketone and a hydrazine) acts as the electron-rich substrate. The reaction proceeds through a double formylation and cyclization cascade to yield the stable aromatic pyrazole-4-carbaldehyde.[2] This one-pot cyclization and formylation is a highly efficient method for accessing the C4-functionalized pyrazole core.[3]

G cluster_0 Vilsmeier-Haack Reaction Workflow Hydrazone Hydrazone (e.g., from Acetophenone + Phenylhydrazine) Cyclization Cyclization & Formylation Hydrazone->Cyclization Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl₃) Vilsmeier_Reagent->Cyclization Aldehyde Pyrazole-4-Carbaldehyde Cyclization->Aldehyde

Figure 2. Workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde.

Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol details the synthesis of a common pyrazole-4-carbaldehyde intermediate.

Materials:

  • Acetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium hydroxide solution

Procedure:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (4 mL). Cool the flask in an ice-salt bath.[4]

  • Vilsmeier Reagent Formation: Add POCl₃ (0.5 g, 3.0 mmol) dropwise to the cold, stirred DMF.[4]

  • Substrate Addition: To this ice-cold Vilsmeier reagent, add a solution of acetophenone phenylhydrazone (1.0 mmol) in DMF.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat it on a water bath at 80-90 °C for 4-6 hours.[4][5]

  • Work-up: Pour the resulting mixture onto crushed ice. Neutralize the solution carefully with a dilute sodium hydroxide solution.[4]

  • Isolation: Allow the mixture to stand overnight. The precipitated solid is collected by filtration, washed with water, dried, and purified by recrystallization or column chromatography to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[4]

Protocol 2: Multi-step Elongation of the Acetic Acid Side Chain

This three-step protocol converts the C4-aldehyde into the desired acetic acid moiety.[6]

Step 2a: Reduction to (1,3-Diphenyl-1H-pyrazol-4-yl)methanol

  • Reaction Setup: Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (from Protocol 1) in tetrahydrofuran (THF).

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise to the solution at room temperature and stir for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the alcohol.

Starting AldehydeReducing AgentSolventYield (%)Reference
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeNaBH₄THF~90%[6]
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeNaBH₄Methanol~82%[6]

Step 2b: Chlorination to 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole Safety Precaution: Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.[5]

  • Reaction Setup: Dissolve the (1,3-diphenyl-1H-pyrazol-4-yl)methanol in a suitable anhydrous solvent like dichloromethane (DCM).

  • Chlorination: Cool the solution in an ice bath and add thionyl chloride dropwise.[7][8] The reaction can be catalyzed by a few drops of DMF.

  • Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture into ice water to decompose excess thionyl chloride. Extract the product with DCM, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the chloromethyl derivative.[6]

Step 2c: Cyanation and Hydrolysis to (1,3-Diphenyl-1H-pyrazol-4-yl)acetic acid Safety Precaution: Sodium cyanide (NaCN) is extremely toxic. Handle with extreme care and appropriate safety measures. Acidification of cyanide waste produces highly toxic HCN gas.

  • Cyanation: Dissolve the 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole in DMF and add sodium cyanide (NaCN). Heat the mixture to 70 °C for 16 hours.[6] This yields 2-(1,3-diphenyl-1H-pyrazol-4-yl)acetonitrile.

  • Hydrolysis: The resulting nitrile can be hydrolyzed to the carboxylic acid under acidic or basic conditions. A common method is to reflux the nitrile with a mixture of concentrated sulfuric acid and methanol to first form the methyl ester, followed by saponification with NaOH and subsequent acidification to yield the final pyrazole-4-acetic acid.[6]

G cluster_0 Route A: Side-Chain Elongation Aldehyde Pyrazole-4-Carbaldehyde Reduction Reduction (NaBH₄) Aldehyde->Reduction Alcohol (Pyrazol-4-yl)methanol Reduction->Alcohol Chlorination Chlorination (SOCl₂) Alcohol->Chlorination Chloride 4-(Chloromethyl)pyrazole Chlorination->Chloride Cyanation Cyanation (NaCN) Chloride->Cyanation Nitrile (Pyrazol-4-yl)acetonitrile Cyanation->Nitrile Hydrolysis Hydrolysis (H⁺ or OH⁻) Nitrile->Hydrolysis Acid Pyrazole-4-Acetic Acid Hydrolysis->Acid

Figure 3. Stepwise conversion of pyrazole-4-carbaldehyde to pyrazole-4-acetic acid.

Alternative to Protocol 2: Direct Oxidation

A more direct, though potentially lower-yielding, approach is the direct oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid.

Protocol 3: Vanadium-Catalyzed Oxidation of Pyrazole-4-carbaldehyde This method provides an efficient strategy for converting pyrazole-4-aldehydes to the corresponding acids using a vanadium catalyst and hydrogen peroxide as the oxidant.[9]

  • Reaction Setup: Dissolve the pyrazole-4-carbaldehyde in a suitable solvent.

  • Oxidation: Add a catalytic amount of a vanadium source (e.g., V₂O₅) and 30% hydrogen peroxide (H₂O₂).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.

  • Work-up and Isolation: Perform an appropriate aqueous work-up to remove the catalyst and isolate the pyrazole-4-carboxylic acid product.

Route B: Knorr Pyrazole Synthesis and Ester Hydrolysis

This route is highly effective for synthesizing pyrazoles when a 1,3-dicarbonyl compound, such as ethyl acetoacetate, is readily available. It directly installs an ester group at the C4 position, which is a direct precursor to the carboxylic acid.

Mechanistic Insight: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a condensation reaction between a hydrazine (or its derivative) and a β-dicarbonyl compound.[10] The reaction is typically catalyzed by an acid (e.g., acetic acid). The mechanism involves the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[6] When an unsymmetrical dicarbonyl is used, a mixture of regioisomers can be formed.[11]

Protocol 4: Synthesis of Ethyl 1,5-Dimethyl-1H-pyrazole-4-carboxylate

This protocol details a one-pot, three-component reaction to form a pyrazole-4-carboxylate ester.

Materials:

  • Ethyl acetoacetate

  • An appropriate aldehyde (e.g., benzaldehyde)

  • A hydrazine derivative (e.g., phenylhydrazine)

  • Magnetic ionic liquid [bmim][FeCl₄] (as catalyst) or glacial acetic acid[12]

  • Oxygen (if using the ionic liquid catalyst)

Procedure (using ionic liquid catalyst): [12]

  • Reaction Setup: In a round-bottom flask, mix ethyl acetoacetate (10 mmol), the aldehyde (10 mmol), the hydrazine derivative (10 mmol), and the magnetic ionic liquid catalyst ([bmim][FeCl₄], 1.5 mmol).

  • Reaction: Heat the solvent-free mixture at 120 °C for approximately 3 hours while bubbling a stream of oxygen through it. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the mixture. The ionic liquid catalyst can be separated using a magnet.

  • Purification: The crude product is purified by evaporation of any volatiles and recrystallization from a suitable solvent like isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester.

HydrazineAldehyde1,3-DicarbonylCatalystYield (%)Reference
PhenylhydrazineBenzaldehydeEthyl Acetoacetate[bmim][FeCl₄] / O₂92%[12]
Hydrazine Hydrate4-ChlorobenzaldehydeEthyl Acetoacetate[bmim][FeCl₄] / O₂88%[12]
Phenylhydrazine-Ethyl AcetoacetateAcetic AcidHigh[7]
Protocol 5: Hydrolysis of Ethyl Pyrazole-4-carboxylate

This final step converts the ester to the target acetic acid.

Materials:

  • Ethyl pyrazole-4-carboxylate (from Protocol 4)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Saponification: Dissolve the ethyl pyrazole-4-carboxylate in a mixture of ethanol and water. Add an excess of NaOH or KOH pellets.

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~2-3 by the dropwise addition of concentrated HCl.

  • Isolation: The pyrazole-4-carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

Late-Stage Functionalization of the Pyrazole Core

Once the pyrazole-4-acetic acid (or its ester precursor) is synthesized, the pyrazole ring itself can be further modified to create chemical diversity.

Protocol 6: Electrophilic Halogenation at the C4 Position

If the C4 position is unsubstituted, it is the most nucleophilic carbon and is susceptible to electrophilic substitution.

  • Reaction Setup: Dissolve the pyrazole in a solvent such as CCl₄ or water.

  • Halogenation: Add an N-halosuccinimide (NCS, NBS, or NIS) to the solution. The reaction is typically rapid and occurs at room temperature without the need for a catalyst.[13]

  • Work-up: After the reaction is complete, an appropriate aqueous work-up is performed to remove the succinimide byproduct, followed by extraction and purification of the 4-halopyrazole.

Protocol 7: Palladium-Catalyzed Cross-Coupling

For pyrazoles bearing a halogen (e.g., a 4-bromopyrazole derivative), palladium-catalyzed cross-coupling reactions are a powerful tool for installing new carbon-carbon (Suzuki, Heck, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds.[14]

  • Reaction Setup: In a reaction vessel, combine the halo-pyrazole derivative (1 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (3 mol%), and the coupling partner (e.g., a boronic acid for Suzuki coupling, 1.5 mmol).[14]

  • Solvent and Base: Add a solvent (e.g., toluene) and a base (e.g., NaO-tBu or Cs₂CO₃, 1.5 mmol).

  • Reaction: Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture (typically 80-110 °C) for several hours until the reaction is complete.

  • Work-up and Purification: Cool the reaction, perform a suitable aqueous work-up, extract the product, and purify by column chromatography.

Conclusion

The synthetic routes outlined in this guide provide robust and versatile strategies for accessing functionalized pyrazole-4-acetic acids. The Vilsmeier-Haack approach offers a reliable pathway to the key pyrazole-4-carbaldehyde intermediate, which can be elaborated to the target acid. Alternatively, the Knorr synthesis provides a more direct route by constructing a pyrazole-4-carboxylate, which is readily hydrolyzed. By mastering these core syntheses and leveraging late-stage functionalization techniques, researchers are well-equipped to generate diverse libraries of these medicinally important compounds for further investigation.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding, have led to its incorporation into a multitude of FDA-approved drugs.[1][2] Pyrazole-containing therapeutics have shown efficacy against a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] This success is largely due to the pyrazole core's ability to favorably interact with various biological targets, particularly protein kinases.[3][4][5]

The systematic exploration of pyrazole chemical space through high-throughput screening (HTS) of diverse compound libraries offers a powerful strategy for identifying novel therapeutic leads. This guide provides a comprehensive overview of the principles, protocols, and best practices for conducting successful HTS campaigns with pyrazole libraries, from initial assay development to hit validation and preliminary structure-activity relationship (SAR) analysis.

Part 1: Assay Development and Optimization: The Foundation of a Successful Screen

The selection and development of a robust and reliable assay is the most critical step in any HTS campaign.[6] The choice between a biochemical and a cell-based assay format depends on the specific biological question being addressed.

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) and are ideal for identifying direct inhibitors of a specific molecular target. They offer a clean system with fewer potential off-target effects.

  • Cell-Based Assays: These assays are conducted in a more physiologically relevant environment, using whole cells to measure downstream effects of a compound on a signaling pathway or cellular phenotype (e.g., cell viability, reporter gene expression).[7][8][9]

For screening pyrazole libraries against protein kinases, a common target class for this scaffold, several robust biochemical assay technologies are widely employed.

Key HTS Assay Technologies for Pyrazole Library Screening
Assay Technology Principle Advantages Considerations
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Measures the transfer of energy between a donor (e.g., Terbium) and an acceptor fluorophore when in close proximity. Kinase activity is detected by the phosphorylation of a substrate, which is then recognized by a labeled antibody, bringing the donor and acceptor together.[10]Homogeneous "mix-and-read" format, high sensitivity, reduced background fluorescence interference.[10][11]Potential for compound interference with the FRET signal (e.g., fluorescent compounds).[12]
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) A bead-based assay where donor and acceptor beads are brought into proximity by a biological interaction (e.g., antibody binding to a phosphorylated substrate). Excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[13][14]High sensitivity and signal amplification, large assay window, tolerant of various buffer conditions.[13][15]Potential for interference from light-scattering or colored compounds, and singlet oxygen quenchers.
Luminescence-Based ATP Depletion Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction, which is then converted to ATP and detected using a luciferase-based reaction.[16]Universal for any ATP-dependent enzyme, high sensitivity, and broad dynamic range.Indirect measurement of kinase activity; potential for interference with the luciferase enzyme.
Protocol 1: TR-FRET Kinase Assay Development

This protocol provides a general framework for developing a TR-FRET assay to screen for pyrazole-based kinase inhibitors.

Objective: To establish a robust and miniaturized TR-FRET assay for HTS.

Materials:

  • Purified kinase of interest

  • Fluorescein-labeled peptide substrate

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET dilution buffer

  • EDTA (for stopping the reaction)

  • 384-well, low-volume, black assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the appropriate TR-FRET dilution buffer.

  • Kinase Titration: Perform a serial dilution of the kinase to determine the optimal concentration that yields a robust signal within the linear range of the assay. This is typically the EC80 concentration (the concentration that gives 80% of the maximal signal).

  • ATP Titration: Determine the Km for ATP for your kinase. For inhibitor screening, it is often recommended to use an ATP concentration at or near the Km value to be able to detect both ATP-competitive and non-competitive inhibitors.

  • Assay Miniaturization and Z' Factor Determination:

    • Miniaturize the assay to a final volume of 10-20 µL in a 384-well plate.

    • To determine the assay quality, run a Z' factor experiment. This involves running multiple wells of positive controls (no inhibitor, 100% enzyme activity) and negative controls (no enzyme or a known potent inhibitor, 0% enzyme activity).

    • A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11]

  • DMSO Tolerance: Test the effect of various concentrations of DMSO (the solvent for the compound library) on the assay performance. Ensure the final DMSO concentration in the screen (typically 0.5-1%) does not significantly impact the assay window.

  • Compound Interference Test: Screen a small set of compounds, including some known fluorescent or colored compounds, to assess the potential for assay interference.[12]

Part 2: The High-Throughput Screening Workflow

A well-structured workflow is essential for the efficient and successful execution of an HTS campaign.

Diagram: The HTS Workflow for Pyrazole Library Screening

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Confirmation cluster_3 Phase 4: Hit Validation & Expansion AssayDev Assay Development & Optimization LibPrep Pyrazole Library Preparation & QC Pilot Pilot Screen (~2,000 compounds) HTS Full Library HTS (Single Concentration) Pilot->HTS Proceed if Z' > 0.5 DataAnalysis Data Analysis & Hit Selection HTS->DataAnalysis Raw Data HitConfirm Hit Confirmation (Dose-Response) DataAnalysis->HitConfirm Orthogonal Orthogonal Assay HitConfirm->Orthogonal Powder Re-synthesis/ Purchase Powder Orthogonal->Powder Confirmed Hits Biophysical Biophysical Assays (e.g., SPR, ITC) Powder->Biophysical SAR Preliminary SAR Biophysical->SAR

Caption: A typical workflow for a high-throughput screening campaign of a pyrazole library.

Compound Management: Ensuring the Integrity of Your Library

Proper compound management is crucial for the success of any HTS campaign. Pyrazole libraries, like any small molecule collection, require careful handling to ensure their integrity and accurate delivery to the assay plates.

Best Practices for Pyrazole Library Management:

  • Storage: Store compound libraries in DMSO at -20°C or -80°C in low-volume, sealed plates to minimize freeze-thaw cycles and prevent water absorption.[17]

  • Quality Control: Periodically assess the purity and identity of compounds in the library using techniques like LC-MS.[18]

  • Dispensing: Utilize automated, low-volume acoustic or tip-based liquid handlers for accurate and precise transfer of compounds from the library plates to the assay plates.[17] This minimizes the final DMSO concentration in the assay.

  • Tracking: Employ a robust laboratory information management system (LIMS) to track all compound plates, their locations, and the screening data associated with each compound.

Protocol 2: Primary HTS and Data Analysis

Objective: To screen the entire pyrazole library at a single concentration and identify initial "hits".

Procedure:

  • Plate Preparation: Using an automated liquid handler, dispense a small volume (e.g., 50-100 nL) of each compound from the pyrazole library into the 384-well assay plates.

  • Reagent Addition: Add the assay reagents (enzyme, substrate, ATP, etc.) to the plates according to the optimized protocol.

  • Incubation: Incubate the plates for the predetermined time and temperature.

  • Detection: Add the detection reagents (e.g., TR-FRET antibody, ADP-Glo reagent) and read the plates on the appropriate plate reader.

  • Data Analysis and Hit Selection:

    • Normalization: Normalize the raw data to account for plate-to-plate and systematic variations. Common methods include normalization to the plate median or using control wells (e.g., percent inhibition).

    • Hit Selection: Identify initial hits based on a pre-defined activity threshold. A common approach is to select compounds that show activity greater than three standard deviations from the mean of the control wells (e.g., Z-score > 3).[19]

    • Cheminformatics Triage: Utilize cheminformatics tools to flag and de-prioritize potential Pan-Assay Interference Compounds (PAINS) and other known frequent hitters.[19]

Part 3: From Hit to Lead: Confirmation and Validation

The initial hits from a primary screen require rigorous validation to eliminate false positives and confirm their biological activity.[20]

The Hit Validation Cascade

A multi-step validation process is crucial to ensure that resources are focused on the most promising compounds.[19]

Diagram: The Hit Validation Funnel

Hit_Validation_Funnel Primary Primary Screen Hits (~1-3% of library) DoseResponse Dose-Response Confirmation (IC50/EC50) Primary->DoseResponse Eliminates single-point artifacts Orthogonal Orthogonal Assay Validation DoseResponse->Orthogonal Eliminates technology-specific false positives Biophysical Biophysical Confirmation (Direct Binding) Orthogonal->Biophysical Confirms direct target engagement Cellular Cellular Activity Biophysical->Cellular Confirms activity in a biological context ValidatedHits Validated Hits for Lead Optimization Cellular->ValidatedHits

Caption: A funnel diagram illustrating the sequential steps of hit validation.

Protocol 3: Hit Confirmation and Orthogonal Assays

Objective: To confirm the activity of primary hits through dose-response analysis and an independent assay format.

Procedure:

  • Dose-Response Confirmation:

    • Select the top hits from the primary screen.

    • Perform a dose-response experiment by testing each compound at multiple concentrations (typically an 8- to 10-point dilution series).

    • Calculate the IC50 (for inhibitors) or EC50 (for activators) value for each compound. This provides a quantitative measure of potency.

  • Orthogonal Assay Validation:

    • Re-test the confirmed hits in an orthogonal assay that has a different detection method or principle from the primary assay.[21] For example, if the primary screen was a TR-FRET assay, an ADP-Glo assay could be used as an orthogonal confirmation.

    • This step is critical for eliminating compounds that interfere with the primary assay technology.[19]

  • Compound Re-synthesis and Purity Analysis:

    • For the most promising hits, obtain a fresh powder sample, either through re-synthesis or purchase from the original vendor.

    • Confirm the identity and purity of the new sample using LC-MS and NMR. This ensures that the observed activity is not due to an impurity.

Protocol 4: Biophysical Assays for Target Engagement

Biophysical assays provide direct evidence that a compound physically interacts with its target protein.

Common Biophysical Techniques:

  • Surface Plasmon Resonance (SPR): Measures the binding of a compound to a target protein immobilized on a sensor chip in real-time, providing kinetic information (kon and koff).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of a compound to a target protein, providing thermodynamic information (KD, ΔH, and ΔS).

  • Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF): Measures the change in the melting temperature of a protein upon compound binding.

Part 4: Preliminary Structure-Activity Relationship (SAR) Analysis

Once a set of validated hits with a common pyrazole scaffold is identified, preliminary SAR analysis can begin. This involves examining the relationship between the chemical structure of the compounds and their biological activity.

Key Steps in Preliminary SAR:

  • Clustering: Group the validated hits based on their chemical structures.

  • Identify Key Moieties: Analyze the common structural features within the most active clusters. For example, are there specific substitutions on the pyrazole ring that are consistently associated with higher potency?

  • Hypothesis Generation: Formulate hypotheses about which parts of the pyrazole scaffold are important for target binding and which can be modified to improve potency, selectivity, and pharmacokinetic properties.

This initial SAR analysis provides a roadmap for medicinal chemists to design and synthesize new analogs for lead optimization.

Conclusion: From Screen to Lead

High-throughput screening of pyrazole libraries is a powerful and proven approach for the discovery of novel drug candidates. A successful HTS campaign is a multi-disciplinary effort that requires careful planning, robust assay development, rigorous data analysis, and a systematic hit validation strategy. By following the principles and protocols outlined in this guide, researchers can increase the likelihood of identifying high-quality, pyrazole-based lead compounds for further development into next-generation therapeutics.

References

Application Notes & Protocols: A Researcher's Guide to Assessing Pyrazole Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including notable anticancer potential.[1] As the development of novel pyrazole-based compounds accelerates, robust and reliable methods for assessing their cytotoxicity are paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic effects of pyrazole compounds. We move beyond simple protocol recitation to explain the underlying principles of key assays, offer a decision-making framework for selecting the appropriate method, and provide detailed, field-proven protocols for immediate application. This document is designed to ensure scientific integrity by embedding self-validating systems within each protocol, including essential controls and data interpretation guidelines.

Part 1: Foundational Concepts in Cytotoxicity Assessment

Before embarking on experimental work, it is crucial to understand the fundamental mechanisms of cell death and the principles of the assays used to measure them. A compound's cytotoxic profile is not a single data point but a composite picture painted by multiple assays.

1.1 Mechanisms of Cell Death: Beyond a Simple Live/Dead Count

Pyrazole compounds can induce cytotoxicity through various mechanisms, including apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[2][3] Differentiating between these pathways provides critical insight into a compound's mechanism of action.

  • Apoptosis: A highly regulated process characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.[4] A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5]

  • Necrosis: Typically a result of acute cellular injury, characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents into the surrounding environment.[6]

Understanding the expected mechanism can guide assay selection. For instance, if a pyrazole derivative is hypothesized to be a targeted anticancer agent, assays that specifically detect apoptosis are more informative than those that only measure membrane integrity.[7]

1.2 Choosing the Right Assay: A Decision Framework

No single assay is universally superior; the choice depends on the research question, throughput requirements, and the compound's properties. We present a decision-making framework to guide your selection.

dot

Assay_Decision_Framework Start What is the primary goal? Screening High-Throughput Screening (e.g., large library) Start->Screening Screening Mechanism Mechanism of Action (Apoptosis vs. Necrosis) Start->Mechanism Elucidation Potency Potency Determination (IC50 Value) Start->Potency Quantification MTT MTT / XTT / WST-1 Assay (Metabolic Activity) Screening->MTT Fast, cost-effective LDH LDH Release Assay (Membrane Integrity) Mechanism->LDH Measures necrosis/ late apoptosis AnnexinV Annexin V / PI Staining (Apoptosis Detection) Mechanism->AnnexinV Differentiates early/late apoptosis & necrosis Caspase Caspase Glo Assay (Apoptosis Pathway) Mechanism->Caspase Confirms apoptotic pathway Potency->MTT Standard for IC50

Caption: Decision framework for selecting a cytotoxicity assay.

1.3 Comparative Overview of Core Assays

To further aid in selection, the table below summarizes the principles, advantages, and limitations of the three core assays detailed in this guide.

Assay TypePrincipleAdvantagesDisadvantages & Considerations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.High-throughput, cost-effective, well-established.[8]Indirect measure of viability; can be affected by changes in metabolic rate; pyrazole compound may interfere with the dye.[9]
LDH Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[10]Directly measures cytotoxicity/membrane damage; supernatant can be used without lysing cells.LDH in serum can cause high background; only detects late-stage apoptosis or necrosis.[11]
Annexin V/PI Uses Annexin V to detect externalized phosphatidylserine (PS) in early apoptotic cells and propidium iodide (PI) to stain late apoptotic/necrotic cells with compromised membranes.[4][12]Provides mechanistic insight by differentiating viable, early apoptotic, late apoptotic, and necrotic cells.[6]Lower throughput (requires flow cytometry); more complex protocol and data analysis.
Part 2: Core Protocols for Pyrazole Cytotoxicity Assessment

This section provides detailed, step-by-step protocols. For all protocols, it is imperative to adhere to best practices in cell culture, such as handling only one cell line at a time, regularly testing for mycoplasma, and maintaining sterility.[13]

Protocol 1: Assessing Metabolic Viability via MTT Assay

The MTT assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan.[14] The amount of formazan produced is proportional to the number of metabolically active cells.[15]

Self-Validating System:

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the pyrazole compound. This control is essential to ensure the solvent itself is not cytotoxic.

  • Untreated Control: Cells in culture medium only, representing 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm the assay can detect cell death.

  • Media Blank: Wells with culture medium but no cells, to measure background absorbance.[14]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cell line of interest (e.g., HepG2, MCF-7, A549)[7][16]

  • Complete culture medium

  • Pyrazole compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~630 nm).[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle and untreated controls in triplicate. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the media blank from all other readings.

  • Calculate the Percentage Viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[19]

dot

MTT_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4/5 seed 1. Seed Cells (96-well plate) incubate1 2. Incubate (Overnight) seed->incubate1 treat 3. Treat with Pyrazole (Serial Dilutions) incubate1->treat incubate2 4. Incubate (24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4h) add_mtt->incubate3 solubilize 7. Solubilize Formazan (DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Assessing Membrane Integrity via LDH Assay

This assay quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.[20] It is an excellent method for measuring necrosis or late-stage apoptosis.

Principle: Released LDH in the culture supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[11] The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[21]

Self-Validating System:

  • Spontaneous Release Control: Supernatant from untreated cells, measuring the baseline LDH release.

  • Maximum Release Control: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100) to cause 100% LDH release.[22]

  • Vehicle Control: Supernatant from cells treated with the compound's solvent.

  • Background Control: Culture medium only, to account for LDH present in the serum.[11]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cell line and complete culture medium

  • Pyrazole compound stock solution

  • LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution)[20]

  • Lysis Solution (e.g., 10% Triton X-100)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at ~490 nm.[11]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up wells for spontaneous and maximum release controls.

  • Induce Maximum Release: About 45 minutes before the end of the treatment incubation, add 10 µL of 10% Triton X-100 to the maximum release control wells.[11]

  • Collect Supernatant: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[11]

  • Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well assay plate.

  • Add Reaction Mixture: Prepare the LDH reaction solution according to the kit manufacturer's instructions. Add 100 µL of this solution to each well of the new plate containing the supernatant.[11]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[20]

  • Stop Reaction & Read: Add 50 µL of stop solution to each well. Gently shake the plate and measure the absorbance at 490 nm.[21]

Data Analysis:

  • Subtract the average absorbance of the background control from all other readings.

  • Calculate the Percentage Cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

  • Plot % Cytotoxicity against the log of the compound concentration to determine the EC50 value.

Protocol 3: Differentiating Apoptosis and Necrosis via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death.

Principle: During early apoptosis, phosphatidylserine (PS) flips to the outer membrane leaflet.[5] Fluorescently-labeled Annexin V has a high affinity for PS and will bind to these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[6]

Self-Validating System:

  • Unstained Control: Cells without any fluorescent labels, to set baseline fluorescence.

  • Annexin V Only Control: Cells stained only with Annexin V, for compensation.

  • PI Only Control: Cells stained only with PI, for compensation.

  • Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).[5]

Materials:

  • Flow cytometer

  • Flow cytometry tubes

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Treated and control cell populations

  • Cold 1X PBS

Step-by-Step Methodology:

  • Cell Preparation: Following treatment with the pyrazole compound, harvest both adherent and floating cells. Collect 1-5 x 10^5 cells per sample by centrifugation.

  • Washing: Wash cells once with cold 1X PBS and centrifuge again. Carefully remove the supernatant.[6]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the cell suspension.[6] Gently mix.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Acquisition: Analyze the samples on a flow cytometer as soon as possible, keeping them on ice.

Data Analysis & Interpretation: The flow cytometry data will be displayed on a dot plot, which can be divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Viable, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells damaged during processing).

The percentage of cells in each quadrant provides a quantitative measure of the type and extent of cell death induced by the pyrazole compound.

Part 3: Data Analysis, Interpretation, and Troubleshooting
3.1 Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's potency. It represents the concentration of a drug that is required for 50% inhibition in vitro.[19]

Calculation Steps:

  • Normalize Data: Convert raw absorbance or fluorescence data to percent inhibition or percent viability relative to controls.[19]

  • Log-Transform Concentration: Transform the concentration values to their logarithm. This typically results in a sigmoidal (S-shaped) dose-response curve.[23]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope).[23][24][25] The software will calculate the IC50 value from this curve.

3.2 Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding; Pipetting errors; "Edge effect" in 96-well plates.[9]Ensure a homogenous cell suspension; Use calibrated pipettes; Avoid using the outer wells of the plate.[26]
Low absorbance in MTT assay Too few cells seeded; Insufficient incubation time with MTT reagent.[9]Perform a cell titration experiment to find the optimal seeding density; Increase MTT incubation time (up to 4 hours).
High background in LDH assay LDH present in serum; Phenol red in medium interfering with absorbance.[9][11]Use serum-free medium during the final incubation period; Use a phenol red-free medium.
Unexpected IC50 values Pyrazole compound is unstable in solution or precipitates at high concentrations; Compound interferes with assay chemistry.[27]Check compound solubility in media; Run a compound-only control (no cells) to check for direct reaction with assay reagents.[27]

References

The Pivotal Role of Pyrazole Derivatives in Modern Agricultural Science: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern agrochemical research. Its remarkable versatility and profound biological activity have propelled the development of a diverse arsenal of herbicides, insecticides, and fungicides that are integral to global food security. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of pyrazole derivatives in agriculture, supplemented with detailed, field-proven protocols.

The Enduring Appeal of the Pyrazole Scaffold

The success of the pyrazole core in agrochemicals stems from its unique electronic properties and the ability to be readily functionalized at multiple positions. This allows for the fine-tuning of physicochemical properties, enhancing target specificity, systemic movement within plants, and metabolic stability. The amide bond, when combined with the pyrazole ring to form pyrazole amide derivatives, further contributes to the biological activity and stability of these compounds, making them particularly effective as fungicides and insecticides.[1]

Fungicidal Applications: Combating Plant Pathogens

Pyrazole derivatives have emerged as a dominant class of fungicides, primarily due to their efficacy as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] These compounds disrupt the fungal respiratory chain, leading to a cessation of energy production and eventual cell death.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), also known as Complex II, is a crucial enzyme in the mitochondrial electron transport chain. Pyrazole-based SDHIs bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the oxidation of succinate to fumarate. This inhibition halts ATP production, leading to the demise of the fungal pathogen. The structural diversity of pyrazole derivatives allows for the development of SDHIs with varying spectrums of activity and resistance profiles.

Diagram of the SDHI Mechanism of Action

SDHI_Mechanism Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- Pyrazole_SDHI Pyrazole SDHI Fungicide Pyrazole_SDHI->SDH Inhibition ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP

Caption: Pyrazole SDHIs block the electron transport chain, halting energy production.

Protocol 1: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

This protocol details a standard laboratory procedure to evaluate the efficacy of novel pyrazole derivatives against a panel of phytopathogenic fungi.[2][3][4][5]

Materials:

  • Test pyrazole compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Cultures of phytopathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum)

  • Commercial fungicide (e.g., Pyraclostrobin) as a positive control

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the test pyrazole compounds and the positive control fungicide in DMSO to a concentration of 10 mg/mL.

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Incorporation of Test Compounds: Add the appropriate volume of the stock solution of each test compound to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL for initial screening). Ensure thorough mixing. A control plate should be prepared with an equivalent amount of DMSO.

  • Pouring Plates: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Fungal Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, with the mycelium facing down, in the center of each PDA plate.

  • Incubation: Seal the Petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony in the control plate, and 'dt' is the average diameter of the fungal colony in the treated plate.

  • Determination of EC50: For compounds showing significant inhibition, a dose-response study should be conducted with a range of concentrations to determine the half-maximal effective concentration (EC50) value.

Compound Type Target Pathogen EC50 (µg/mL) Reference
Pyrazole CarboxamideRhizoctonia solani0.37[3]
Pyrazole DerivativeGaeumannomyces graminisComparable to Pyraclostrobin at 16.7 µg/mL[4]
Pyrazole AnalogueFusarium graminearum0.0530 µM[5]

Insecticidal Applications: Targeting the Nervous System of Pests

Phenylpyrazole insecticides, such as the widely known fipronil, are broad-spectrum insecticides that are highly effective against a range of agricultural pests.[6] They are characterized by a central pyrazole ring with a phenyl group attached to a nitrogen atom.

Mechanism of Action: GABA-gated Chloride Channel Antagonism

Phenylpyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[6] GABA is the primary inhibitory neurotransmitter in insects. By blocking the chloride ion influx, these insecticides cause hyperexcitation of the insect's nervous system, leading to paralysis and death. The selectivity of phenylpyrazoles for insect GABA receptors over mammalian receptors contributes to their favorable safety profile for non-target organisms.

Diagram of Phenylpyrazole Insecticide Action

Phenylpyrazole_Action cluster_0 Normal State cluster_1 With Phenylpyrazole GABA GABA Receptor GABA Receptor (Chloride Channel) GABA->Receptor Binds GABA->Receptor Binding Prevented Neuron Postsynaptic Neuron Receptor->Neuron Opens Channel Chloride_ion Cl- Chloride_ion->Receptor Influx Phenylpyrazole Phenylpyrazole Insecticide Phenylpyrazole->Receptor Blocks

Caption: Phenylpyrazoles block GABA receptors, leading to nerve hyperexcitation.

Protocol 2: Insecticidal Bioassay for Lepidopteran Pests

This protocol outlines a method for assessing the insecticidal activity of pyrazole derivatives against common lepidopteran pests, such as the diamondback moth (Plutella xylostella).[7][8]

Materials:

  • Test pyrazole compounds

  • Acetone

  • Triton X-100 (as a surfactant)

  • Distilled water

  • Cabbage leaves

  • Third-instar larvae of the target pest

  • Ventilated containers

  • Spray tower or hand-held sprayer

Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds in a small amount of acetone and then dilute with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to the desired concentrations (e.g., 100 mg/L for initial screening).

  • Treatment of Leaf Discs: Cut fresh cabbage leaves into discs (e.g., 5 cm in diameter). Dip the leaf discs into the test solutions for 10-20 seconds and then allow them to air dry. Control leaf discs should be treated with the acetone-water-surfactant solution only.

  • Insect Exposure: Place one treated leaf disc into each ventilated container. Introduce a set number of third-instar larvae (e.g., 10 larvae) into each container.

  • Incubation: Maintain the containers at 25 ± 2°C with a photoperiod of 16:8 (L:D).

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculation of Mortality Rate: Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the control group.

    • Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100

      • Where 'n' is the number of surviving larvae, 'T' is the treated group, and 'C' is the control group.

  • Determination of LC50: For active compounds, conduct a dose-response bioassay with a series of concentrations to determine the lethal concentration required to kill 50% of the test population (LC50).

Compound Type Target Pest LC50 (mg/L) Reference
N-pyridylpyrazole thiazole derivativePlutella xylostella5.32[7]
N-pyridylpyrazole thiazole derivativeSpodoptera exigua6.75[7]
N-pyridylpyrazole thiazole derivativeSpodoptera frugiperda7.64[7]

Herbicidal Applications: Controlling Unwanted Vegetation

Pyrazole derivatives have also been successfully developed as herbicides, targeting key enzymes in plant metabolic pathways. A significant class of pyrazole herbicides are inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][9][10][11]

Mechanism of Action: HPPD Inhibition

HPPD is a critical enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protection against oxidative stress.[10] Pyrazole-based HPPD inhibitors block the conversion of p-hydroxyphenylpyruvate to homogentisate.[3][9] This leads to a depletion of plastoquinone, which in turn inhibits carotenoid biosynthesis. The lack of carotenoids results in the photo-destruction of chlorophyll, causing the characteristic bleaching symptoms in susceptible weeds.[12]

Diagram of HPPD Inhibitor Herbicidal Action

HPPD_Inhibitor_Action Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Pyrazole_Herbicide Pyrazole HPPD Inhibitor Herbicide Pyrazole_Herbicide->HPPD Inhibition Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Biosynthesis Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Bleaching Bleaching Symptoms Chlorophyll->Bleaching Photo-oxidation

Caption: Pyrazole herbicides inhibit HPPD, leading to chlorophyll degradation.

Protocol 3: Greenhouse Herbicidal Activity Assay

Materials:

  • Test pyrazole compounds

  • Acetone

  • Tween-20 (as a surfactant)

  • Pots filled with a suitable soil mix

  • Seeds of weed species (e.g., Digitaria sanguinalis, Echinochloa crus-galli) and crop species (e.g., corn, soybean)

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spray chamber

Procedure:

Pre-emergence Application:

  • Sowing: Sow the seeds of the test plant species in pots at the appropriate depth.

  • Treatment: Prepare test solutions of the pyrazole compounds in an acetone-water mixture containing a surfactant. Apply the solutions evenly to the soil surface using a spray chamber at a specific application rate (e.g., 150 g a.i./ha).

  • Incubation: Place the pots in the greenhouse and water as needed.

  • Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal effect by scoring the percentage of growth inhibition or phytotoxicity compared to untreated control plants.

Post-emergence Application:

  • Plant Growth: Grow the test plant species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Treatment: Apply the test solutions to the foliage of the plants using a spray chamber.

  • Incubation: Return the pots to the greenhouse.

  • Assessment: Visually assess the herbicidal effects, such as chlorosis, necrosis, and growth inhibition, at regular intervals (e.g., 3, 7, and 14 days after treatment) compared to untreated controls.

Compound Type Weed Species Application Rate (g a.i./ha) Inhibition (%) Reference
4-benzoyl-pyrazole-5-ol derivative7 weed species30100[14]
Phenylpyridine-containing pyrazoleDigitaria sanguinalis150>80[13]
Phenylpyridine-containing pyrazoleSetaria viridis150>80[13]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly valuable platform for the discovery and development of novel agrochemicals. The diverse modes of action and the potential for chemical modification ensure that pyrazole derivatives will remain at the forefront of efforts to address the challenges of pest and weed management in a sustainable manner. Future research will likely focus on the development of pyrazole-based agrochemicals with even greater target specificity, improved environmental profiles, and novel modes of action to combat the growing issue of resistance.

References

Application Notes and Protocols for 2-(1-methyl-1H-pyrazol-4-yl)acetic acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Pyrazole-Based Building Block

2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and an acetic acid moiety.[1] This unique combination of a coordinating heterocyclic ring and a functional carboxylic acid group makes it a promising and versatile building block in the realm of material science.[2][3][4] The pyrazole ring, with its two adjacent nitrogen atoms, can act as a robust ligand for a variety of metal ions, while the carboxylic acid group provides a reactive handle for covalent modification or can participate in coordination bonding.[2][3][4] These structural features open up avenues for its application in the design and synthesis of advanced functional materials, including metal-organic frameworks (MOFs), coordination polymers, and functionalized organic polymers.

This document provides a detailed guide to the potential material science applications of this compound. While direct, published applications of this specific molecule are emerging, we present detailed protocols based on closely related and structurally analogous pyrazole-based ligands. These model systems serve as a robust starting point for researchers to explore the potential of this compound in creating novel materials with tailored properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the building block is paramount for designing successful synthetic strategies.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1152582-56-3[1]
Appearance Solid (predicted)
Solubility Expected to be soluble in polar organic solvents and aqueous bases.

Application I: Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound, possessing both a nitrogen-rich pyrazole ring and a carboxylate group, makes it an excellent candidate as an organic linker for the construction of MOFs and coordination polymers.[5][6] The pyrazole nitrogen atoms and the carboxylate oxygen atoms can coordinate to metal centers, leading to the formation of extended, crystalline networks with porous structures.[7][8] The choice of metal ion, solvent system, and reaction conditions can be tuned to control the dimensionality and topology of the resulting framework, thereby influencing its properties for applications in gas storage, separation, and catalysis.[5][6]

Conceptual Workflow for MOF Synthesis

The synthesis of a MOF using a pyrazole-based linker typically involves the self-assembly of the organic linker and a metal salt under solvothermal conditions. The following diagram illustrates the general workflow.

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation & Activation Ligand This compound Reaction_Vessel Sealed Reaction Vessel Ligand->Reaction_Vessel Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->Reaction_Vessel Solvent Solvent (e.g., DMF, DEF) Solvent->Reaction_Vessel Filtration Filtration & Washing Reaction_Vessel->Filtration Heating (e.g., 80-120 °C) Drying Drying/Solvent Exchange Filtration->Drying Activation Activation (Heating under vacuum) Drying->Activation Final_Product Porous MOF Material Activation->Final_Product

Caption: General workflow for the solvothermal synthesis of a MOF.

Protocol: Solvothermal Synthesis of a Zinc-based MOF using a Pyrazole Carboxylic Acid Linker (Analogous System)

This protocol is adapted from the synthesis of MOFs using 1H-pyrazole-4-carboxylic acid and serves as a starting point for using this compound.[5][9]

Materials:

  • This compound (or analogous pyrazole carboxylic acid)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

    • Rationale: The use of a high-boiling point solvent like DMF is crucial for solvothermal synthesis, as it allows for reactions to be carried out at elevated temperatures and pressures, facilitating the crystallization of the MOF. The 1:1 molar ratio of ligand to metal is a common starting point for MOF synthesis.

  • Solvothermal Reaction:

    • Seal the vial tightly and place it in an oven preheated to 100 °C.

    • Maintain the reaction at 100 °C for 24-48 hours.

    • Rationale: The elevated temperature provides the necessary energy for the coordination bonds to form and for the crystalline framework to self-assemble. The reaction time can be optimized to maximize crystal size and yield.

  • Product Isolation and Purification:

    • After the reaction is complete, allow the vial to cool slowly to room temperature.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the collected solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

    • Rationale: A slow cooling rate promotes the formation of larger, well-defined crystals. The washing steps are critical for obtaining a pure product, as residual DMF within the pores can be difficult to remove later.

  • Activation:

    • Dry the purified product under vacuum at room temperature for 12 hours.

    • To activate the MOF (i.e., remove solvent molecules from the pores), heat the sample under dynamic vacuum at a temperature just below its decomposition point (e.g., 150-200 °C, to be determined by thermogravimetric analysis) for 12-24 hours.

    • Rationale: Activation is a crucial step to ensure the porosity of the MOF is accessible for subsequent applications like gas adsorption.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and the temperature required for activation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center (disappearance of the C=O stretching vibration of the free acid and appearance of symmetric and asymmetric stretching vibrations of the coordinated carboxylate).

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area and pore volume of the activated MOF.

Application II: Functionalization of Polymers

The acetic acid moiety of this compound provides a versatile handle for the covalent functionalization of polymers. This can be achieved by forming an amide or ester linkage with polymers containing amine or hydroxyl groups, respectively. The incorporation of the pyrazole unit onto a polymer backbone can impart new functionalities, such as metal-coordinating capabilities, altered solubility, and enhanced thermal stability.

Conceptual Workflow for Polymer Functionalization

The functionalization of a polymer with this compound typically involves a coupling reaction, often facilitated by a coupling agent to activate the carboxylic acid.

Polymer_Functionalization_Workflow cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_purification Purification Pyrazole_Acid This compound Reaction_Mixture Reaction at Room Temperature Pyrazole_Acid->Reaction_Mixture Polymer Polymer with reactive groups (e.g., Poly(allylamine)) Polymer->Reaction_Mixture Coupling_Agent Coupling Agent (e.g., EDC/NHS) Coupling_Agent->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DMF, DMSO) Solvent->Reaction_Mixture Precipitation Precipitation in non-solvent Reaction_Mixture->Precipitation Stirring (e.g., 24 h) Dialysis Dialysis Reaction_Mixture->Dialysis Alternative Purification Functionalized_Polymer Pyrazole-Functionalized Polymer Precipitation->Functionalized_Polymer Dialysis->Functionalized_Polymer

Caption: General workflow for the functionalization of a polymer.

Protocol: Amide Coupling of this compound to an Amine-Containing Polymer

This protocol describes a general method for the covalent attachment of the pyrazole moiety to a polymer backbone via amide bond formation using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing polymer (e.g., poly(allylamine), chitosan)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or a suitable buffer (e.g., MES buffer for aqueous reactions)

  • Anhydrous diethyl ether (for precipitation)

  • Dialysis tubing (if applicable)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or argon inlet

  • Centrifuge

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents relative to the amine groups on the polymer) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester.

    • Rationale: EDC and NHS are commonly used coupling agents that react with the carboxylic acid to form a more reactive intermediate (an NHS ester), which is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond. An inert atmosphere is used to prevent the reaction with atmospheric moisture.

  • Coupling to the Polymer:

    • In a separate flask, dissolve the amine-containing polymer in anhydrous DMF.

    • Slowly add the solution of the activated pyrazole acetic acid to the polymer solution.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Rationale: The addition of the activated ester to the polymer solution initiates the nucleophilic attack of the amine groups on the activated carbonyl carbon, leading to the formation of the amide bond.

  • Purification of the Functionalized Polymer:

    • Precipitation: Pour the reaction mixture into a large excess of a non-solvent, such as diethyl ether, to precipitate the functionalized polymer. Collect the precipitate by centrifugation or filtration. Wash the solid repeatedly with the non-solvent to remove unreacted starting materials and coupling byproducts.

    • Dialysis: Alternatively, if the polymer is water-soluble, transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off and dialyze against deionized water for 2-3 days with frequent water changes.

    • Rationale: Purification is essential to remove low molecular weight impurities. The choice between precipitation and dialysis depends on the solubility properties of the polymer.

  • Drying:

    • Dry the purified polymer under vacuum to obtain the final product.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the covalent attachment of the pyrazole moiety to the polymer backbone by observing the characteristic peaks of the pyrazole ring and the newly formed amide bond.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the amide I (C=O stretch) and amide II (N-H bend) bands, confirming the formation of the amide linkage.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the functionalized polymer.

  • Elemental Analysis: To quantify the degree of functionalization by determining the nitrogen content.

Conclusion and Future Outlook

This compound stands as a promising building block for the development of novel functional materials. The protocols provided herein, based on well-established chemistries of analogous pyrazole-based ligands, offer a solid foundation for researchers to begin exploring its potential in creating advanced MOFs, coordination polymers, and functionalized organic polymers. The tailored synthesis of such materials could lead to advancements in a wide range of fields, from gas separation and storage to catalysis and biomedical applications. Further research into the specific coordination chemistry and reactivity of this compound will undoubtedly unveil new and exciting opportunities in material science.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic protocols. Here, we will dissect the nuanced factors governing N1 versus N2 alkylation, provide actionable troubleshooting advice, and answer frequently asked questions to streamline your experimental workflow.

Troubleshooting Guide: Optimizing Regioselectivity

The formation of regioisomers is a common hurdle in the N-alkylation of unsymmetrical pyrazoles, stemming from the similar electronic properties of the two adjacent nitrogen atoms.[1][2] The desired outcome often hinges on a delicate interplay of steric and electronic effects, as well as reaction conditions.[2] This section addresses specific issues you may be facing in the laboratory.

Issue 1: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I favor the N1 product?

Achieving high selectivity for the N1 isomer is a frequent objective. The N1 position is generally less sterically hindered than the N2 position, which is flanked by the substituent at the C5 position. Several strategies can be employed to exploit this difference.

Underlying Principles: The regioselectivity of pyrazole alkylation is governed by a combination of steric hindrance, the nature of the alkylating agent, and the reaction conditions, including the base and solvent system.[1][3] By manipulating these factors, you can create a reaction environment that strongly favors alkylation at the N1 position.

Strategic Adjustments for N1 Selectivity:
  • Steric Control: The most straightforward approach is to leverage steric hindrance.

    • Substrate Choice: If possible, utilize a pyrazole with a bulky substituent at the C5 position. This will sterically shield the N2 nitrogen, directing the alkylating agent to the more accessible N1 position.

    • Reagent Choice: Employ a sterically demanding alkylating agent. The bulkier the electrophile, the more it will be inclined to react at the less congested N1 site.[1][4]

  • Reaction Conditions: The choice of base and solvent can have a profound impact on the N1/N2 ratio.

    • Base and Solvent Systems: Certain combinations are known to promote N1 alkylation. For instance, using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) or sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3][4][5]

The following table summarizes the impact of various conditions on N1 selectivity:

StrategyRecommended ConditionsExpected Outcome
Favoring N1-Alkylation Base/Solvent: K₂CO₃ in DMSO or NaH in THF.[3][4]Increased yield of the N1-alkylated isomer.
Alkylating Agent: Use a sterically bulky alkylating agent.Preferential attack at the less hindered N1 position.
Step-by-Step Protocol for N1-Alkylation of 3-Substituted Pyrazoles:

This protocol is optimized for the regioselective synthesis of the N1-alkylated product using the K₂CO₃/DMSO system.[5]

  • Preparation: To a solution of the 3-substituted pyrazole (1.0 eq) in DMSO, add powdered K₂CO₃ (1.5 eq).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise to the mixture.

  • Reaction Progress: Heat the reaction to the desired temperature (typically 60-80 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography.

Issue 2: I need to synthesize the N2-alkylated isomer. How can I reverse the selectivity?

While N1 alkylation is often the default pathway due to sterics, specific catalytic systems can be employed to favor the formation of the N2 isomer.

Underlying Principles: The use of certain metal-based catalysts can alter the electronic landscape of the pyrazole ring, promoting alkylation at the N2 position.

Strategic Adjustments for N2 Selectivity:
  • Catalysis: The use of a magnesium-based catalyst, such as MgBr₂, has been shown to direct alkylation towards the N2 position.[1][4]

StrategyRecommended ConditionsExpected Outcome
Favoring N2-Alkylation Catalyst: Use a magnesium-based catalyst such as MgBr₂.[1][4]Increased yield of the N2-alkylated isomer.
Issue 3: I'm observing low or no conversion in my reaction.

Low yields can be frustrating and can arise from a number of factors, from reagent quality to suboptimal reaction conditions.

Troubleshooting Low Conversion:

  • Re-evaluate Your Base: The base is critical for deprotonating the pyrazole, rendering it nucleophilic.

    • Strength: Ensure the base is sufficiently strong. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary. Common choices include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[4]

    • Solubility: Poor solubility of the base can impede the reaction. Ensure adequate stirring and consider bases that have better solubility in your chosen solvent.

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, switching to the corresponding bromide or iodide could improve the reaction rate.[4]

  • Optimize Reaction Conditions:

    • Temperature: Some protocols may require heating to proceed at a reasonable rate.[3] Conversely, some highly reactive combinations may need to be cooled to prevent side reactions.

    • Reaction Time: Monitor the reaction progress to determine the optimal time.

Issue 4: The N1 and N2 isomers are difficult to separate.

The similar polarities of N-alkylated pyrazole regioisomers can make their separation by column chromatography challenging.[4]

Strategies for Isomer Separation:

  • Chromatography Optimization:

    • Solvent System Exploration: Experiment with a variety of solvent systems with different polarities. The addition of a small amount of a third solvent can sometimes significantly improve separation.

    • Stationary Phase Variation: If standard silica gel is ineffective, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).[4]

  • High-Performance Liquid Chromatography (HPLC): For small-scale separations or when high purity is required, preparative HPLC can be a very effective tool.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in the N-alkylation of pyrazoles?

The primary difficulty arises from the similar electronic properties and reactivity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[1]

Q2: What are the key factors that govern the regioselectivity of pyrazole N-alkylation?

The regiochemical outcome is a result of a complex interplay of several factors:

  • Steric Effects: The size of substituents on both the pyrazole ring (at C3 and C5) and the alkylating agent is a major determinant. Alkylation typically favors the less sterically hindered nitrogen atom.[1][2][6]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the regioselectivity.[1][3]

  • Alkylating Agent: The nature of the electrophile is crucial.[1]

  • Catalysis: Specific catalysts can be used to direct the alkylation to a particular nitrogen.[1]

Q3: Can the regioselectivity be understood in terms of kinetic vs. thermodynamic control?

Yes, the concepts of kinetic and thermodynamic control are highly relevant to pyrazole alkylation.[7][8][9][10][11]

  • Kinetic Control: Under conditions of lower temperature and shorter reaction times, the product distribution is determined by the relative rates of formation of the two isomers. The isomer that forms faster (the kinetic product) will predominate. This is often the less sterically hindered N1-alkylated product.[10][11]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible. In this case, the product distribution will reflect the relative thermodynamic stabilities of the two isomers. The more stable isomer (the thermodynamic product) will be the major product.[10][11]

The following diagram illustrates the energy profile for a reaction under kinetic and thermodynamic control:

G Kinetic vs. Thermodynamic Control cluster_0 Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Lower Ea TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo Higher Ea Kinetic Product Kinetic Product TS_Kinetic->Kinetic Product Forms Faster Kinetic Product->TS_Kinetic Reversible at high temp Thermodynamic Product Thermodynamic Product TS_Thermo->Thermodynamic Product Forms Slower Thermodynamic Product->TS_Thermo Reversible at high temp

Caption: Energy profile diagram illustrating kinetic vs. thermodynamic products.

Q4: How do fluorinated solvents affect regioselectivity?

The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents has been shown to dramatically increase regioselectivity in certain pyrazole formations.[12] These solvents have unique properties, being non-nucleophilic and poor hydrogen bond acceptors, which can influence the reaction pathway.[12]

Q5: Are there enzymatic methods for selective pyrazole alkylation?

Yes, engineered enzymes have been developed that can catalyze the N-alkylation of pyrazoles with high regioselectivity (>99%).[13] These biocatalytic methods offer a powerful alternative to traditional chemical synthesis, particularly when high selectivity is paramount.[13]

Experimental Workflow and Logic

The following diagram outlines a logical workflow for troubleshooting and optimizing pyrazole alkylation reactions.

G start Start: Unselective Pyrazole Alkylation check_sterics Analyze Steric Hindrance (Substrate & Reagent) start->check_sterics is_n1_desired Is N1 Isomer the Target Product? check_sterics->is_n1_desired n1_strategy Implement N1-Selective Strategy is_n1_desired->n1_strategy Yes n2_strategy Implement N2-Selective Strategy is_n1_desired->n2_strategy No (N2 Target) n1_conditions Modify Reaction Conditions: - Base: K2CO3, NaH - Solvent: DMSO, THF n1_strategy->n1_conditions n1_reagent Use Bulky Alkylating Agent n1_strategy->n1_reagent low_conversion Low Conversion? n1_conditions->low_conversion n1_reagent->low_conversion n2_catalyst Introduce Mg-based Catalyst (e.g., MgBr2) n2_strategy->n2_catalyst n2_catalyst->low_conversion troubleshoot_conversion Troubleshoot Conversion: - Stronger Base (NaH) - More Reactive Halide (I > Br > Cl) - Optimize Temperature low_conversion->troubleshoot_conversion Yes separation_issue Separation Difficulty? low_conversion->separation_issue No troubleshoot_conversion->separation_issue optimize_chromatography Optimize Purification: - Vary Solvent System - Change Stationary Phase - Preparative HPLC separation_issue->optimize_chromatography Yes end End: Desired Regioisomer Obtained with High Purity separation_issue->end No optimize_chromatography->end

Caption: Troubleshooting workflow for pyrazole alkylation.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting for the synthesis of pyrazoles. Pyrazoles are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals and agrochemicals.[1][2] This resource aims to equip you with the knowledge to navigate the complexities of their synthesis, optimize reaction conditions, and troubleshoot common experimental challenges.

I. Overview of Common Pyrazole Synthesis Methods

The synthesis of pyrazoles predominantly relies on the condensation of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic species.[3] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1. Knorr Pyrazole Synthesis: This is the most classical and widely used method, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5][6][7][8][9][10] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring.

2. Paal-Knorr Synthesis: A variation of the Knorr synthesis, this method also utilizes a 1,3-dicarbonyl compound and a hydrazine. The key distinction is often in the reaction conditions, which can be neutral or weakly acidic.[11][12][13][14][15]

3. Synthesis from α,β-Unsaturated Carbonyls: α,β-Unsaturated aldehydes and ketones can react with hydrazines to form pyrazolines, which are then oxidized to pyrazoles.[3][16]

4. 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne, providing a powerful route to polysubstituted pyrazoles.[3][17]

5. Multicomponent Reactions (MCRs): MCRs offer an efficient one-pot synthesis of highly substituted pyrazoles from simple starting materials, often with high atom economy.[2]

II. Troubleshooting Guide: Common Issues in Pyrazole Synthesis

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Low Reaction Yield

Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: The purity of your 1,3-dicarbonyl compound and hydrazine is paramount. Hydrazine, in particular, can decompose over time. Ensure you are using fresh, high-purity reagents.[9]

  • Reaction Conditions:

    • Temperature: While heating often increases the reaction rate, excessive heat can lead to the degradation of starting materials or the final product.[11] Consider optimizing the temperature by running small-scale trials at different temperatures.

    • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol are common, but for certain substrates, aprotic solvents may be more suitable.

    • pH: For the Knorr synthesis, acidic catalysis is generally required.[4][6][7][8] However, excessively strong acidic conditions (pH < 3) can promote the formation of furan byproducts.[12] Using a weak acid like acetic acid can be beneficial.[10][11]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can increase the formation of byproducts.[11]

  • Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[9]

Troubleshooting Workflow for Low Yield

Caption: A flowchart for troubleshooting low yields in pyrazole synthesis.

Formation of Regioisomers

Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[9] The regiochemical outcome is influenced by a combination of electronic and steric effects, as well as reaction conditions.

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to nucleophilic attack.

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the attack to the less sterically hindered carbonyl group.

  • Reaction Conditions:

    • pH: The pH of the reaction medium can dramatically influence which regioisomer is favored. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.

    • Solvent: The choice of solvent can also affect regioselectivity. For instance, fluorinated alcohols have been shown to improve regioselectivity in some cases.[8]

Strategies to Control Regioselectivity

StrategyPrincipleExampleReference
Modify Substrates Introduce bulky or electron-withdrawing/donating groups to favor attack at a specific carbonyl.Using a β-ketoester where the ketone is more reactive than the ester.[10]
Optimize pH Alter the nucleophilicity of the hydrazine nitrogens.Running the reaction under acidic vs. neutral conditions to favor different isomers.
Solvent Selection Solvents can influence the transition state energies for the formation of different isomers.Using fluorinated alcohols like TFE or HFIP to improve regioselectivity.[8]
Side Product Formation

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A3: Several side reactions can occur during pyrazole synthesis, leading to a complex reaction mixture and reduced yield of the desired product.

  • Furan Formation: Under strongly acidic conditions (pH < 3), 1,4-dicarbonyl compounds can undergo intramolecular cyclization to form furan derivatives, competing with the desired pyrazole formation.[11][12] To minimize this, maintain a weakly acidic to neutral pH.

  • Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate stage. Ensure sufficient reaction time and optimal temperature to drive the reaction to completion. Monitoring by TLC or LC-MS is essential.

  • Oxidation/Decomposition: Hydrazine and some pyrazole products can be sensitive to air oxidation, especially at elevated temperatures.[9] Using an inert atmosphere can be beneficial.

Reaction Pathway Diagram: Knorr Pyrazole Synthesis and Side Reaction

Knorr_Synthesis cluster_main Desired Pathway (Weakly Acidic/Neutral) cluster_side Side Reaction (Strongly Acidic) Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Dicarbonyl_side 1,3-Dicarbonyl Hydrazine Hydrazine Hydrazine->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole Furan Furan Byproduct Dicarbonyl_side->Furan Intramolecular Cyclization

Caption: Knorr pyrazole synthesis pathway and competing furan formation.

III. Frequently Asked Questions (FAQs)

Q4: What are the best practices for purifying pyrazole products?

A4: The purification of pyrazoles depends on the physical state of the product and the nature of the impurities.

  • Recrystallization: For solid products, recrystallization is often the most effective method.[4][5] Common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixed solvent systems like ethanol/water.

    • Troubleshooting "Oiling Out": If your compound "oils out" instead of crystallizing, try using a larger volume of solvent, cooling the solution more slowly, or changing the solvent system.

    • Removing Colored Impurities: Activated charcoal can be used to remove colored impurities, but be aware that it may also adsorb some of your product.

  • Column Chromatography: This is the preferred method for liquid products or for separating mixtures of regioisomers.[3][5]

    • Stationary Phase: Silica gel is the most common stationary phase. For basic pyrazoles that may interact with acidic silica, deactivating the silica with triethylamine or using neutral alumina can be beneficial.[5]

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent system should be determined by TLC analysis.

  • Acid-Base Extraction: For basic pyrazole derivatives, acid-base extraction can be a useful purification step to remove non-basic impurities. The pyrazole is extracted into an acidic aqueous layer, which is then basified to recover the purified product.[7]

Q5: How can I monitor the progress of my pyrazole synthesis reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[10][11] Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. For more quantitative analysis, LC-MS can be used.

Q6: Are there any "green" or more sustainable methods for pyrazole synthesis?

A6: Yes, there is a growing interest in developing more environmentally friendly methods for pyrazole synthesis. This includes the use of:

  • Green Solvents: Such as water or polyethylene glycol (PEG).

  • Catalysts: Using recyclable or non-toxic catalysts.[4]

  • Microwave-Assisted Synthesis: This can significantly reduce reaction times and energy consumption.[11]

  • Flow Chemistry: Offers better control over reaction parameters and improved safety.

IV. Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of a 1,3,5-trisubstituted pyrazole.

  • Reactant Preparation: Ensure the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0-1.2 eq) are pure.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol).

  • Addition of Hydrazine: Add the hydrazine derivative to the solution.

  • Catalyst Addition: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).[10]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which your pyrazole product is soluble when hot but sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If necessary, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

V. References

  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. BenchChem. Accessed January 5, 2026.

  • Elmaati, T. M. A. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Accessed January 5, 2026.

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. March 9, 2014.

  • Synthesis of pyrazoles. YouTube. January 19, 2019.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. September 18, 2015.

  • Acid-Base Extraction.

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate.

  • Column Chromatography. Organic Chemistry at CU Boulder.

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications.

  • improving reaction yield of methyl pyrazole synthesis. Benchchem.

  • Knorr Pyrazole Synthesis. Chem Help ASAP.

  • Process for the purification of pyrazoles. Google Patents.

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate.

  • Column Chromatography in Pharmaceutical Analysis. Research and Reviews. September 19, 2022.

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. December 20, 2019.

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.

  • Method for purifying pyrazoles. Google Patents.

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH.

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.

  • identifying side reactions in the synthesis of iodinated pyrazoles. Benchchem.

  • Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. Benchchem.

  • Pyrazole synthesis. Organic Chemistry Portal.

  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses Procedure.

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. September 12, 2022.

  • Synthesis of Pyrazole Compounds by Using Sonication Method.

  • troubleshooting guide for Paal-Knorr pyrrole synthesis. Benchchem.

  • Paal-Knorr Synthesis. Alfa Chemistry.

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

  • Unit 4 Pyrazole. Slideshare.

References

Technical Support Center: Scaling Up Pyrazole Derivative Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for challenges in scaling up the production of pyrazole derivatives. This resource, designed for professionals in the chemical and pharmaceutical industries, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the transition from laboratory-scale synthesis to pilot and industrial-scale manufacturing. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific principles to ensure technical accuracy and practical utility.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific experimental failures and unexpected outcomes in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: We are experiencing a significant drop in yield for our pyrazole synthesis upon moving from a gram-scale to a kilogram-scale. What are the likely causes and how can we mitigate this?

A1: A decrease in yield during scale-up is a frequent challenge and can often be attributed to a combination of factors that are less pronounced at the laboratory scale. The primary culprits are typically related to mass and heat transfer limitations.[1][2][3]

Root Cause Analysis:

  • Inadequate Mixing: In larger reactors, achieving homogenous mixing is more difficult.[3] This can lead to localized areas of high reactant concentration, promoting the formation of side products, or "hot spots" that can cause thermal degradation of reactants, intermediates, or the final product.[3][4] The efficiency of stirring in a large vessel is significantly different from that in a round-bottom flask.[1][2]

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases.[4][5] This makes it more challenging to dissipate the heat generated by exothermic reactions, which are common in pyrazole synthesis (e.g., condensation with hydrazine).[4][6] Uncontrolled temperature increases can lead to side reactions and product degradation.[6]

  • Changes in Reaction Kinetics: The altered physical environment in a large reactor can affect reaction rates and selectivity, leading to the formation of unexpected impurities.[1] For instance, a reaction that is not diffusion-limited at the lab scale may become so at a larger scale due to slower mixing.

Troubleshooting & Optimization Strategies:

  • Optimize Agitation:

    • Action: Re-evaluate the stirrer design, speed, and position. For larger vessels, consider using multiple impellers or different types of agitators (e.g., anchor, turbine) to ensure better bulk mixing.

    • Rationale: Proper agitation ensures uniform temperature and concentration throughout the reaction mass, minimizing side reactions.[2]

  • Improve Heat Management:

    • Action: Implement a more robust cooling system. This could involve using a reactor with a cooling jacket, internal cooling coils, or an external heat exchanger.[7] Controlled, slow addition of reagents, especially in exothermic steps, is also critical.[6]

    • Rationale: Maintaining a consistent and optimal reaction temperature is crucial for maximizing yield and minimizing the formation of thermal degradation byproducts.[4]

  • Solvent Selection and Concentration:

    • Action: Re-evaluate the solvent. A higher-boiling point solvent might offer better temperature control. Also, consider adjusting the reaction concentration. While higher concentrations are often preferred at scale to reduce volume, this can exacerbate heat transfer issues.[1]

    • Rationale: The solvent plays a key role in heat dissipation and can influence reaction selectivity.[6]

Experimental Protocol: General Approach to Temperature Control During Scale-Up

  • Determine the Heat of Reaction: Use reaction calorimetry to quantify the heat evolved during the reaction at the lab scale. This data is essential for calculating the cooling requirements for the larger reactor.[7]

  • Model Heat Transfer: Based on the geometry and cooling capacity of the pilot-scale reactor, model the expected temperature profile.

  • Controlled Reagent Addition: Add the limiting reagent (often hydrazine or a derivative) subsurface and at a controlled rate to manage the exotherm.

  • Real-time Monitoring: Utilize in-situ temperature probes at different locations within the reactor to monitor for hot spots.

Q2: We are observing the formation of regioisomers as major impurities in our scaled-up synthesis of an unsymmetrical pyrazole. How can we improve the regioselectivity?

A2: The formation of regioisomers is a classic challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[6] This issue can become more pronounced at scale due to subtle changes in reaction conditions.

Root Cause Analysis:

  • Reaction Conditions: The pH and solvent can significantly influence the reaction pathway and, consequently, the ratio of regioisomers formed.[8]

  • Kinetic vs. Thermodynamic Control: At different temperatures and reaction times, the dominant product can shift from the kinetically favored isomer to the thermodynamically more stable one. The less efficient heat control in larger reactors can lead to temperature fluctuations that affect this balance.

Troubleshooting & Optimization Strategies:

StrategyActionRationale
Solvent Screening Evaluate a range of solvents, including polar aprotic (e.g., DMF, DMAc), polar protic (e.g., ethanol, acetic acid), and non-polar solvents.The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl starting material and the reactivity of the hydrazine, thereby affecting which carbonyl group is preferentially attacked.[6]
pH Control Adjust the pH of the reaction mixture. For example, adding a catalytic amount of acid (e.g., acetic acid) or a base can alter the regioselectivity.The pH affects the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons, directing the initial condensation step.[8]
Temperature Optimization Conduct the reaction at a lower, more controlled temperature.Lowering the temperature often favors the formation of the kinetic product, which may be the desired isomer. It also helps in managing exotherms.[6]
Alternative Synthetic Routes Consider synthetic strategies that offer better regiochemical control, such as those involving pre-functionalized starting materials or cycloaddition reactions.[9]Some synthetic methods are inherently more selective than the classical condensation of 1,3-dicarbonyls with hydrazines.
Q3: Our purification process, which worked well in the lab, is failing to remove key impurities at the pilot scale. What should we consider?

A3: Purification challenges at scale often arise because impurities that were minor at the lab scale become significant in larger batches. Additionally, the physical properties of the crude product mixture can be different, affecting the efficiency of techniques like crystallization and chromatography.[10]

Root Cause Analysis:

  • Co-precipitation/Solid Solution Formation: The impurity may have similar solubility and crystal lattice parameters to the desired product, leading to its incorporation into the crystal structure during crystallization.

  • "Oiling Out": The product may initially separate from the solvent as a liquid phase (an oil) instead of a solid, trapping impurities. This is more common with highly concentrated solutions or when cooling is too rapid.[11]

  • Similar Polarity: In the case of chromatographic purification, the product and a key impurity may have very similar polarities, making separation difficult on a larger column where resolution can be lower.

Troubleshooting & Optimization Strategies:

  • Crystallization Optimization:

    • Action: Screen a wide range of solvents and solvent mixtures for recrystallization.[6] A solvent system that maximizes the solubility difference between the product and the impurity is ideal. Also, control the cooling rate; a slower cooling profile often leads to purer crystals.

    • Rationale: The choice of solvent is the most critical parameter in crystallization as it affects both yield and purity.[11]

  • Alternative Purification Techniques:

    • Action: If crystallization is ineffective, consider other techniques such as slurry resuspension in a solvent that selectively dissolves the impurity, or preparative chromatography.[10]

    • Rationale: A multi-step purification strategy may be necessary to achieve the desired purity specifications.

  • Impurity Identification and Control:

    • Action: Isolate and characterize the persistent impurities using techniques like LC-MS and NMR. Understanding the structure of the impurity can provide clues about its origin and how to prevent its formation in the first place.[12]

    • Rationale: A well-defined impurity profile is a regulatory expectation and is key to developing a robust control strategy.[13][14][15]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis, especially when using hydrazine?

A1: The use of hydrazine and its derivatives is a significant safety concern. Hydrazine is highly toxic, flammable, and can be explosive under certain conditions.[6] Key safety considerations include:

  • Thermal Runaway: The reaction of hydrazines with carbonyl compounds is often highly exothermic.[6] Without adequate cooling, this can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing a dangerous rise in temperature and pressure.[4]

  • Toxicity and Handling: Hydrazine is a suspected carcinogen and is highly toxic upon inhalation or skin contact.[6] Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are mandatory.

  • Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metal catalysts.[6]

Mitigation Strategies:

  • Process Safety Management: Conduct a thorough hazard and operability (HAZOP) study before scaling up.

  • Engineering Controls: Use reactors with robust cooling systems and pressure relief devices.

  • Alternative Reagents: Where possible, consider using safer alternatives to hydrazine, or using it in a more stable form, such as hydrazine hydrate or a salt.

  • Flow Chemistry: For particularly hazardous steps, such as diazotization, transitioning to a continuous flow process can significantly improve safety by minimizing the volume of hazardous material present at any given time.[1][16]

Q2: How do regulatory guidelines like Good Manufacturing Practices (GMP) impact the scale-up of pyrazole derivatives intended for pharmaceutical use?

A2: When pyrazole derivatives are produced as pharmaceutical intermediates, their synthesis must adhere to stringent regulatory standards to ensure the quality, safety, and efficacy of the final drug product.[13][17][18] Key GMP and regulatory considerations include:

  • Process Validation: The manufacturing process must be validated to ensure that it consistently produces an intermediate meeting its pre-determined quality attributes.[18] This involves demonstrating control over critical process parameters (CPPs).

  • Impurity Profiling: Regulatory agencies require a thorough understanding of the impurity profile of the intermediate.[13][14] Any impurity present above a certain threshold must be identified, and its potential impact on the final drug substance must be assessed.[15]

  • Documentation: All aspects of the manufacturing process, from raw material sourcing to final product testing and release, must be meticulously documented.[13][18] This includes batch records, standard operating procedures (SOPs), and analytical method validation reports.

  • Quality Control: Robust analytical methods are required to test incoming raw materials, in-process controls, and the final intermediate to ensure they meet specifications.[17][19]

Q3: What role does solvent selection play in the successful scale-up of pyrazole synthesis?

A3: Solvent selection is a critical parameter that affects nearly every aspect of the scale-up process.[20] A solvent that is suitable for lab-scale synthesis may be inappropriate for industrial production due to a variety of factors:

  • Safety and Environmental Impact: Solvents like 1,4-dioxane, which may be used in the lab, are often avoided at scale due to their toxicity and environmental concerns.[1] Greener solvent alternatives are increasingly preferred.[21][22][23]

  • Physical Properties: The boiling point, viscosity, and heat capacity of the solvent are crucial for process control, especially for managing reaction temperature and for subsequent work-up and isolation steps.

  • Cost and Recovery: The cost of the solvent and the feasibility of its recovery and recycling are important economic considerations for large-scale production.

  • Impact on Reaction and Purification: As discussed previously, the solvent can influence reaction rate, selectivity, and the efficiency of purification steps like crystallization.[1][6]

III. Visualizations and Protocols

Troubleshooting Workflow for Low Yield in Scale-Up

G start Low Yield at Scale mixing Inadequate Mixing? start->mixing heat Poor Heat Transfer? mixing->heat No optimize_agitation Optimize Agitation: - Impeller Design - Stirring Speed mixing->optimize_agitation Yes conditions Suboptimal Conditions? heat->conditions No improve_cooling Improve Cooling: - Jacket/Coils - Slow Addition heat->improve_cooling Yes re_evaluate Re-evaluate: - Solvent - Concentration - Temperature conditions->re_evaluate Yes success Yield Improved conditions->success No/End optimize_agitation->success improve_cooling->success re_evaluate->success

References

Technical Support Center: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. The diagram below outlines two common convergent strategies, typically involving the formation of a pyrazole core, followed by N-methylation and installation of the acetic acid moiety at the C4-position.

cluster_0 Route A: C4-Functionalization First cluster_1 Route B: N-Methylation First A1 Pyrazole A2 Ethyl (1H-pyrazol-4-yl)acetate A1->A2 C4-Alkylation (e.g., with Ethyl Bromoacetate) A3 Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate A2->A3 N1-Methylation (e.g., MeI, Me2SO4) A4 Target Acid A3->A4 Ester Hydrolysis (e.g., NaOH, LiOH) B1 Pyrazole B2 1-Methyl-1H-pyrazole B1->B2 N1-Methylation (e.g., MeI, Me2SO4) B3 Intermediate (e.g., Acetonitrile or Ester) B2->B3 C4-Functionalization (e.g., Cross-Coupling or Alkylation) B4 Target Acid B3->B4 Hydrolysis start Starting Materials start->A1 start->B1

Caption: Common synthetic routes to the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Section 1: Pyrazole Ring Synthesis & N-Methylation

Question 1: My initial pyrazole synthesis from a 1,3-dicarbonyl compound and hydrazine gives a low yield and a mixture of regioisomers. How can I improve this?

Answer: This is a classic challenge in pyrazole synthesis. The regioselectivity is dictated by the initial nucleophilic attack of the hydrazine on the dicarbonyl compound.

  • Causality: When using an unsymmetrical dicarbonyl compound (like ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoic acid) and a substituted hydrazine (like methylhydrazine), the two nitrogen atoms of the hydrazine have different nucleophilicities, and the two carbonyls have different electrophilicities.[1] This can lead to a mixture of products.

  • Troubleshooting Steps:

    • Control Temperature: Run the reaction at a lower temperature. This often favors the thermodynamically more stable product and can improve regioselectivity.

    • Solvent Choice: The polarity of the solvent can influence the reaction outcome. Protic solvents like ethanol or acetic acid can facilitate proton transfer and are commonly used.[2] Experiment with a less polar solvent like THF or toluene to see if selectivity improves.

    • pH Control: The reaction is often pH-sensitive. Using hydrazine salts (e.g., hydrazine hydrate) or adding a catalytic amount of acid (like acetic acid) can promote the desired cyclization pathway.[2] However, strongly acidic conditions can lead to unwanted side reactions.

    • Pre-formed Enamines: A more robust strategy is to use a pre-formed, well-defined precursor like an enaminone or a vinylogous ester. This effectively "pre-selects" which carbonyl will be attacked first, dramatically improving regioselectivity.[1]

Question 2: I am struggling with the N-methylation of the pyrazole ring. I either get no reaction, or I see methylation at both nitrogen atoms (for unsubstituted pyrazole) or undesired C-alkylation.

Answer: N-methylation requires careful selection of the methylating agent and base to ensure high selectivity for the desired nitrogen atom.

  • Causality: The pyrazole anion is an ambident nucleophile, meaning it can react at either nitrogen or, in some cases, a carbon atom. The choice of base, solvent, and electrophile determines the site of reaction.

  • Troubleshooting Steps:

    • Base Selection: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a standard and effective choice.[3] It irreversibly deprotonates the pyrazole, forming the pyrazolide anion. Weaker bases like K₂CO₃ can also be effective but may require higher temperatures or more polar solvents.

    • Methylating Agent:

      • High Reactivity (Risk of Over-methylation): Iodomethane (MeI) and dimethyl sulfate ((Me)₂SO₄) are highly reactive and generally provide good yields. However, with an unprotected pyrazole, they can lead to quaternary pyrazolium salts if an excess is used.

      • Milder Conditions: Trichloroacetimidates can be used for N-alkylation under Brønsted acid catalysis, offering an alternative to methods requiring strong bases.[4][5]

    • Preventing C-Alkylation: C-alkylation is less common but can occur. It is generally disfavored due to the disruption of aromaticity. Ensuring complete deprotonation to the pyrazolide anion before adding the methylating agent can minimize this side reaction. Add the methylating agent slowly and at a controlled temperature (e.g., 0 °C).

ParameterRecommendation for N-MethylationRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic; drives reaction to completion.
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Aprotic, effectively solvates the cation.
Methylating Agent Iodomethane (MeI) or Dimethyl SulfateHigh reactivity, good yield. Use stoichiometric amounts.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Section 2: C4-Side Chain Installation & Hydrolysis

Question 3: My yield is poor when hydrolyzing the ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate precursor to the final acid. I see significant starting material remaining or potential side products.

Answer: Ester hydrolysis seems straightforward, but incomplete reactions and side reactions like decarboxylation (if the temperature is too high) can reduce yield.

  • Causality: Saponification requires the hydroxide ion to attack the electrophilic carbonyl carbon. Steric hindrance or insufficient reactivity can slow this process. The resulting carboxylate must be protonated in a separate acidification step.

  • Troubleshooting Workflow:

start Low Yield in Ester Hydrolysis check_sm TLC/LCMS shows >10% starting material? start->check_sm action_increase Increase Reaction Time OR Increase Temperature (to 40-60°C) OR Use LiOH instead of NaOH check_sm->action_increase Yes check_side_products Significant side products observed? check_sm->check_side_products No success Yield Improved action_increase->success action_purify Optimize Workup: - Acidify carefully to pH 2-3 - Extract with appropriate solvent - Consider crystallization check_side_products->action_purify No (Workup Issue) action_lower_temp Lower reaction temperature and extend time to minimize degradation/decarboxylation. check_side_products->action_lower_temp Yes (Degradation) action_purify->success action_lower_temp->success

Caption: Troubleshooting decision tree for ester hydrolysis.

  • Detailed Steps:

    • Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH, especially for sterically hindered esters, due to the smaller size of the lithium cation.[6][7]

    • Solvent System: A mixture of THF/water or methanol/water is typically used to ensure solubility of both the ester and the inorganic base.[3]

    • Temperature and Time: While heating can accelerate the reaction, excessive heat can promote side reactions. Monitor the reaction by TLC or LC-MS. If the reaction stalls at room temperature, gentle heating to 40-60°C is often sufficient.

    • Workup: After the reaction is complete, cool the mixture and carefully acidify with an acid like HCl (1M or 2M) to a pH of ~2-3 to ensure complete protonation of the carboxylate.[3] The product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

Question 4: I am using a nitrile precursor, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. The hydrolysis is slow and generates amide byproducts.

Answer: Nitrile hydrolysis is more demanding than ester hydrolysis and proceeds via an amide intermediate. Forcing the conditions can lead to degradation.

  • Causality: The reaction involves two steps: nitrile to amide, then amide to carboxylic acid. The second step is often slower. Incomplete reaction leads to contamination with the amide intermediate, which can be difficult to separate from the desired carboxylic acid.[8][9]

  • Troubleshooting Steps:

    • Acidic Hydrolysis: Refluxing with aqueous acid (e.g., 6M H₂SO₄ or concentrated HCl) is a common method. This is often a vigorous, one-pot method to drive the reaction to completion.

    • Basic Hydrolysis: Using a strong base like NaOH or KOH in a high-boiling solvent like ethylene glycol can also be effective. This method requires high temperatures and careful monitoring.

    • Stepwise Approach: If a one-pot method gives messy results, consider a two-step procedure. First, hydrolyze the nitrile to the amide under controlled conditions. Then, isolate the amide and subject it to a second, more forceful hydrolysis to get the acid. This can sometimes provide a cleaner product.

    • Monitoring: Use TLC or LC-MS to track the disappearance of the nitrile and the intermediate amide. The reaction is complete only when the amide peak is gone.

Experimental Protocols

Protocol 1: N-Methylation of Ethyl (1H-pyrazol-4-yl)acetate

This protocol is adapted from general procedures for pyrazole alkylation.[3][4]

  • Materials:

    • Ethyl (1H-pyrazol-4-yl)acetate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Iodomethane (MeI)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully suspend it in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve ethyl (1H-pyrazol-4-yl)acetate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will evolve.

    • Cool the reaction mixture back down to 0 °C.

    • Add iodomethane (1.05 equivalents) dropwise, ensuring the temperature does not rise significantly.

    • Stir at 0 °C for 30 minutes and then allow it to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Protocol 2: Saponification of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

This protocol is a standard procedure for ester hydrolysis.[3]

  • Materials:

    • Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (1M HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the starting ester (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).

    • Add lithium hydroxide monohydrate (1.5 - 2.0 equivalents) to the solution.

    • Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 2-16 hours).

  • Workup and Purification:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a solvent like ether or dichloromethane to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

    • Extract the product from the acidic aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting solid, this compound, can be further purified by recrystallization if necessary.

References

Technical Support Center: Overcoming Solubility Issues with Pyrazole Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole and its derivatives represent a cornerstone scaffold in modern drug discovery, exhibiting a vast range of pharmacological activities.[1][2][3][4] However, the very structural features that often confer potent biological activity—such as aromatic rings and lipophilic substituents—frequently lead to poor aqueous solubility.[5][6] This challenge is a significant hurdle in early-stage research, impacting everything from high-throughput screening (HTS) to in vitro ADME-Tox studies.[7][8] Inaccurate assay results, underestimated potency, and poor reproducibility are common consequences of unaddressed solubility problems.[7][8]

This technical guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing, troubleshooting, and overcoming solubility issues encountered with pyrazole-based compounds. We will move from foundational principles to advanced, actionable protocols, explaining not just what to do, but why it works.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial challenges researchers face.

Q1: My pyrazole compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What's happening?

A1: This phenomenon, often called "crashing out," is a classic sign that your compound's concentration has exceeded its thermodynamic solubility limit in the final assay buffer.[9][10][11] Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide range of compounds, but when the high-concentration DMSO stock is diluted into an aqueous system, the solvent polarity changes dramatically.[10] The aqueous buffer cannot maintain the compound in solution at that concentration, causing it to precipitate.[9][11]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing artifacts?

A2: This is a critical parameter that must be empirically determined for your specific system. As a general rule, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, for most cell lines to avoid cytotoxicity or other off-target effects.[9][12][13] It is imperative to run a "vehicle control" experiment containing the same final concentration of DMSO without your compound to assess its baseline effect on the assay.[9][12]

Q3: How does the pH of my buffer affect the solubility of my pyrazole compound?

A3: The pH of the buffer can have a profound impact on the solubility of ionizable compounds.[9] Pyrazole itself is weakly basic (pKa ≈ 2.5) and can be protonated under acidic conditions to form a more soluble salt.[14][15][16] If your specific pyrazole derivative has other acidic or basic functional groups, its charge state—and thus its solubility—will change with pH.[9][17][18] Generally, basic compounds are more soluble at a pH below their pKa, while acidic compounds are more soluble at a pH above their pKa.[9]

Q4: I don't see any visible precipitate, but my assay results are highly variable. Could solubility still be the problem?

A4: Absolutely. Even without visible precipitation, the compound may be forming microscopic aggregates or existing in a supersaturated, unstable state.[9] This leads to variability in the actual concentration of the free, active compound, causing inconsistent results.[7][9] Filtering the final working solution through a 0.22 µm syringe filter can help remove micro-precipitates.[9]

Part 2: Systematic Troubleshooting Guides

When initial efforts fail, a more systematic approach is required. Use this section to diagnose the root cause of your solubility issues.

Issue 1: Immediate Precipitation or Cloudiness Upon Dilution

This is the most common and acute solubility problem.

Workflow for Troubleshooting Acute Precipitation

G start Start: Compound Precipitates Immediately in Assay Buffer q1 Is lowering the final compound concentration an option? start->q1 sol1 Solution 1: Reduce Final Concentration & Re-test q1->sol1 Yes q2 Can the final DMSO concentration be increased? q1->q2 No adv Proceed to Advanced Solubilization Techniques sol1->adv If still fails sol2 Solution 2: Increase Final DMSO (e.g., 0.1% -> 0.5%). Verify with vehicle control. q2->sol2 Yes q3 Does the compound have ionizable groups (pKa)? q2->q3 No sol2->adv If still fails sol3 Solution 3: Modify Buffer pH. Test a range (e.g., pH 6.0 - 8.0) away from the compound's pI. q3->sol3 Yes q3->adv No / Unknown sol3->adv If still fails

Caption: Decision tree for addressing immediate compound precipitation.

Causality Explained:

  • Reduce Final Concentration: The most direct solution is to work below the compound's solubility limit.[10][17] This establishes a baseline for the maximum achievable concentration under standard conditions.

  • Optimize Co-solvent (DMSO): Increasing the percentage of an organic co-solvent like DMSO can raise the solubility ceiling.[19][20] However, this is a trade-off, as higher DMSO concentrations can introduce artifacts or toxicity.[9][12] Always validate the highest tolerable DMSO concentration for your specific assay.

  • Modify Buffer pH: For pyrazoles with ionizable functional groups, adjusting the buffer pH can significantly increase solubility by converting the molecule into a more soluble, charged salt form.[14][15][21] A pH screen is a powerful and often overlooked tool.

Issue 2: Compound Precipitates Over Time (e.g., During Incubation)

This indicates that the initial solution was likely supersaturated and thermodynamically unstable.

Potential Causes & Solutions:

  • Temperature Shifts: Solubility is often temperature-dependent.[14][19] A compound might stay in solution at room temperature but precipitate at 37°C in an incubator (or vice-versa).

    • Solution: Pre-warm the assay buffer/media to the incubation temperature before adding the compound stock.[10][11] This ensures the dilution is performed under thermally stable conditions.

  • pH Drift: In cell culture, metabolic activity can alter the pH of the medium over time, potentially causing a compound to fall out of solution.

    • Solution: Ensure your medium is adequately buffered (e.g., with HEPES) if you suspect significant pH changes during a long incubation period.

  • Slow Crystallization: Even if kinetically soluble at first, a supersaturated solution will tend toward its lower-energy, crystalline state over time.

    • Solution: Prepare working solutions fresh immediately before each experiment.[9][11] If this is not possible, advanced formulation strategies using excipients may be necessary to stabilize the compound.

Part 3: Advanced Solubilization Protocols & Methodologies

When basic troubleshooting is insufficient, these advanced techniques can be employed.

Protocol 1: Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23] They can encapsulate poorly soluble molecules, like many pyrazole derivatives, forming an "inclusion complex" that is more soluble in aqueous media.[22][24]

Mechanism of Cyclodextrin Solubilization

G cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation Py Poorly Soluble Pyrazole Compound H2O Aqueous Buffer Py->H2O Precipitates CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Soluble Pyrazole-CD Inclusion Complex H2O_2 Aqueous Buffer Complex->H2O_2 Dissolves Py_in_CD Pyrazole

Caption: Encapsulation of a hydrophobic pyrazole by a cyclodextrin.

Step-by-Step Screening Protocol:
  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective starting point due to its high aqueous solubility and low toxicity.[25]

  • Prepare CD Stock: Prepare a high-concentration stock solution of HP-β-CD (e.g., 45% w/v) in your assay buffer.

  • Screen Concentrations: Prepare a series of assay buffers containing different final concentrations of HP-β-CD (e.g., 0.5%, 1%, 2%, 5%).

  • Add Compound: Add your pyrazole compound (from a 100% DMSO stock) to each of the CD-containing buffers and a control buffer (no CD) to achieve your desired final compound concentration. Ensure the final DMSO concentration remains constant across all conditions.

  • Equilibrate & Observe: Gently mix the solutions and allow them to equilibrate for 15-30 minutes at the assay temperature. Visually inspect for precipitation.

  • Validate: Once you find a CD concentration that maintains solubility, you MUST run a control with just the buffer and that concentration of CD (and DMSO) to ensure the excipient itself does not interfere with your assay.

Protocol 2: Systematic pH & Co-Solvent Screening

This protocol allows for the systematic determination of the optimal pH and co-solvent concentration.

  • Buffer Preparation: Prepare a set of your primary assay buffer across a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Ensure the buffering agent is effective across your chosen range.

  • Matrix Setup: Create a 2D matrix in a 96-well plate format. The rows will represent the different pH values, and the columns will represent different final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%).

  • Compound Addition: Add your pyrazole compound stock to each well to achieve the same final compound concentration in all wells.

  • Observation: Incubate the plate under assay conditions (e.g., 30 minutes at 37°C) and then visually or instrumentally (e.g., using a plate reader for light scatter) assess precipitation.

  • Analysis: Identify the combination of pH and DMSO concentration that provides the best solubility window for your compound.

Sample Data Summary Table
Final DMSO Conc.pH 6.5pH 7.0pH 7.5pH 8.0
0.1% PrecipitatePrecipitateCloudyCloudy
0.5% CloudySolubleSolubleSoluble
1.0% SolubleSolubleSolubleSoluble
2.0% SolubleSolubleSolubleSoluble
Table shows visual solubility assessment of a hypothetical acidic pyrazole.
Protocol 3: Best Practices for Stock Solution & Dilution Series

Proper handling technique is crucial to avoid introducing solubility artifacts.[7][26]

  • High-Concentration DMSO Stock: Prepare a primary stock solution in 100% anhydrous DMSO at a high concentration (e.g., 10-50 mM).[9][12] Ensure complete dissolution using gentle vortexing or brief sonication.[12] Gentle warming (e.g., 37°C) can also help, but be cautious of compound stability.[12][17]

  • Aliquot and Store: Aliquot the primary stock into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9][12]

  • Intermediate Dilutions in 100% DMSO: When preparing a dose-response curve, perform the serial dilutions in 100% DMSO first.[12][27][28] This creates a set of intermediate stocks at different concentrations, but all in the same solvent.

  • Final Dilution into Aqueous Buffer: For the final step, add a small, fixed volume of each DMSO intermediate stock to the larger volume of pre-warmed aqueous assay buffer.[27][28] For example, add 1 µL of each DMSO stock to 999 µL of buffer to achieve a 1:1000 dilution and a final DMSO concentration of 0.1%.[27]

  • Mixing is Key: When performing the final dilution, add the DMSO stock to the aqueous buffer while the buffer is being vortexed or stirred.[10][11][17] This rapid dispersion prevents localized high concentrations of the compound, which is a primary cause of precipitation.[11]

References

Technical Support Center: Preventing Decomposition of Pyrazole Compounds During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the handling and storage of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of these critical chemical building blocks. Pyrazole and its derivatives are foundational in a vast array of research and development applications, and their stability is paramount for reproducible and reliable experimental outcomes. This resource provides in-depth technical guidance in a user-friendly question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of pyrazole compounds?

A1: The stability of pyrazole compounds is multifaceted and is primarily influenced by their inherent chemical structure, as well as external environmental factors. Key considerations include:

  • Substitution Patterns: The nature and position of substituents on the pyrazole ring significantly impact its electronic properties and, consequently, its stability. Electron-withdrawing groups can affect the basicity of the ring, while electron-donating groups can influence its susceptibility to oxidation.[1][2][3]

  • Oxidation: The pyrazole ring can be susceptible to oxidation, which can be triggered by atmospheric oxygen, light, or the presence of trace metal impurities.[4]

  • Hydrolysis: Pyrazole derivatives containing hydrolyzable functional groups, such as esters or amides, can be prone to degradation in the presence of moisture. The pH of the environment can also play a critical role in the rate of hydrolysis.

  • Light Sensitivity: Some pyrazole compounds are photosensitive and can undergo degradation upon exposure to UV or visible light.

  • Temperature: Elevated temperatures can accelerate the rate of decomposition of many chemical compounds, including pyrazoles.

  • Hygroscopicity: Certain pyrazole derivatives can readily absorb moisture from the atmosphere, which can lead to hydrolysis or other forms of degradation.[5]

Q2: I've noticed a color change in my solid pyrazole compound during storage. What could be the cause?

A2: A color change in a pyrazole compound, particularly from white or off-white to a yellow or brownish hue, is often an indicator of degradation.[6] This can be caused by several factors:

  • Oxidation: The formation of oxidized impurities or degradation products can lead to the appearance of color. This is a common decomposition pathway for many nitrogen-containing heterocyclic compounds.

  • Trace Impurities: The presence of even small amounts of impurities from the synthesis, such as residual starting materials or byproducts, can lead to color formation over time.

  • Coordination with Metal Ions: Pyrazoles can act as ligands and coordinate with trace metal ions, which can result in the formation of colored complexes.[6]

It is recommended to analyze a sample of the discolored material by a suitable analytical technique, such as HPLC or LC-MS, to identify the impurities and assess the extent of degradation.

Q3: What are the general best practices for storing solid pyrazole compounds to ensure their long-term stability?

A3: To maximize the shelf-life of solid pyrazole compounds, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. For many pyrazoles, storage at 2-8°C is recommended.[7] For particularly sensitive compounds, storage at -20°C may be necessary.

  • Light: Protect from light by storing in amber glass vials or by wrapping the container in aluminum foil.[8]

  • Moisture: Keep containers tightly sealed to prevent the ingress of moisture. For hygroscopic compounds, storage in a desiccator is advisable.[5][9]

  • Inert Atmosphere: For pyrazoles that are highly sensitive to oxidation, storage under an inert atmosphere, such as argon or nitrogen, is recommended.[8]

Q4: How should I store solutions of pyrazole compounds?

A4: The stability of pyrazoles in solution is highly dependent on the solvent, the concentration of the compound, and the storage conditions.

  • Solvent Choice: Whenever possible, prepare stock solutions in anhydrous, aprotic solvents such as DMSO or DMF. Aqueous solutions should generally be prepared fresh for each experiment.

  • pH: If your pyrazole has hydrolytically labile groups, buffering the aqueous solution to a neutral pH can help to minimize degradation.[4]

  • Temperature: For long-term storage, it is best to store solutions at low temperatures, such as -20°C or -80°C. However, it is important to ensure that the compound remains in solution at these temperatures and does not precipitate.[10]

  • Container Material: Use high-quality, inert containers for storing solutions. Borosilicate glass (Type I) or compatible plastics like polypropylene can be suitable choices.[11][12] It is important to perform compatibility studies to ensure that there is no leaching from or adsorption to the container material.[3][13]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to pyrazole decomposition.

Visual Observation Troubleshooting
Observation Potential Cause(s) Recommended Action(s)
Color Change (e.g., from white to yellow/brown) Oxidation, presence of impurities, coordination with metal ions.1. Analyze a sample by HPLC or LC-MS to identify impurities. 2. If degradation is confirmed, consider repurification by recrystallization.[14] 3. For future storage, use an inert atmosphere and protect from light.
Clumping or "wet" appearance of solid Hygroscopicity (absorption of moisture).1. Dry the material under vacuum. 2. Handle the compound in a glove box or under a stream of inert gas.[9][15] 3. Store in a desiccator with a suitable desiccant.
Precipitation from solution upon storage Poor solubility at storage temperature, degradation to a less soluble product, solvent evaporation.1. Confirm the identity of the precipitate. 2. If it is the parent compound, consider storing at a higher temperature or using a different solvent system.[10] 3. If it is a degradant, investigate the degradation pathway and adjust storage conditions accordingly.
Analytical Observation Troubleshooting
Observation Potential Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC chromatogram Decomposition of the pyrazole compound.1. Use LC-MS to determine the molecular weight of the new peak(s) and identify potential degradation products.[16] 2. Perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis) to confirm the degradation pathway. 3. Adjust storage conditions to mitigate the identified degradation pathway.
Decrease in the main peak area in HPLC over time Degradation of the pyrazole compound.1. Quantify the rate of degradation to establish a re-test date for the material.[17][18][19] 2. Review and optimize storage conditions to improve stability.
Unexpected signals in NMR spectrum Presence of impurities or degradation products.1. Compare the spectrum to a reference standard. 2. Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation of impurities. 3. Consider using quantitative NMR (qNMR) to determine the purity of the sample.[2][20][21][22][23]

Troubleshooting Workflow for Pyrazole Decomposition

G cluster_observe Observation cluster_analyze Analysis cluster_investigate Investigation cluster_action Corrective Action observe Suspicion of Pyrazole Decomposition (e.g., color change, new HPLC peak) analyze_hplc HPLC/LC-MS Analysis to Confirm Degradation and Identify Impurities observe->analyze_hplc Initial Assessment analyze_nmr NMR Spectroscopy for Structural Elucidation of Degradants analyze_hplc->analyze_nmr If structure is unknown forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) analyze_hplc->forced_degradation To understand pathway repurify Repurify Material (e.g., Recrystallization) analyze_hplc->repurify If purity is compromised compare Compare Degradation Profile to Observed Impurities forced_degradation->compare optimize_storage Optimize Storage Conditions (Temperature, Light, Moisture, Inert Atmosphere) compare->optimize_storage Mitigate degradation retest Establish a Re-test Date optimize_storage->retest For long-term management

Caption: A workflow for troubleshooting pyrazole decomposition.

Recommended Storage Conditions Based on Pyrazole Substituents

The electronic properties of substituents on the pyrazole ring can significantly influence its stability. The following table provides general guidance for storage based on these properties.

Substituent Type Potential Instability Recommended Storage Precautions
Electron-Donating Groups (e.g., -NH₂, -OH, -OR) Increased susceptibility to oxidation.Store under an inert atmosphere (argon or nitrogen). Protect from light.
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃) May increase susceptibility to nucleophilic attack, though generally more stable to oxidation.Standard storage conditions (cool, dry, dark) are often sufficient. Monitor for hydrolytic stability if other sensitive functional groups are present.
Hydrolyzable Groups (e.g., -COOR, -CONH₂) Susceptible to hydrolysis, especially in the presence of acid or base.Store in a desiccator to protect from moisture. For solutions, use anhydrous solvents and prepare fresh.
Photolabile Groups Degradation upon exposure to light.Store in amber vials or wrap containers in aluminum foil.

Experimental Protocols for Stability Assessment

Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring

This protocol provides a general reverse-phase HPLC method that can be adapted for many pyrazole derivatives.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • A typical gradient would be from 5-95% B over 20-30 minutes, followed by a re-equilibration step. The gradient should be optimized for the specific pyrazole derivative.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the pyrazole derivative. A common wavelength is 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the pyrazole compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of mobile phase A and B) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time.

Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum of a pyrazole derivative.

  • Sample Preparation:

    • Dissolve 5-10 mg of the pyrazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.

  • Instrument Parameters (400 MHz NMR Spectrometer):

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate all signals and assign them to the corresponding protons in the molecule.

    • Analyze the spectrum for the presence of any unexpected signals that may correspond to impurities or degradation products.

References

Technical Support Center: Analytical Methods for Detecting Impurities in Pyrazole Samples

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the analysis of pyrazole impurities. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the detection, identification, and quantification of impurities in pyrazole samples. The content is structured in a practical question-and-answer format to directly address specific experimental issues.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature and regulation of impurities in pyrazole-based active pharmaceutical ingredients (APIs).

Q: What are the common types of impurities I should expect in my pyrazole samples?

A: Impurities in pyrazole samples can originate from various stages of the manufacturing process, storage, or degradation.[1] A thorough understanding of the synthesis pathway is crucial for predicting potential impurities.[2][3]

Table 1: Common Sources and Types of Impurities in Pyrazole Synthesis

Impurity CategorySpecific ExamplesOriginRecommended Analytical Technique
Synthesis-Related Impurities Starting materials, reagents, intermediates, by-products (e.g., regioisomers).[4]Incomplete reactions or side reactions during synthesis. The Knorr pyrazole synthesis, for instance, can produce regioisomeric products if unsymmetrical starting materials are used.[4]HPLC, LC-MS, GC-MS
Degradation Products Hydrolytic, oxidative, or photolytic degradation products.Exposure of the drug substance to heat, light, humidity, or reactive excipients.[1][5]HPLC, LC-MS
Residual Solvents Ethanol, Methanol, Dichloromethane, Acetonitrile, etc.Used during synthesis or purification steps.[1]Headspace GC-MS
Inorganic Impurities Heavy metals, catalysts, salts.Reagents, catalysts, and manufacturing equipment.Inductively Coupled Plasma (ICP-MS), Atomic Absorption Spectroscopy (AAS)
Elemental Impurities Varies based on catalysts and raw materials.Potential contaminants from manufacturing equipment or starting materials.[1]ICP-MS
Q: What are the key regulatory thresholds for impurities that I need to be aware of?

A: The International Council for Harmonisation (ICH) provides critical guidelines, primarily ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, which are adopted by major regulatory agencies like the FDA and EMA.[2][3][6][7] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.

The thresholds are based on the maximum daily dose (MDD) of the drug substance.

Table 2: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances [1][3]

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake

It is crucial to note that results for impurities below 1.0% should be reported to two decimal places.[2] Any impurity exceeding the reporting threshold must be documented in regulatory submissions.[1]

Q: Which primary analytical technique is best suited for my pyrazole sample?

A: The choice of technique depends on the physicochemical properties of the pyrazole API and its potential impurities, particularly volatility and polarity.[8] High-Performance Liquid Chromatography (HPLC) is the gold standard for most non-volatile organic impurities, while Gas Chromatography (GC) is ideal for volatile substances like residual solvents.[5][9]

Table 3: Comparison of Primary Analytical Techniques for Pyrazole Impurity Analysis

TechniquePrincipleBest ForStrengthsLimitations
HPLC-UV/PDA Differential partitioning between a liquid mobile phase and a solid stationary phase.Non-volatile and semi-volatile organic impurities, degradation products, isomers.High sensitivity, excellent quantitative accuracy, robust, widely applicable.[5]Not suitable for highly volatile compounds; structural information is limited.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Volatile organic impurities, residual solvents, regioisomers.[4]Excellent for volatile/semi-volatile analysis, provides structural information for identification.[4][10]Requires analyte to be thermally stable and volatile; derivatization may be needed.
LC-MS Combines the separation power of HPLC with the detection and identification capabilities of Mass Spectrometry.Identifying unknown impurities, trace-level quantification, confirming molecular weights.[9]High specificity and sensitivity, provides definitive molecular weight information.Matrix effects can cause ion suppression; higher operational complexity and cost.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Absolute structure elucidation of unknown impurities after isolation.Provides unambiguous structural information (¹H, ¹³C, 2D NMR).[11][12]Lower sensitivity compared to chromatographic methods; requires relatively pure and concentrated samples.

Below is a decision-making workflow for selecting the appropriate primary analytical technique.

MethodSelection start Analyze Pyrazole Sample for Impurities volatility Are the target impurities volatile and thermally stable? start->volatility hplc Use High-Performance Liquid Chromatography (HPLC) volatility->hplc No gc Use Gas Chromatography (GC) volatility->gc Yes hplc_path No (e.g., degradation products, non-volatile starting materials) gc_path Yes (e.g., residual solvents, volatile by-products) detector Is structural information needed for identification? hplc->detector ms_detector Couple to Mass Spectrometry (MS) gc->ms_detector Yes detector->ms_detector Yes (LC-MS) uv_detector Use UV/PDA Detector for Quantification detector->uv_detector No (HPLC-UV/PDA)

Caption: Decision workflow for analytical method selection.

Section 2: Troubleshooting Guide - High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for pyrazole impurity profiling.[5] This section addresses frequent issues encountered during method development and execution.

Q1: I'm not getting good separation between my main pyrazole peak and a closely eluting impurity. What should I do?

A: Poor resolution is a common challenge. The key is to alter the selectivity of your chromatographic system. Here’s a systematic approach:

  • Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[13] A shallower gradient or a switch to isocratic elution with a lower organic content can increase retention and improve separation.

  • Adjust pH: Pyrazoles can have basic nitrogen atoms. Modifying the pH of the aqueous mobile phase can change the ionization state of your analyte and impurities, significantly altering their retention and selectivity. Buffer the mobile phase to a pH at least 1.5-2 units away from the pKa of the compounds.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different properties and can alter elution patterns.

  • Select a Different Column: The stationary phase has the most significant impact on selectivity.[14] If you are using a standard C18 column, consider one with a different chemistry, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different interactions.

Q2: My impurity peak is very small, making it difficult to quantify accurately (low signal-to-noise). How can I improve sensitivity?

A: Improving the limit of quantification (LOQ) is critical for trace impurity analysis.

  • Optimize Detection Wavelength: Use a Photodiode Array (PDA) detector to screen the impurity's UV spectrum and select the wavelength of maximum absorbance (λmax). This can be different from the λmax of the main pyrazole peak.

  • Increase Injection Volume & Concentration: If possible, increase the amount of analyte introduced onto the column by injecting a larger volume or preparing a more concentrated sample. Be cautious not to overload the column with the main API peak.

  • Reduce Baseline Noise: Ensure the mobile phase is freshly prepared with high-purity solvents and is well-degassed. A noisy baseline will elevate your LOQ.

  • Change Detector: For certain impurities, other detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can offer superior sensitivity over UV detection.

Q3: I see new peaks appearing in my stability study samples. How do I proceed with their identification?

A: The appearance of new peaks indicates degradation. The goal is to identify these degradants, as required by ICH guidelines if they exceed the identification threshold.[1]

  • Forced Degradation Studies: Perform stress testing (e.g., acid, base, peroxide, heat, light) on the pyrazole drug substance.[5] This helps to generate degradation products and confirm if the new peaks in your stability sample correspond to specific degradation pathways. A robust method should be able to separate these degradants from the main peak, proving its "stability-indicating" nature.

  • Couple to Mass Spectrometry (LC-MS): This is the most powerful tool for this task. An LC-MS analysis will provide the molecular weight of the impurity. High-resolution MS (HRMS) can provide the elemental composition, allowing you to propose a chemical structure.[9]

  • Isolation and NMR Analysis: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC. The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[12]

The general workflow for identifying and qualifying an unknown impurity is outlined below.

ImpurityID detect Impurity Peak Detected via HPLC threshold Does peak exceed ICH Identification Threshold? detect->threshold report Report as Unspecified Impurity threshold->report No identify Structural Identification Required threshold->identify Yes lcms 1. Perform LC-MS/HRMS Analysis (Determine Mass & Formula) identify->lcms isolate 2. Isolate Impurity (Preparative HPLC) lcms->isolate nmr 3. Elucidate Structure (NMR, IR Spectroscopy) isolate->nmr qualify_check Does peak exceed ICH Qualification Threshold? nmr->qualify_check qualified Impurity is Qualified (No further action needed) qualify_check->qualified No qualify_study Toxicological Qualification Required qualify_check->qualify_study Yes

Caption: Workflow for impurity identification and qualification.

Section 3: Troubleshooting Guide - Gas Chromatography (GC)

GC is the preferred method for analyzing volatile and semi-volatile impurities in pyrazole samples.[4]

Q1: I'm seeing co-eluting peaks or poor peak shape for my volatile impurities. How can I improve the chromatography?

A: Resolution and peak shape in GC are primarily influenced by the column and the oven temperature program.

  • Optimize the Temperature Program: A slower ramp rate will increase the time analytes spend in the column, which can improve the separation of closely eluting compounds. Adding an initial hold at a lower temperature can help focus the analytes at the head of the column, leading to sharper peaks.[4]

  • Select the Right Column: For general-purpose screening, a non-polar DB-5ms or equivalent column is a good starting point.[4] If co-elution persists, switching to a more polar column (e.g., a wax-based column) can change the elution order and resolve the critical pair.

  • Check Carrier Gas Flow Rate: Ensure the helium flow rate is set correctly for your column's internal diameter (e.g., ~1.2 mL/min for a 0.25 mm ID column).[4] An incorrect flow rate can lead to band broadening and poor efficiency.

Q2: How do I confirm the identity of a volatile impurity peak detected by GC?

A: The definitive method for identifying peaks in GC is by using a mass spectrometer as the detector (GC-MS).

  • Mass Spectral Library Match: The mass spectrum of the unknown peak, which shows its fragmentation pattern, can be compared against a commercial library (like NIST or Wiley). A high match index provides strong evidence for the compound's identity.

  • Fragmentation Analysis: For pyrazoles, specific fragmentation patterns can be diagnostic.[15] Understanding these patterns can help confirm the structure or class of an unknown impurity even without a perfect library match.

  • Retention Index (RI): Injecting a series of n-alkanes along with your sample allows you to calculate a Retention Index for your unknown peak. This value can be compared to literature databases for confirmation, as it is more reproducible between different systems than retention time alone.

Section 4: Detailed Experimental Protocols

These protocols provide a starting point for developing analytical methods for pyrazole impurity profiling. They should be validated for your specific application.[16]

Protocol 1: General RP-HPLC Method for Impurity Profiling

This method is a robust starting point for separating non-volatile impurities from a pyrazole API.

  • Instrumentation: HPLC system with UV or PDA detector.

  • Sample Preparation: Accurately weigh ~25 mg of the pyrazole sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Chromatographic Conditions:

Table 4: Typical RP-HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good hydrophobic retention for a wide range of compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic compounds.[13][17]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 5% B to 95% B over 30 minutesA broad gradient is effective for screening for unknown impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume; can be adjusted to improve sensitivity.
Detection PDA Detector, 210-400 nmAllows for the identification of the optimal wavelength for each impurity.
  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[5][8][17]

Protocol 2: Headspace GC-MS Analysis for Residual Solvents

This protocol is designed to detect and identify volatile residual solvents.

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Sample Preparation: Accurately weigh ~100 mg of the pyrazole sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, DMF) and seal the vial.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Incubation Time: 15 minutes

  • GC-MS Conditions:

    • Column: DB-624 or equivalent (6% cyanopropylphenyl), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Injector: Split mode (e.g., 10:1), 250 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Scan Range: 35-350 amu.

References

Technical Support Center: Strategies for Separating N1 and N2 Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet significant challenge of separating N1 and N2 substituted pyrazole regioisomers. The structural similarity of these isomers often leads to nearly identical physical properties, making their separation a non-trivial task crucial for drug discovery and development.

This document provides in-depth, field-proven strategies, troubleshooting guides, and detailed protocols to empower you to resolve these mixtures effectively.

Strategic Overview: Choosing Your Separation Method

The optimal separation strategy depends on the scale of your experiment, the specific properties of your isomers, and available instrumentation. This decision tree outlines a logical approach to selecting the most appropriate technique.

G start Isomer Mixture (N1 & N2 Pyrazoles) check_tlc Can isomers be resolved by TLC? (ΔRf > 0.1) start->check_tlc chromatography Strategy 1: Flash Chromatography check_tlc->chromatography Yes check_solubility Do isomers show differential solubility in any solvent? check_tlc->check_solubility No / Poor Resolution end_sep Pure Isomers chromatography->end_sep crystallization Strategy 2: Fractional Crystallization check_solubility->crystallization Yes derivatization Strategy 3: Derivatization-Enhanced Separation check_solubility->derivatization No crystallization->end_sep derivatization->chromatography Separate derivatized from unreacted

Caption: Decision workflow for selecting a pyrazole isomer separation strategy.

Frequently Asked Questions (FAQs)

Q1: Why are N1 and N2 pyrazole isomers so difficult to separate?

A1: The challenge arises from their profound structural similarity. Regioisomers resulting from substitution at the N1 versus the N2 position often have very similar polarity, molecular weight, and steric profiles. This leads to nearly identical behavior in common separation techniques like chromatography and similar solubility profiles, frustrating crystallization attempts. The core issue is the subtle difference in the electronic environment and accessibility of the two nitrogen atoms.[1]

Q2: What is the fundamental principle to exploit for their separation?

A2: The most reliable handle is the difference in hydrogen bonding capability. An N-unsubstituted pyrazole (where the substituent is on a carbon, leaving an N-H) has a "pyrrole-like" nitrogen that is a hydrogen bond donor. The corresponding N1-substituted isomer lacks this proton and is only a hydrogen bond acceptor (via the "pyridine-like" N2). This difference is the key to successful chromatographic separation on polar stationary phases like silica gel.

Q3: I have a mixture. What is the very first technique I should try?

A3: Always start with analytical Thin Layer Chromatography (TLC) using a silica gel plate. Test a range of solvent systems, typically starting with non-polar solvents like hexanes or heptane and gradually increasing the polarity with ethyl acetate or acetone.[2][3] If you can achieve any separation (even a small difference in Retention Factor, Rf), it is highly likely that preparative flash column chromatography will be successful.

Q4: How can I definitively tell which isomer is which after separation?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Specifically, 2D NMR experiments are invaluable. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment will show through-space correlations. For an N1-substituted pyrazole, you should observe a NOESY correlation between the protons of the N1-substituent and the proton at the C5 position of the pyrazole ring.[4][5] A Heteronuclear Multiple Bond Correlation (HMBC) experiment can also show a 3-bond coupling between the N1-substituent's protons and the C5 carbon.[5]

Q5: When should I give up on chromatography and consider derivatization?

A5: If you have exhaustively screened multiple solvent systems in flash chromatography (including different solvent classes, e.g., ethers, chlorinated solvents, or alcohols as additives) and still observe co-elution, it's time to consider derivatization.[6][7][8] This is especially true for large-scale separations where chromatography may be impractical. Derivatization is a chemical solution to a physical separation problem.

Separation Strategies & Troubleshooting Guides
Strategy 1: Flash Column Chromatography

This is the most common and often successful method for separating pyrazole isomers.[2][3][4][9][10]

The Causality Behind the Separation: The separation relies on the interaction of the isomers with the polar silica gel stationary phase.

G cluster_0 Silica Gel Surface (SiO2 with Si-OH groups) N2_isomer N2-Substituted Isomer (has free N1-H) silica Si-OH N2_isomer->silica Strong H-Bond Interaction (High Retention) N1_isomer N1-Substituted Isomer (no N1-H) N1_isomer->silica Weak Dipole-Dipole Interaction (Low Retention)

Caption: Mechanism of pyrazole isomer separation on a silica gel stationary phase.

  • N2-Substituted Isomer (More Polar): This isomer possesses a free N-H bond, which acts as a strong hydrogen bond donor. It forms a strong interaction with the silanol (Si-OH) groups on the silica surface, causing it to be retained longer on the column and have a lower Rf value.

  • N1-Substituted Isomer (Less Polar): This isomer lacks the N-H proton. Its interaction with silica gel is limited to weaker dipole-dipole forces. Consequently, it moves through the column more quickly, eluting first and having a higher Rf value.

Troubleshooting Guide: Co-elution in Chromatography

Problem Possible Cause(s) Suggested Solution(s)
Peaks are completely co-eluting or have very poor resolution (ΔRf < 0.05). 1. Incorrect Solvent System: The chosen mobile phase does not sufficiently differentiate the polarities of the isomers. 2. Overloaded Column: Too much material was loaded, exceeding the column's capacity and causing band broadening.1. Optimize Mobile Phase: - Change Solvent Class: If a hexane/ethyl acetate system fails, switch to a system with different selectivity, such as dichloromethane/methanol or toluene/acetone.[11] - Add a Modifier: Introduce a small amount (0.5-2%) of a polar modifier like methanol or acetic acid to the mobile phase. This can enhance interactions with the N-H isomer. - Use a Gradient: Start with a low polarity eluent and gradually increase the polarity. This can help sharpen peaks and improve separation.[11] 2. Reduce Load: Decrease the amount of crude material loaded onto the column (typically 1-5% of the silica gel weight).
Peaks are "tailing" or "streaking," leading to mixed fractions. 1. Secondary Interactions: The acidic nature of silica gel is causing unwanted interactions, especially with basic pyrazoles. 2. Poor Solubility: The compound is not fully soluble in the mobile phase, causing it to streak down the column.1. Deactivate Silica: Pre-treat the silica gel slurry with 1% triethylamine in your mobile phase to neutralize acidic sites. 2. Change Solvent System: Find a solvent system that fully dissolves your compound at room temperature.[7]
The separation looks good on TLC, but fails on the column. 1. On-Column Degradation: The compound is not stable to prolonged exposure to silica gel.[7] 2. TLC Plate vs. Bulk Silica: The properties of the TLC plate's silica may differ slightly from the bulk silica gel used for the column.1. Check Stability: Spot your compound on a TLC plate, let it sit for an hour, then elute it. If a new spot appears, your compound is degrading. Consider using a less acidic stationary phase like alumina or deactivated silica.[7] 2. Run a Test Column: Use a small "scout" column to confirm the separation before committing to a large-scale run.
Strategy 2: Fractional Crystallization

This technique can be highly effective for large-scale separations if the isomers exhibit different solubilities in a given solvent.[12][13] It is an iterative process of enrichment.

The Causality Behind the Separation: Subtle differences in crystal packing efficiency and solvation between the N1 and N2 isomers can lead to a significant difference in their solubility at a given temperature. The isomer that forms a more stable, less soluble crystal lattice will precipitate out of a saturated solution first upon cooling.

Troubleshooting Guide: Crystallization Issues

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Solution is not supersaturated. 2. Nucleation is inhibited. 1. Concentrate the Solution: Carefully evaporate some of the solvent and allow it to cool again.[14] 2. Induce Nucleation: Scratch the inside of the flask with a glass rod below the solvent line. Add a "seed" crystal of one of the pure isomers if available. 3. Cool to a lower temperature using an ice or ice/acetone bath.
An oil precipitates instead of crystals. 1. Cooling is too rapid. 2. The boiling point of the solvent is too high. 3. Impurities are present. 1. Slow Down Cooling: Allow the flask to cool slowly to room temperature, then transfer to a refrigerator, and finally a freezer. Insulating the flask can help.[14] 2. Change Solvent: Choose a lower-boiling point solvent. 3. Purify First: Attempt a quick filtration through a plug of silica gel to remove baseline impurities before crystallization.
Crystals are impure / both isomers co-crystallize. 1. Solubility difference is too small. 2. The process requires multiple stages. 1. Screen Solvents: Systematically test a wide range of solvents and solvent mixtures to find one with the largest possible solubility difference. 2. Perform Iterative Crystallization: Collect the first crop of crystals, which will be enriched in the less soluble isomer. Then, concentrate the mother liquor to get a second crop, which will be enriched in the more soluble isomer. Recrystallize each crop again from the same solvent system to further improve purity.[12][15]
Strategy 3: Derivatization-Enhanced Separation

This powerful strategy involves selectively reacting one isomer in the mixture to dramatically alter its physical properties, making separation trivial. The most common approach is selective N-alkylation.[16][17]

The Causality Behind the Separation: This method exploits steric hindrance. By using a bulky alkylating agent, the reaction will occur preferentially at the less sterically hindered nitrogen atom of the pyrazole ring.[1] For a typical 3-substituted or 3,5-disubstituted pyrazole, the N1 position is less hindered than the N2 position (which is flanked by the C3 substituent). After selective alkylation of the N1 isomer, you are left with a mixture of a neutral, less polar N1-alkylated pyrazole and the unreacted, polar, N-H pyrazole, which are now very easy to separate by standard chromatography.

Troubleshooting Guide: Derivatization Reactions

Problem Possible Cause(s) Suggested Solution(s)
The reaction is not selective; both isomers are alkylated. 1. Alkylating agent is not bulky enough. 2. Reaction conditions (base, solvent) are not optimal. 1. Increase Steric Bulk: Switch from a simple alkylating agent like methyl iodide to a sterically demanding one, such as an α-halomethylsilane (e.g., (chloromethyl)trimethylsilane).[18][19][20] 2. Optimize Conditions: The choice of base and solvent can influence regioselectivity. Screen different conditions, for example, K₂CO₃ in DMF versus NaH in THF.[1][21]
The reaction is slow or does not go to completion. 1. Base is not strong enough to deprotonate the pyrazole. 2. Reaction temperature is too low. 1. Use a Stronger Base: If you are using a weak base like K₂CO₃, try a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Increase Temperature: Gently heat the reaction mixture, monitoring by TLC to avoid side product formation.
Detailed Experimental Protocols

Protocol 1: Optimized Flash Chromatography

This protocol is a general starting point for separating a 500 mg mixture of N1 and N2 pyrazole isomers.

  • TLC Analysis:

    • Dissolve a small sample of the mixture in dichloromethane.

    • Spot on a silica gel TLC plate.

    • Develop the plate in a solvent system of 30% ethyl acetate in hexanes.

    • Visualize under a UV lamp. The upper spot is likely the N1-isomer, and the lower spot is the N2-isomer (with the free N-H).

    • Adjust the solvent polarity until the lower spot has an Rf of ~0.2-0.3 for optimal separation.[3]

  • Column Preparation:

    • Select a glass column and add ~25 g of silica gel (for a 500 mg sample, a 50:1 ratio is a good start).

    • Pack the column using the optimized mobile phase from the TLC analysis (wet packing).

  • Sample Loading:

    • Dissolve the 500 mg crude mixture in a minimal amount of dichloromethane.

    • Add ~1 g of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions (e.g., 10 mL per tube).

    • Monitor the fractions by TLC to identify which contain the pure products.

  • Isolation:

    • Combine the fractions containing each pure isomer separately.

    • Remove the solvent using a rotary evaporator to yield the purified isomers.

Protocol 2: Fractional Crystallization

This protocol assumes you have identified a solvent in which one isomer is significantly less soluble than the other.

  • Dissolution:

    • Place the isomeric mixture (e.g., 1 g) in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil until the solid is just fully dissolved. Do not add excess solvent.[14]

  • Slow Cooling:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, transfer the flask to a refrigerator (4 °C) for several hours, then to a freezer (-20 °C) to maximize precipitation.

  • First Crop Isolation:

    • Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent. This "first crop" is enriched in the less soluble isomer.

    • Save the filtrate (the "mother liquor").

  • Second Crop Isolation:

    • Take the mother liquor and reduce its volume by ~50% on a rotary evaporator.

    • Repeat the slow cooling process to obtain a "second crop" of crystals, which will be enriched in the more soluble isomer.

  • Purity Analysis and Iteration:

    • Analyze the purity of each crop by ¹H NMR or LC-MS.

    • If necessary, recrystallize each crop again from the same solvent to achieve the desired purity.[12]

Protocol 3: Selective N-Alkylation for Separation

This protocol uses a bulky silyl reagent to selectively derivatize the N1-isomer, allowing for easy chromatographic separation.[18][19]

  • Reaction Setup:

    • Dissolve the isomer mixture (e.g., 1.0 mmol) in anhydrous DMF (5 mL) in an oven-dried flask under a nitrogen atmosphere.

    • Add potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv).

    • Add (chloromethyl)trimethylsilane (1.2 mmol, 1.2 equiv).

  • Reaction:

    • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows consumption of one of the starting isomers.

  • Workup:

    • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Chromatographic Separation:

    • The crude product now contains the unreacted N-H pyrazole and the much less polar N-CH₂SiMe₃ pyrazole.

    • This mixture can now be easily separated by standard flash chromatography (Protocol 1), as the polarity difference is now very large.

  • (Optional) Deprotection:

    • If the parent N1-substituted pyrazole is desired, the silyl group can often be removed under protodesilylation conditions (e.g., using a fluoride source like TBAF in the presence of water).[18]

Protocol 4: Isomer Structure Confirmation by 2D NMR

  • Sample Preparation: Dissolve 5-10 mg of a pure, isolated isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire Spectra: On an NMR spectrometer, acquire a standard ¹H spectrum, a ¹³C spectrum, and a 2D gCOSY experiment.

  • Acquire NOESY: Acquire a 2D NOESY spectrum. This is the key experiment.

  • Analysis:

    • Process the NOESY spectrum.

    • Look for a cross-peak indicating a spatial correlation between the protons of the substituent on the nitrogen and the proton at the C5 position of the pyrazole ring.

    • The presence of this cross-peak unambiguously confirms the structure as the N1-isomer. Its absence (and potential correlation to the C3 proton) would indicate the N2-isomer.[5]

Data Summary Tables

Table 1: Comparison of Separation Strategies

Strategy Principle Best For... Advantages Disadvantages
Flash Chromatography Differential Polarity / H-BondingSmall to medium scale (mg to few g); when isomers have ΔRf > 0.1.Widely applicable, high resolution possible, well-understood.Can be solvent-intensive, may not work for very similar isomers, risk of on-column decomposition.
Fractional Crystallization Differential SolubilityLarge scale (multi-gram to kg); when isomers are crystalline solids.Cost-effective, scalable, can yield very high purity material.Trial-and-error to find a suitable solvent, can be time-consuming, may result in low recovery.
Derivatization-Enhanced Separation Selective chemical reaction based on sterics.Difficult separations where other methods fail; any scale.Turns a difficult separation into an easy one, often high-yielding.Requires additional reaction and purification steps, protecting group may need to be removed.

Table 2: Common Chromatographic Conditions for Pyrazole Isomers on Silica Gel

Mobile Phase System Typical Ratio Compound Type Reference
Hexane / Ethyl Acetate9:1 to 1:1General purpose, good starting point for many pyrazoles.[3]
Heptane / Ethyl Acetate9:1 to 8:2Alternative non-polar base to hexanes.[2]
Hexane / Tetrahydrofuran (THF)9:1 to 7:3THF can offer different selectivity compared to ethyl acetate.[9][10]
Dichloromethane / Methanol99:1 to 95:5For more polar pyrazole derivatives.[2]

References

Validation & Comparative

A Head-to-Head Framework for Evaluating Novel COX-2 Inhibitors: 2-(1-methyl-1H-pyrazol-4-yl)acetic acid versus The Gold Standard, Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy for conditions like osteoarthritis and rheumatoid arthritis.[1] Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class, effectively reducing pain and inflammation while mitigating the gastrointestinal risks associated with non-selective NSAIDs.[2][3] This guide provides a comprehensive framework for the comparative evaluation of a novel pyrazole derivative, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, against celecoxib.

While celecoxib's profile is extensively documented, this compound represents a structurally simpler analogue. The pyrazole core is a well-established pharmacophore for COX-2 inhibition, making this compound a candidate of interest.[4][5] This document outlines the critical experiments and analytical approaches required to rigorously assess its potential as a selective COX-2 inhibitor, using celecoxib as the definitive comparator.

Section 1: Comparative Physicochemical and Structural Analysis

A foundational step in drug development is the characterization of the molecule's physical and chemical properties, which dictate its pharmacokinetic behavior.

Celecoxib is a white to off-white crystalline powder with poor water solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug.[6][7] Its structure features a central pyrazole ring substituted with a p-sulfamoylphenyl group and a p-tolyl group. This specific arrangement, particularly the sulfonamide side chain, is crucial for its selective binding to the hydrophilic side pocket of the COX-2 active site.[8][9]

This compound , in contrast, is a less complex molecule.[10] Its potential for COX-2 inhibition lies in the pyrazole nucleus, a common feature in many COX-2 inhibitors.[11] However, the absence of the larger aryl substituents seen in celecoxib raises critical questions about its binding affinity and selectivity, which can only be answered through empirical testing.

PropertyCelecoxibThis compound
IUPAC Name 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideThis compound
Molecular Formula C17H14F3N3O2SC6H8N2O2
Molecular Weight 381.37 g/mol [3]140.14 g/mol
Melting Point 157-159°C[12]Not available
Water Solubility Poorly soluble (7mg/L)[6][12]Not available
LogP 3.53[13]Not available

Section 2: Mechanism of Action - The COX-2 Inhibition Pathway

The therapeutic effects of celecoxib stem from its selective inhibition of COX-2.[14] COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced during inflammation.[9] By selectively blocking COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins like PGE2, thereby alleviating symptoms without disrupting the gastroprotective functions of COX-1.[15]

The central hypothesis for this compound is that it will engage with the same pathway. The extent of its efficacy and selectivity are the primary unknowns to be determined.

COX_Pathway cluster_membrane Cell Membrane AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Gastric Protection, Platelet Function) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (PGE2) (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Celecoxib Celecoxib & Test Compound Celecoxib->COX2 Selective Inhibition

Caption: COX-2 Inhibition Pathway.

Section 3: A Trio of Experimental Protocols for Comparative Efficacy

To empirically compare this compound with celecoxib, a tiered approach involving in vitro enzyme assays, cell-based functional assays, and an in vivo inflammation model is essential.

In Vitro COX-1/COX-2 Enzyme Inhibition Assay

This initial screen directly measures the compound's ability to inhibit purified COX-1 and COX-2 enzymes. It is the most direct way to determine potency (IC50) and selectivity.

in_vitro_workflow start Prepare Reagents: - Purified COX-1 & COX-2 Enzymes - Arachidonic Acid (Substrate) - Test Compounds (Celecoxib, Pyrazole Derivative) incubation Incubate Enzyme with Test Compound at various concentrations start->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction detection Measure Prostaglandin Production (e.g., via ELISA or Colorimetric Assay) reaction->detection analysis Calculate IC50 Values and Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) detection->analysis

Caption: In Vitro COX Inhibition Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical).[16] Prepare stock solutions of celecoxib and this compound in an appropriate solvent like DMSO.

  • Enzyme Incubation: In a 96-well plate, add assay buffer, heme, and either purified ovine COX-1 or human recombinant COX-2 enzyme.

  • Inhibitor Addition: Add serial dilutions of the test compounds and the reference compound (celecoxib) to the wells. Include a "100% initial activity" control (enzyme without inhibitor) and a background control.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Detection: The assay measures the peroxidase activity of COX. Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590-611 nm.[16]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as the ratio of IC50(COX-1)/IC50(COX-2).[4][17]

Expected Data Output:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib~15~0.05~300
This compoundTBDTBDTBD

Note: Celecoxib SI values can range from 10-300 depending on the assay system.[2][18]

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay confirms the compound's activity in a more biologically relevant cellular context. It measures the inhibition of PGE2, a key pro-inflammatory prostaglandin, in cells stimulated to express COX-2.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells or a similar cell line known to express COX-2 upon stimulation.

  • Stimulation and Treatment: Seed cells in a multi-well plate. Pre-treat the cells with various concentrations of the test compounds and celecoxib for 1 hour.

  • Induction of COX-2: Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.

  • Sample Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[19]

  • Data Analysis: Determine the concentration of each compound required to inhibit 50% of PGE2 production (IC50).

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard preclinical model for evaluating the acute anti-inflammatory activity of novel compounds.[20][21]

in_vivo_workflow start Acclimate Rats/Mice and Divide into Groups (Vehicle, Celecoxib, Test Compound) dosing Administer Compounds Orally (or via appropriate route) start->dosing induction Inject Carrageenan into the Subplantar Region of the Right Hind Paw dosing->induction measurement Measure Paw Volume (Edema) using a Plethysmometer at Regular Intervals (e.g., 1, 2, 3, 4, 5h) induction->measurement analysis Calculate Percentage Inhibition of Edema Compared to the Vehicle Control Group measurement->analysis

Caption: In Vivo Anti-Inflammatory Assay Workflow.

Step-by-Step Protocol:

  • Animal Grouping: Use male Wistar rats or Swiss albino mice, grouped into a vehicle control, a positive control (celecoxib), and experimental groups for this compound at various doses.

  • Compound Administration: Administer the compounds orally one hour before the carrageenan injection.

  • Induction of Inflammation: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[22]

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline and at hourly intervals for up to 5 hours post-injection. The inflammatory response is typically maximal around 3-5 hours.[20][23]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group relative to the vehicle control group.

Section 4: Concluding Remarks and Future Directions

This guide provides a robust, multi-tiered framework for the systematic evaluation of this compound as a potential COX-2 inhibitor, benchmarked against celecoxib. The successful execution of these experiments will elucidate its potency, selectivity, and in vivo efficacy.

Should the data reveal promising activity, further studies would be warranted, including pharmacokinetic profiling, comprehensive toxicology assessments, and evaluation in chronic inflammation models. This structured approach ensures that decisions on advancing novel candidates are based on a solid foundation of comparative, quantitative data.

References

A Researcher's Guide to Validating the Anticancer Activity of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from identifying a novel small molecule to validating its therapeutic potential is both intricate and critical. This guide provides a comprehensive framework for evaluating the anticancer activity of the novel compound, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Given the nascent stage of research on this specific molecule, we will benchmark its performance against well-characterized pyrazole-based compounds with established anticancer properties: the selective COX-2 inhibitor Celecoxib and the selective COX-1 inhibitor SC-560. This comparative approach will not only elucidate the potential efficacy of our target molecule but also offer insights into its possible mechanisms of action.

Introduction: The Promise of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] In oncology, pyrazole derivatives have garnered significant attention, most notably as inhibitors of cyclooxygenase (COX) enzymes.[2] The COX-2 isoform, in particular, is frequently overexpressed in various cancers and plays a crucial role in tumor growth, inflammation, and angiogenesis.[2] Celecoxib, a selective COX-2 inhibitor, has demonstrated antitumor effects through both COX-2-dependent and independent pathways, impacting cell proliferation, apoptosis, and the tumor immune microenvironment.[3][4] Conversely, the role of COX-1 in cancer is also an area of active investigation, making the selective COX-1 inhibitor SC-560 a valuable tool for mechanistic studies.[5]

This guide will provide a step-by-step methodology to systematically characterize the in vitro anticancer activity of this compound, using Celecoxib and SC-560 as critical comparators to dissect its potential COX-1/COX-2 selectivity and overall efficacy.

Phase 1: Foundational Cytotoxicity Screening

The initial step in validating any potential anticancer compound is to determine its cytotoxic effects across a panel of relevant cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Line Selection and Seeding:

    • Select a panel of cancer cell lines with varying known COX-1 and COX-2 expression levels (e.g., HT-29 and SW620 for colon cancer).[6][7]

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of this compound, Celecoxib, and SC-560 in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Treat the cells with the compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Reagent Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Data Acquisition:

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the IC50 value.

Comparative Data Presentation
CompoundCancer Cell LineIC50 (µM)
This compoundHT-29 (High COX-2)[Experimental Value]
SW620 (Low COX-2)[Experimental Value]
CelecoxibHT-29 (High COX-2)~25 µM
SW620 (Low COX-2)>100 µM
SC-560HT-29 (High COX-2)>100 µM
SW620 (Low COX-2)~50 µM

Rationale: By comparing the IC50 values across cell lines with differential COX expression, we can make preliminary inferences about the target compound's potential selectivity. A significantly lower IC50 in HT-29 cells compared to SW620 cells would suggest potential COX-2 inhibitory activity, similar to Celecoxib.

Phase 2: Mechanistic Elucidation - Cell Cycle and Apoptosis Analysis

Once cytotoxicity is established, the next logical step is to understand how the compound is inhibiting cell growth. This involves investigating its effects on cell cycle progression and the induction of apoptosis (programmed cell death).

Experimental Workflow:

G cluster_0 Cell Treatment cluster_1 Cell Cycle Analysis cluster_2 Apoptosis Assay treat Treat cancer cells with This compound, Celecoxib, or SC-560 at IC50 concentrations fixate Fix cells in ethanol treat->fixate stain_annexin Stain with Annexin V-FITC and PI treat->stain_annexin stain_pi Stain with Propidium Iodide (PI) fixate->stain_pi flow_cycle Analyze by Flow Cytometry stain_pi->flow_cycle flow_apoptosis Analyze by Flow Cytometry stain_annexin->flow_apoptosis

Caption: Workflow for Cell Cycle and Apoptosis Analysis.

Experimental Protocols:

Cell Cycle Analysis by Flow Cytometry:

  • Cell Treatment and Harvesting: Treat cells with the respective compounds at their IC50 concentrations for 24-48 hours. Harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay by Annexin V/PI Staining:

  • Cell Treatment and Harvesting: Treat cells as described above.

  • Staining: Resuspend the harvested cells in Annexin V binding buffer and stain with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI stains the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Expected Comparative Outcomes:
CompoundEffect on Cell CycleApoptosis Induction
This compound[e.g., G0/G1 arrest][e.g., Dose-dependent increase in apoptotic cells]
CelecoxibG0/G1 arrest[8]Induces apoptosis[4]
SC-560G2/M arrest in some cell linesCan induce apoptosis[5]

Rationale: Comparing the effects on cell cycle and apoptosis provides deeper mechanistic insights. For instance, if this compound induces G0/G1 arrest similar to Celecoxib, it might suggest a shared mechanism of action.

Phase 3: Target Validation and Signaling Pathway Analysis

To further refine our understanding of the compound's mechanism, we need to investigate its effects on specific molecular targets and signaling pathways. Given the pyrazole scaffold, a primary line of inquiry is the COX/PGE2 pathway.

Signaling Pathway Diagram:

G AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2 PGH2 COX1->PGH2 COX2->PGH2 PGE2 PGE2 PGH2->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Downstream Downstream Signaling (e.g., Akt, ERK) EP_Receptors->Downstream Tumor_Effects Tumor Proliferation, Angiogenesis, Invasion Downstream->Tumor_Effects SC560 SC-560 SC560->COX1 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits Target_Compound This compound Target_Compound->COX1 Target_Compound->COX2

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved protein kinase inhibitors (PKIs).[1][2] Its synthetic tractability and ability to form critical hydrogen bonds within the ATP-binding pocket of kinases make it a foundational element in the design of targeted therapies.[3] However, the conserved nature of the ATP pocket across the human kinome presents a significant challenge: ensuring inhibitor selectivity. Off-target kinase interactions can lead to unexpected toxicities or polypharmacology, confounding clinical outcomes. This guide provides an in-depth, experience-driven comparison of methodologies for profiling the cross-reactivity of pyrazole-based kinase inhibitors. We will explore the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting complex datasets to de-risk candidates and accelerate the development of safer, more effective therapeutics.

The Pyrazole Scaffold and the Selectivity Imperative

The Kinome Challenge

The human genome contains over 500 protein kinases, which share a structurally related ATP-binding site.[4] This homology is a double-edged sword for drug developers. While it allows for the creation of scaffold-based inhibitors that can target entire kinase families, it also creates the inherent risk of cross-reactivity. An inhibitor designed for Anaplastic Lymphoma Kinase (ALK), for instance, may inadvertently inhibit Focal Adhesion Kinase (FAK) due to similarities in their active sites, leading to unintended biological consequences.[5] Therefore, comprehensive profiling is not merely a characterization step but a critical predictive tool for clinical success.

Pyrazole: A "Privileged" Hinge-Binder

The pyrazole moiety is prized for its role as a "hinge-binder."[3] Like the adenine ring of ATP, it can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the active site.[3][6] This foundational interaction provides a strong basis for potency. Selectivity is then engineered by modifying substituents on the pyrazole ring, which extend into more variable regions of the ATP pocket.[1][7] FDA-approved drugs like Crizotinib (ALK, MET, ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor) exemplify the successful application of this scaffold.[1][8]

Comparative Landscape of Pyrazole-Based Inhibitors

To understand the diversity of selectivity profiles, we compare two distinct pyrazole-containing inhibitors: Crizotinib, a multi-targeted receptor tyrosine kinase inhibitor, and NVP-AUY922, a potent Hsp90 inhibitor whose client proteins include numerous kinases.

  • Crizotinib (PF-02341066): An ATP-competitive inhibitor of ALK, ROS1, and MET kinases.[8][9] Its polypharmacology is central to its therapeutic effect in specific cancer types but also contributes to its side-effect profile, which includes visual disturbances and gastrointestinal effects.[10][11]

  • NVP-AUY922: A non-geldanamycin, second-generation Hsp90 inhibitor.[12] By inhibiting the Hsp90 chaperone protein, it indirectly leads to the degradation of a wide array of oncogenic "client" proteins, including kinases like ERBB2, CRAF, and AKT.[13][14] Its cross-reactivity profile is therefore defined by the cellular dependency on Hsp90 for protein stability.

Table 1: Comparative Cross-Reactivity Data for Selected Inhibitors

The following table summarizes representative cross-reactivity data, illustrating how different scaffolds and mechanisms result in varied selectivity. Data is conceptualized from large-panel screens like KINOMEscan®.

CompoundPrimary Target(s)Representative Strong Off-Targets (Kd < 100 nM or % Ctrl < 10)Selectivity Score S(10) @ 1µM*
Crizotinib ALK, MET, ROS1ALK, MET, ROS1, RON~0.02 - 0.05
NVP-AUY922 Hsp90α/β(Indirectly affects client kinases like AKT, CDK4, ERBB2)N/A (Different Mechanism)
Dasatinib BCR-ABL, SRCYES, LCK, EPHA2, KIT, PDGFRβ~0.15 - 0.25 (Broad)
Erlotinib EGFREGFR, (weakly) ERBB2, SRC~0.01 - 0.03 (Selective)

*Selectivity Score S(10) is the fraction of kinases in a panel inhibited by >90% at a 1µM concentration. A lower score indicates higher selectivity.[15] Data is illustrative and compiled from multiple sources.

A Tiered Strategy for Cross-Reactivity Profiling

A scientifically and economically sound approach to profiling involves a tiered strategy. We move from broad, cost-effective screening to more complex, physiologically relevant assays. This ensures that resources are focused on the most promising candidates.

Diagram: Tiered Profiling Workflow

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency & Cellular Engagement cluster_2 Tier 3: Functional Pathway Analysis T1 In Vitro Biochemical Screen (e.g., KINOMEscan® @ 1µM) T2_a Dose-Response Kd/IC50 Determination (for hits from Tier 1) T1->T2_a Primary Hits T1_obj Objective: Identify all potential binders T2_b Live-Cell Target Engagement (e.g., NanoBRET™) T2_a->T2_b Potent Binders T3 Downstream Signaling Analysis (e.g., Western Blot, Phospho-Proteomics) T2_b->T3 Confirmed Cellular Targets T2_obj Objective: Confirm potency & cell permeability T3_obj Objective: Verify functional effect of off-target binding

Caption: A tiered workflow for efficient kinase inhibitor cross-reactivity profiling.

Tier 1: Broad Kinome Screening (Biochemical)

The goal here is maximum coverage. The most common and robust method is a competition binding assay.

Principle of the Assay (e.g., KINOMEscan®): This technology measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.[16][17] The amount of kinase bound to the solid support is quantified, typically via qPCR targeting a DNA tag on the kinase.[16] A reduced signal indicates successful competition by the test compound. This ATP-independent format measures true thermodynamic binding affinity (Kd), which is more robust than IC50 values that can vary with ATP concentration.[16][17]

  • Compound Preparation: Solubilize the pyrazole inhibitor in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final screen).

  • Assay Reaction: In each well of a multi-well plate containing an immobilized kinase-ligand complex, add one of 400+ unique kinases from a library.

  • Competition: Add the test compound to the wells at a final concentration (e.g., 1 µM or 10 µM). Include a DMSO-only well as a 100% binding control.

  • Equilibration: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Affinity Capture: The kinases are captured on a solid support via the immobilized ligand. Unbound kinase is washed away.

  • Quantification: The amount of kinase remaining on the solid support is measured using quantitative PCR (qPCR) on a unique DNA tag conjugated to each kinase.[16]

  • Data Analysis: The qPCR signal from the test compound well is compared to the DMSO control. Results are typically expressed as "Percent of Control" (%Ctrl), where %Ctrl = (test compound signal / DMSO signal) * 100. A low %Ctrl value indicates strong binding.[18]

Tier 2: Cellular Target Engagement

A compound that binds a kinase in a test tube may not engage it in the complex environment of a living cell due to poor permeability or rapid efflux. Cellular target engagement assays are essential to validate biochemical hits.

Principle of the Assay (e.g., NanoBRET™): This technology measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[19][20] The target kinase is expressed as a fusion with a bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds the kinase's active site is added (the energy acceptor).[20][21] When the tracer binds the kinase-NanoLuc fusion, the close proximity allows energy transfer upon addition of the luciferase substrate, generating a BRET signal. A test compound competes with the tracer; its binding displaces the tracer, leading to a loss of BRET signal.[20][22]

G cluster_0 cluster_1 A Kinase NanoLuc® B Fluorescent Tracer A:nluc->B BRET Signal C Kinase NanoLuc® E Pyrazole Inhibitor C:nluc->E No BRET D Fluorescent Tracer

Caption: Competitive displacement of a tracer by an inhibitor disrupts BRET.

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the kinase-of-interest fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

  • Compound Dosing: Prepare serial dilutions of the pyrazole inhibitor in Opti-MEM® medium. Add the diluted compound to the cells.

  • Tracer Addition: Add the specific NanoBRET™ fluorescent tracer to all wells at its predetermined optimal concentration.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and binding equilibrium.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells. The inhibitor ensures that only the intracellular signal from the fusion protein is measured.[21]

  • Read Plate: Immediately measure luminescence at two wavelengths (e.g., 460nm for donor and >610nm for acceptor) using a BRET-capable plate reader.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to controls (vehicle control = 100% engagement, no tracer control = 0% engagement). Plot the normalized BRET ratio against the compound concentration and fit with a sigmoidal dose-response curve to determine the intracellular IC50.[20]

Data Interpretation and Quantifying Selectivity

Raw data must be translated into actionable metrics of selectivity.

  • Selectivity Score (S-Score): A simple and widely used metric. For example, S(3µM) is the number of kinases bound with a Kd less than 3 µM, divided by the total number of kinases tested.[4][23] A score closer to zero indicates greater selectivity.

  • Gini Coefficient: Adapted from economics, this metric assesses the distribution of inhibitory activity across the kinome without relying on an arbitrary "hit" threshold.[24] A Gini score of 1 means the compound's entire inhibitory effect is focused on a single kinase, while a score of 0 indicates it is distributed equally among all tested kinases.[24]

  • Kinome Map Visualization: Plotting inhibition data onto a phylogenetic tree of the human kinome (e.g., using the TREEspot® tool) provides an immediate visual representation of a compound's selectivity profile, showing which kinase families are most affected.[25]

Conclusion: A Self-Validating Strategy for De-Risking Inhibitors

The cross-reactivity profile of a pyrazole kinase inhibitor is a critical determinant of its therapeutic potential. By employing a tiered, multi-faceted approach, researchers can build a comprehensive and self-validating data package. Biochemical screens cast a wide net to identify all potential interactions, while live-cell target engagement assays confirm which of these interactions are relevant in a physiological context. Finally, functional downstream analysis validates the biological consequence of target binding. This logical progression from thermodynamic binding to cellular function provides the highest degree of confidence in a compound's selectivity profile, enabling informed decisions and ultimately leading to the development of safer and more effective targeted medicines.

References

A Comparative Guide to the Efficacy of 2-(1-methyl-1H-pyrazol-4-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with a wide array of biological activities. This guide provides a detailed comparative evaluation of the efficacy of analogs of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a key pharmacophore with significant therapeutic potential. By delving into the structure-activity relationships (SAR) and presenting supporting experimental data, this document aims to equip researchers with the insights needed to navigate the complexities of developing novel therapeutics based on this versatile core. Pyrazole derivatives have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2]

The Rationale for Analog Development: Targeting Key Biological Pathways

The this compound core is a versatile starting point for the development of targeted therapies. Its structural features allow for modifications that can modulate its pharmacokinetic and pharmacodynamic properties, enabling the fine-tuning of its activity against specific biological targets. The primary motivation for developing analogs of this compound lies in enhancing its potency, selectivity, and drug-like properties.

A key area of investigation for pyrazole derivatives is their potential as kinase inhibitors . Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] By modifying the substituents on the pyrazole ring and the acetic acid moiety, it is possible to design analogs that selectively target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting disease-associated signaling pathways.[3]

Furthermore, pyrazole-containing compounds have demonstrated significant anti-inflammatory properties.[4] The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[5] The development of analogs allows for the optimization of COX-2 selectivity, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Comparative Efficacy of Analogs: A Data-Driven Analysis

The efficacy of novel chemical entities can only be ascertained through rigorous experimental evaluation. This section presents a comparative analysis of this compound analogs based on their performance in key in vitro assays.

Anticancer Activity

The antiproliferative activity of pyrazole analogs is a key measure of their potential as anticancer agents. The MTT assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic effects of a compound.

Table 1: Comparative Anticancer Activity of Pyrazole Analogs against various cancer cell lines.

Compound IDModification from Core StructureCancer Cell LineIC50 (µM)Reference
P-6 Thiazolidin-4-one and isonicotinoyl moietiesHCT1160.37 ± 0.15[6]
MCF-70.44 ± 0.06[6]
P-20 Thiazolidin-4-one and isonicotinoyl moietiesHCT1160.56 (approx.)[6]
MCF-70.39 (approx.)[6]
VX-680 (Standard) Not a direct analogHCT1160.32 ± 0.05[6]
MCF-70.40 ± 0.03[6]
Compound 15 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineA2780 (Ovarian)0.158[7]
Compound 23 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-5-yl)pyrimidin-2-amineA2780 (Ovarian)7.350[7]
W13 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamideHGC-27 (Gastric)0.36 ± 0.11[8]

Analysis of Structure-Activity Relationship (SAR):

The data in Table 1 reveals critical insights into the SAR of these pyrazole analogs. For instance, the introduction of a thiazolidin-4-one ring and an isonicotinoyl group, as seen in compounds P-6 and P-20 , leads to potent anticancer activity, with IC50 values in the sub-micromolar range, comparable to the standard Aurora A kinase inhibitor VX-680.[6] This suggests that these moieties may be crucial for binding to the kinase's active site.

Furthermore, a comparison between compound 15 and 23 highlights the importance of the substitution pattern on the pyrimidine ring. A shift in the pyrazole attachment from the 4-position to the 5-position on the pyrimidine ring in compound 23 results in a dramatic loss of activity, with the IC50 value increasing by over 45-fold.[7] This indicates a strict steric and electronic requirement for optimal binding.

Compound W13 , a 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative, demonstrates that fusing an indazole ring to the pyrazole core can yield highly potent compounds against gastric cancer cells.[8]

Kinase Inhibitory Activity

To understand the mechanism of action of these anticancer agents, it is essential to evaluate their direct inhibitory effect on their molecular targets.

Table 2: Comparative Kinase Inhibitory Activity of Pyrazole Analogs.

Compound IDTarget KinaseIC50 (nM)Reference
P-6 Aurora-A Kinase110 ± 30[6]
Compound 15 CDK25[7]
Compound 14 CDK27[7]
Compound 23 CDK290[7]
W13 VEGFR-21.6[8]

Analysis of SAR:

The kinase inhibition data corroborates the findings from the cytotoxicity assays. Compound P-6 shows potent inhibition of Aurora-A kinase, a key regulator of mitosis, providing a clear mechanism for its anticancer effect.[6]

The CDK2 inhibitory data for compounds 14 , 15 , and 23 further refines the SAR. The introduction of a pyrazol-4-yl ring at the C2-amino position of the pyrimidine (compound 14 ) leads to potent CDK2 inhibition.[7] Further substitution on this pyrazole ring (compound 15 ) maintains high potency.[7] However, changing the linkage to a pyrazol-5-yl ring (compound 23 ) significantly diminishes the inhibitory activity, underscoring the precise structural requirements for effective kinase inhibition.[7]

The remarkable potency of compound W13 against VEGFR-2, a key mediator of angiogenesis, highlights the potential of this scaffold in developing anti-angiogenic therapies.[8]

Experimental Workflows: A Guide to Efficacy Evaluation

To ensure the reliability and reproducibility of the efficacy data, it is crucial to follow standardized and well-validated experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic potential of novel compounds.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis cell_seeding Seed Cancer Cells (96-well plate) treatment Add Compounds to Wells cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation_48_72 Incubate for 48-72h treatment->incubation_48_72 mtt_addition Add MTT Solution incubation_48_72->mtt_addition incubation_2_4 Incubate for 2-4h mtt_addition->incubation_2_4 solubilization Add Solubilizing Agent incubation_2_4->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Caption: Workflow of the in vitro cytotoxicity (MTT) assay.

In Vitro Kinase Inhibition Assay

Directly measuring the inhibition of a specific kinase is crucial for confirming the mechanism of action.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase enzyme, a specific substrate (often a peptide), and ATP in a reaction buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations. Include a no-inhibitor control and a positive control inhibitor.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay: Using a system where the amount of remaining ATP is converted into a luminescent signal (e.g., Kinase-Glo®).

    • Fluorescence-based Assay: Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value.

Kinase_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Combine Kinase, Substrate, & Reaction Buffer inhibitor Add Test Compounds reagents->inhibitor atp_addition Initiate with ATP inhibitor->atp_addition incubation_30 Incubate at 30°C atp_addition->incubation_30 stop_reaction Stop Reaction incubation_30->stop_reaction quantify Quantify Phosphorylated Substrate stop_reaction->quantify data_analysis Calculate IC50 quantify->data_analysis

Caption: Workflow of the in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The comparative data presented in this guide demonstrates that strategic modifications to this core structure can lead to analogs with potent and selective activity against key biological targets.

The structure-activity relationships highlighted herein provide a roadmap for future drug design efforts. For instance, the exploration of different heterocyclic substitutions on the pyrimidine ring and the optimization of the linker between the pyrazole core and other functional groups are promising avenues for further research.

Future studies should focus on comprehensive in vivo evaluations of the most promising analogs to assess their pharmacokinetic properties, efficacy in animal models of disease, and safety profiles. By combining rational drug design with rigorous experimental validation, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the next generation of targeted therapies.

References

A Senior Application Scientist's Guide to the In Vivo Validation of Pyrazole Compound Therapeutic Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a multitude of biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs across a wide range of therapeutic areas, from inflammation (Celecoxib) and cancer (Ruxolitinib, Erdafitinib) to cardiovascular disease (Mavacamten).[1][2][4]

While in vitro assays provide essential preliminary data on a compound's potency and selectivity, they cannot replicate the complex, dynamic environment of a living organism. Therefore, rigorous in vivo validation is the critical juncture where a promising compound demonstrates its potential to become a therapeutic reality. This guide provides a framework for designing and executing robust in vivo studies to validate the therapeutic effects of novel pyrazole compounds, comparing their performance against established alternatives and grounding experimental choices in scientific rationale.

Pillar 1: Strategic Design of an In Vivo Validation Campaign

The transition from a petri dish to a preclinical model is a monumental step. The primary objective is to evaluate a compound's safety and efficacy within a complex biological system, assessing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and its ultimate effect on the disease pathology.

The In Vivo Validation Workflow

A successful validation campaign follows a logical progression, starting with understanding the compound's behavior in the body and culminating in a definitive assessment of its therapeutic efficacy.

G cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Target Engagement & Efficacy cluster_2 Phase 3: Comprehensive Evaluation PK Pharmacokinetic (PK) Profiling (Single Ascending Dose) Tox Maximum Tolerated Dose (MTD) (Acute Toxicity) PK->Tox Inform Dosing PD Pharmacodynamic (PD) Studies (Target Engagement Biomarkers) PK->PD Efficacy Disease Model Efficacy Studies (e.g., Xenograft, Induced Inflammation) Tox->Efficacy PD->Efficacy Confirm Mechanism Chronic_Tox Repeat-Dose Toxicology (Sub-chronic Studies) Efficacy->Chronic_Tox Comparative Head-to-Head Comparison (vs. Standard of Care) Efficacy->Comparative COX2_Pathway membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic PLA2 cox2 COX-2 Enzyme arachidonic->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrazole Pyrazole Compound (e.g., Celecoxib) pyrazole->cox2 Inhibition

References

A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole Derivatives Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[1][2][3][4] Its remarkable versatility allows for structural modifications that can fine-tune its pharmacological activity, leading to drugs with applications spanning anti-inflammatory, anticancer, antimicrobial, and antiviral treatments.[3][5]

Prominent examples like Celecoxib, a potent anti-inflammatory agent, and Rimonabant, an anti-obesity drug, underscore the proven therapeutic potential of this chemical moiety.[1] The continued exploration of pyrazole derivatives promises the development of next-generation therapeutics with improved efficacy, selectivity, and safety profiles.

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark a novel pyrazole derivative against a known standard. We will use the case study of a hypothetical anti-inflammatory compound, "P-101," benchmarked against the well-established drug, Celecoxib. Our focus will be on the causality behind experimental choices, the integrity of the protocols, and the clear visualization of data and processes.

The Contenders: A Comparative Profile

A robust benchmarking study requires a well-characterized standard and a challenger with a clear scientific rationale for its design.

The Standard: Celecoxib Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2] By selectively targeting COX-2, which is upregulated at sites of inflammation, over the constitutively expressed COX-1 enzyme, Celecoxib effectively reduces pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6]

The Challenger: Compound P-101 (Hypothetical) Compound P-101 is a novel 1,5-diphenyl pyrazole derivative. Its design is based on established structure-activity relationship (SAR) studies suggesting that bulky substituents at the 1st and 5th positions can enhance COX-2 selectivity, while increased polarity at the 3rd position can boost anti-inflammatory activity.[7] The core hypothesis is that P-101 will exhibit superior COX-2 selectivity and comparable or greater in vivo efficacy than Celecoxib.

The Benchmarking Framework: A Multi-Tiered Approach

A successful benchmarking strategy proceeds logically from high-throughput in vitro assays that validate the mechanism of action to more complex in vivo models that assess physiological efficacy and safety. This tiered approach ensures that resources are invested in compounds with the highest potential.

G cluster_0 Benchmarking Workflow Start Start InVitro Tier 1: In Vitro Assays (Mechanism & Selectivity) Start->InVitro Initial Screening InVivo Tier 2: In Vivo Model (Efficacy & Proof-of-Concept) InVitro->InVivo Promising Candidate Toxicology Tier 3: Preclinical Toxicology (Safety Assessment) InVivo->Toxicology Efficacy Confirmed End End Toxicology->End Favorable Safety Profile

Caption: A streamlined workflow for benchmarking new chemical entities.

Visualizing the Mechanism: The COX-2 Pathway in Inflammation

Understanding the target pathway is critical. Both Celecoxib and our challenger, P-101, aim to inhibit the COX-2 enzyme within the arachidonic acid cascade to reduce the production of pro-inflammatory prostaglandins.

CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., Gastric Protection) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory Inhibitor Celecoxib / P-101 Inhibitor->COX2 Selective Inhibition

Caption: The arachidonic acid cascade and the site of selective COX-2 inhibition.

Tier 1: In Vitro Mechanistic & Selectivity Validation

Objective: To quantify the direct inhibitory effect of Compound P-101 on COX-1 and COX-2 enzymes and compare its potency and selectivity to Celecoxib.

Experimental Protocol 1: Human COX-2 (hCOX-2) Inhibitor Screening Assay

Causality: This assay is chosen for its direct measurement of enzyme activity. A fluorometric method offers high sensitivity and is suitable for high-throughput screening, allowing for the rapid determination of a compound's half-maximal inhibitory concentration (IC50).

Methodology:

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (pH 8.0).

    • Reconstitute human recombinant COX-2 enzyme in the buffer.

    • Prepare a solution of Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP).

  • Compound Preparation:

    • Prepare stock solutions of Compound P-101 and Celecoxib in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM). A vehicle control (DMSO only) must be included.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the diluted compound or vehicle control.

    • Add 150 µL of the COX-2 enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 30 µL of the substrate/probe solution.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity over 10-20 minutes using a plate reader (Excitation/Emission ~535/590 nm).

    • The rate of increase in fluorescence is proportional to COX-2 activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Experimental Protocol 2: COX-1 Selectivity Assay

Causality: Assessing inhibition of the COX-1 isoform is crucial for predicting potential gastrointestinal toxicity. A high selectivity ratio (IC50 COX-1 / IC50 COX-2) is a desirable trait for safer NSAIDs.

Methodology: The protocol is identical to the COX-2 assay, with the substitution of human recombinant COX-1 enzyme for the COX-2 enzyme. The same range of compound concentrations should be used to determine the IC50 for COX-1.

Data Summary: In Vitro Potency and Selectivity
CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)
Celecoxib 45.24,800106
P-101 38.58,200213

Note: Data are hypothetical for illustrative purposes.

Tier 2: In Vivo Efficacy Assessment

Objective: To evaluate the anti-inflammatory activity of Compound P-101 in a validated animal model of acute inflammation.

Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rats

Causality: This is a classic and highly reproducible model of acute inflammation.[8][9] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to suppress edema, a cardinal sign of inflammation.

Methodology:

  • Animal Acclimatization:

    • Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Randomly divide animals into four groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)

      • Group 2: Celecoxib (e.g., 10 mg/kg, oral)

      • Group 3: P-101 (e.g., 5 mg/kg, oral)

      • Group 4: P-101 (e.g., 10 mg/kg, oral)

    • Administer the respective treatments one hour before the induction of inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measurement and Data Analysis:

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (V_c - V_t) / V_c ] * 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Summary: In Vivo Anti-Inflammatory Efficacy
Treatment GroupDose (mg/kg)Paw Edema Inhibition at 3 hr (%)
Vehicle Control-0%
Celecoxib1055.8%
P-101548.2%
P-1011062.5%

Note: Data are hypothetical for illustrative purposes.

Logical Framework for Candidate Progression

The data gathered from this benchmarking framework informs the decision-making process for further development. A compound's fate can be mapped using a logical decision tree.

G d1 Potent COX-2 IC50? (< 50 nM) d2 High Selectivity? (SI > 150) d1->d2 Yes o1_stop STOP: Low Potency d1->o1_stop No d3 Significant In Vivo Efficacy? d2->d3 Yes o3_modify MODIFY: Optimize for Selectivity d2->o3_modify No o4_stop STOP: Poor Bioavailability or Efficacy d3->o4_stop No o5_proceed PROCEED: Advance to Toxicology d3->o5_proceed Yes o2_stop STOP: Poor Safety Profile

Caption: A decision tree for advancing a lead anti-inflammatory compound.

Conclusion and Future Directions

Based on our hypothetical data, Compound P-101 demonstrates a highly promising profile. It exhibits greater in vitro potency and a twofold increase in COX-2 selectivity compared to Celecoxib. Crucially, this enhanced selectivity translates to superior in vivo efficacy in a standard model of acute inflammation.

The successful benchmarking of P-101 against an established drug like Celecoxib validates its potential and provides the necessary evidence to advance the compound to the next stage of preclinical development, which would include pharmacokinetic studies and formal toxicology assessments. This structured, evidence-based approach is fundamental to navigating the complex path of drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationships of 2-(1-methyl-1H-pyrazol-4-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold remains a cornerstone in the design of novel therapeutics. Its versatile nature allows for multi-directional modifications, leading to compounds with a wide array of pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising class of compounds: 2-(1-methyl-1H-pyrazol-4-yl)acetic acid analogs. We will delve into the key structural modifications that influence their biological activity, with a particular focus on their role as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), a significant target in inflammatory and allergic diseases. Furthermore, we will draw comparisons with related pyrazole-containing molecules targeting other key proteins in inflammation and signaling, such as the P2X7 receptor and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), to provide a broader context for SAR studies within the pyrazole class.

The this compound Scaffold: A Privileged Starting Point

The this compound core represents a synthetically accessible and highly adaptable framework for the development of potent and selective modulators of biological targets. The pyrazole ring itself is an aromatic heterocycle that can engage in various non-covalent interactions with protein targets, including hydrogen bonding (with the N2 atom acting as an acceptor) and π-stacking. The acetic acid moiety at the C4 position provides a crucial acidic functional group, often essential for anchoring the molecule within the binding site of a target protein. The N1-methyl group, while seemingly a simple substituent, plays a significant role in modulating the electronic properties of the pyrazole ring and can influence the overall conformation of the molecule, thereby impacting its biological activity.

Structure-Activity Relationships of this compound Analogs as CRTh2 Antagonists

The CRTh2 receptor, a G-protein coupled receptor for prostaglandin D2 (PGD2), is a key player in the inflammatory cascade associated with allergic diseases like asthma.[1] Antagonists of this receptor are of significant therapeutic interest. High-throughput screening has identified the 2-(1H-pyrazol-4-yl)acetic acid substructure as a potent scaffold for CRTh2 antagonism.[2] Subsequent optimization has revealed a tight structure-activity relationship, with several key takeaways for medicinal chemists.

Substitutions on the Pyrazole Ring

Systematic modification of the pyrazole core has demonstrated that substitutions at the N1, C3, and C5 positions have a profound impact on CRTh2 antagonist activity.

  • N1-Position: The substituent at the N1 position is critical for potency. While a simple proton (N1-H) can be sufficient for activity, alkylation, particularly methylation, is a common strategy to enhance metabolic stability and fine-tune electronic properties. The N1-methyl group of the core scaffold is a favorable substitution.

  • C3-Position: The C3 position of the pyrazole ring often accommodates bulky, lipophilic groups. Aromatic substituents, such as a phenyl or substituted phenyl ring, are frequently found in potent CRTh2 antagonists. The nature and substitution pattern of this aromatic ring are key determinants of activity.

  • C5-Position: Similar to the C3 position, the C5 position also benefits from the introduction of substituted aryl or heteroaryl groups. The interplay between the substituents at the C3 and C5 positions is crucial for optimizing the fit of the molecule within the CRTh2 binding pocket.

Modifications of the Acetic Acid Side Chain

The acetic acid moiety at the C4 position is a critical pharmacophoric element. Its carboxylate group is believed to form a key ionic interaction with a corresponding basic residue in the CRTh2 receptor. Modifications to this side chain are generally not well-tolerated, as they can disrupt this crucial interaction. However, subtle changes, such as the introduction of small alkyl groups on the α-carbon, could be explored to modulate physicochemical properties, but often at the cost of reduced potency.

Comparative SAR Data for CRTh2 Antagonists

The following table summarizes the structure-activity relationships for a series of 2-(1H-pyrazol-4-yl)acetic acid analogs as CRTh2 antagonists. The data highlights the importance of substitutions on the pyrazole ring.

Compound IDR1 (N1-position)R3 (C3-position)R5 (C5-position)CRTh2 IC50 (nM)
1 HPhenylH500
2 MethylPhenylH250
3 H4-ChlorophenylH100
4 Methyl4-ChlorophenylH50
5 Methyl4-ChlorophenylPhenyl10
6 MethylPhenyl4-Methoxyphenyl25

Data is illustrative and compiled from representative SAR studies in the literature.

Broader SAR Context: Comparison with P2X7 Receptor Antagonists and IRAK4 Inhibitors

To provide a more comprehensive understanding of pyrazole SAR, it is insightful to compare the findings for CRTh2 antagonists with those for other important therapeutic targets.

(1H-Pyrazol-4-yl)acetamide Analogs as P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain.[3] Structurally similar (1H-pyrazol-4-yl)acetamides have been identified as potent P2X7 antagonists.[3]

  • Key SAR Differences: While the core pyrazole structure is similar, the acetic acid is replaced by an acetamide. The SAR for this series also emphasizes the importance of bulky, lipophilic substituents on the pyrazole ring. However, the nature of the amide substituent introduces an additional vector for modification and interaction with the receptor, which is not present in the acetic acid series.

Pyrazole-Based IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it an attractive target for inflammatory diseases.[4] Pyrazole-containing compounds have emerged as potent IRAK4 inhibitors.

  • Key SAR Differences: For IRAK4 inhibitors, the pyrazole ring often serves as a central scaffold to which other functional groups are attached. The SAR often focuses on optimizing interactions with the ATP-binding pocket of the kinase. While lipophilic groups on the pyrazole are still important, the overall substitution pattern is dictated by the specific geometry and amino acid residues of the IRAK4 active site. For instance, piperidine substituents at the C3 position of the pyrazole have been shown to be well-tolerated.[4]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

CRTh2 Receptor Binding Assay

This assay is used to determine the binding affinity of test compounds to the CRTh2 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CRTh2 receptor (e.g., HEK293 or CHO cells).[1]

  • Binding Reaction: In a 96-well plate, incubate the cell membranes (typically 5-10 µg of protein per well) with a radiolabeled CRTh2 ligand (e.g., [3H]PGD2) at a concentration close to its Kd.

  • Compound Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the mixture at room temperature for 60-120 minutes to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the IC50 values of the test compounds by plotting the percentage of inhibition of radioligand binding against the compound concentration.

P2X7 Receptor Antagonist Assay (Calcium Influx)

This functional assay measures the ability of a compound to inhibit P2X7 receptor-mediated calcium influx.

Protocol:

  • Cell Culture: Culture a cell line expressing the P2X7 receptor (e.g., HEK293-P2X7 or THP-1 cells) in 96-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and then pre-incubate with various concentrations of the test compound for 15-30 minutes.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject a P2X7 receptor agonist (e.g., BzATP) to stimulate calcium influx and immediately begin recording the fluorescence signal.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition for each compound concentration relative to the agonist-only control and determine the IC50 value.

IRAK4 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of IRAK4.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant IRAK4 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase assay buffer.

  • Compound Addition: Add the test compounds at various concentrations.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of inhibition of kinase activity for each compound concentration and determine the IC50 value.

Visualizing the SAR Landscape

To better illustrate the key structural features and their impact on activity, the following diagrams are provided.

Experimental_Workflow cluster_workflow General Workflow for In Vitro Assay Start Compound Synthesis & Purification Assay_Setup Prepare Assay Plate (Receptor/Enzyme, Ligand/Substrate) Start->Assay_Setup Compound_Addition Add Test Compounds (Serial Dilutions) Assay_Setup->Compound_Addition Incubation Incubate to Reach Equilibrium or for Reaction to Proceed Compound_Addition->Incubation Detection Measure Signal (e.g., Radioactivity, Fluorescence, Luminescence) Incubation->Detection Data_Analysis Calculate % Inhibition Determine IC50 Detection->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

References

A Senior Application Scientist's Guide to Assessing the Off-Target Effects of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the pyrazole scaffold is a well-established "privileged structure," particularly in the realm of protein kinase inhibitors.[1][2][3][4] Its unique physicochemical properties have led to numerous successful therapeutic agents.[5][6] However, this success comes with a critical caveat: the potential for off-target interactions, which can lead to unforeseen toxicity or reduced efficacy.[7][8] Off-target effects are a major contributor to drug attrition, making their early and thorough assessment a non-negotiable aspect of the development pipeline.[7]

This guide provides a multi-tiered strategy for comprehensively evaluating the off-target profile of novel pyrazole-based compounds. We will move from broad, early-stage computational and high-throughput screens to focused, mechanistic, and in vivo safety assessments, explaining the causality behind each experimental choice and providing actionable protocols for your laboratory.

Tier 1: Early-Stage Profiling - Casting a Wide Net

In the initial discovery phase, the goal is to rapidly identify potential liabilities across the broadest possible range of targets. The focus is on sensitivity over specificity to minimize the chances of a problematic compound advancing. This stage combines computational prediction with high-throughput in vitro screening.

In Silico Off-Target Prediction

Before committing to expensive and time-consuming wet lab experiments, computational (in silico) methods provide a cost-effective first pass to flag potential off-target interactions.[7] These approaches leverage vast databases of known compound-protein interactions to predict the likelihood of your pyrazole derivative binding to unintended targets.

The primary causality for using this method first is risk mitigation; it helps prioritize resources for subsequent experimental testing.[7] Modern methods go beyond simple sequence alignment, employing machine learning and 3D structural comparisons to increase predictive power.[9][10][11]

Comparative Approaches for In Silico Screening:

Method TypePrincipleStrengthsLimitationsRecommended Tools/Platforms
2D Similarity/Ligand-Based Compares the 2D chemical structure (topology) of the test compound to databases of ligands with known targets.Fast, computationally inexpensive, effective for identifying targets with similar pharmacophores.Less effective for structurally novel compounds or identifying targets with different binding modes ("scaffold hopping").SEA (Similarity Ensemble Approach)[9], SwissTargetPrediction
3D Shape/Structure-Based Compares the 3D conformation and surface properties (shape, polarity) of the test compound to known ligand binding pockets.Can identify structurally dissimilar compounds that bind to the same target; provides insight into binding mode.[10]Computationally more intensive; requires high-quality protein structures.Surflex-Sim[10], Pharmit
Machine Learning/AI Uses algorithms (e.g., Graph Neural Networks, Random Forest) trained on large datasets of compound-protein interactions to predict new interactions.[7][11]Can identify complex, non-linear relationships; performance improves as training data grows.[11]Can be a "black box," making mechanistic interpretation difficult; performance is highly dependent on the quality and scope of training data.ProfhEX[7], MTGNN-based models[11]
Broad-Panel Kinase Profiling

Given that pyrazoles are frequently designed as kinase inhibitors, their most probable off-targets are other kinases.[3][8][12] A broad-panel kinase screen is therefore the most critical initial experimental step. These assays directly measure the inhibitory activity of a compound against a large, diverse panel of kinases (often >400).

Experimental Workflow: In Vitro Kinase Inhibition Assay (Example using ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[1] Less ADP corresponds to greater inhibition.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the pyrazole compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.

  • Kinase Reaction Setup: In a separate plate, add the following to each well:

    • 5 µL of the specific kinase enzyme in reaction buffer.

    • 2.5 µL of the diluted test compound.

    • Control Wells: Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Initiation: Initiate the reaction by adding 2.5 µL of a mixture containing the kinase's specific substrate and ATP (at a concentration near the Kₘ for the enzyme).[1]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Analysis: Calculate the percent inhibition for each concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Tier 2: Lead Optimization - Mechanistic & Cellular Validation

Once initial hits and their primary off-targets are identified, the focus shifts to validating these interactions in a more biologically relevant context. The goal is to understand the cellular consequences of off-target binding and to guide structure-activity relationship (SAR) studies to engineer out undesirable activities.

Logical Workflow for Tier 2 Assessment

G cluster_0 Tier 1 Output cluster_1 Tier 2 Validation cluster_2 Tier 3 Input T1_Output Putative Off-Targets (e.g., Kinase X, Kinase Y) WesternBlot Western Blot Analysis (Confirm Pathway Modulation) T1_Output->WesternBlot Select cell line expressing target CellMicroarray Cell Microarray Screen (Unbiased Cellular Binding) T1_Output->CellMicroarray Broader screen for unexpected binding CellViability Cell Viability / Proliferation (Assess Functional Outcome) WesternBlot->CellViability Correlate pathway inhibition with phenotype T3_Input Confirmed Off-Target Profile (Cellularly Active) CellViability->T3_Input CellMicroarray->T3_Input

Caption: Tier 2 workflow for off-target validation.

Cellular Target Engagement & Pathway Analysis

An in vitro IC₅₀ value does not guarantee that a compound will engage its off-target in a cellular environment. Cell-based assays are essential to confirm target engagement and understand the downstream effects.[13][14]

Protocol: Western Blot for Pathway Modulation This protocol determines if an off-target kinase is inhibited within the cell by measuring the phosphorylation status of its known downstream substrate.[15]

  • Cell Culture & Treatment: Seed a relevant cell line (e.g., one known to rely on the off-target pathway) in 6-well plates. Once cells reach 70-80% confluency, treat them with the pyrazole compound at various concentrations (e.g., 0.1x, 1x, 10x the cellular IC₅₀) for a predetermined time (e.g., 2-24 hours). Include a vehicle (DMSO) control.

  • Lysis: Wash cells with ice-cold PBS. Add 150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.[15]

  • Lysate Processing: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. Normalize all samples to the same concentration (e.g., 2 mg/mL).

  • SDS-PAGE and Transfer: Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific to the phosphorylated substrate of the off-target kinase overnight at 4°C.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Re-probe the membrane with an antibody for the total (non-phosphorylated) protein and a loading control (e.g., GAPDH) to confirm equal protein loading. A dose-dependent decrease in the phospho-protein signal indicates on-target cellular activity.

Off-Target Screening Cell Microarrays

To uncover completely unexpected off-target binding, especially to membrane proteins, cell microarray technology is a powerful, unbiased approach.[16][17] This method assesses binding to a large library of human proteins expressed in their native conformation on the surface of human cells.[17][18] This is particularly valuable for identifying interactions that might not be predicted by kinase panels or computational models.

Comparative Overview of Cellular Screening Methods:

Assay TypePrincipleKey AdvantageCommon Use Case
Phenotypic Screening Measures a functional cellular outcome (e.g., apoptosis, cell cycle arrest, morphological changes).Directly assesses the functional consequence of all on- and off-target effects combined.Identifying compounds with a desired overall cellular effect, followed by target deconvolution.
Cell Microarray Test compound is screened against thousands of individual human proteins overexpressed in cells. Binding is detected, often by flow cytometry.[18]Unbiased, direct measurement of binding to proteins in their native cellular context. High specificity with low false-positive rates.[17]Identifying specific protein interactors to explain an observed phenotype or to proactively screen for safety liabilities.

Tier 3: Preclinical Safety Assessment - In Vivo Consequences

The final tier of off-target assessment involves evaluating the physiological consequences of the compound in a whole-organism setting. This is the domain of safety pharmacology, a regulatory-required discipline that predicts the potential for adverse drug reactions (ADRs) before first-in-human studies.[19][20]

Safety pharmacology studies investigate the effects of a drug candidate on major organ systems.[21] The "core battery" of tests focuses on the systems most critical for life-sustaining functions.[22]

Core Battery Safety Pharmacology Studies:

SystemKey Functions AssessedCommon In Vivo Models & MethodsPotential Pyrazole-Related Off-Target Concerns
Central Nervous System (CNS) Behavior, coordination, locomotion, sensory/motor function.[21]Functional Observational Battery (FOB) and Irwin screen in rodents.Off-target inhibition of kinases involved in neuronal signaling could lead to ataxia, sedation, or seizures.
Cardiovascular System Blood pressure, heart rate, electrocardiogram (ECG).[22]Conscious, telemetered dogs or non-human primates to allow for continuous monitoring without the stress of restraint.[22]Inhibition of cardiac ion channels (e.g., hERG) or kinases like VEGFR can lead to QT prolongation, arrhythmias, or blood pressure changes.
Respiratory System Respiratory rate, tidal volume, hemoglobin oxygen saturation.[21]Whole-body plethysmography in rodents.Unlikely to be a primary off-target effect of kinase inhibitors, but assessed for completeness.

Example Data: Hypothetical Pyrazole Kinase Inhibitor "PZ-123"

The following table summarizes a hypothetical off-target assessment cascade for a new pyrazole compound.

AssayTarget/ParameterResultInterpretation & Next Step
Tier 1: Kinase Panel Kinase Z (Off-Target)IC₅₀ = 85 nMPotent off-target activity identified. Proceed to cellular validation.
Tier 2: Western Blot p-Substrate of Kinase ZDose-dependent decreaseConfirms PZ-123 inhibits Kinase Z in a cellular context.
Tier 2: Cell Viability Cell Line High in Kinase ZIC₅₀ = 2.5 µMOff-target inhibition leads to a functional cellular outcome (reduced viability).
Tier 3: CV Safety Dog Telemetry (ECG)No significant QT prolongationThe identified off-target activity does not appear to translate to a critical cardiovascular liability at therapeutic doses.

Conclusion: An Integrated Approach to De-Risking

Assessing the off-target effects of pyrazole-based compounds is not a single experiment but a comprehensive, tiered strategy. By logically progressing from broad in silico and in vitro screens to specific cellular and in vivo validation, researchers can build a detailed safety profile for their lead candidates. This systematic approach allows for the early identification of liabilities, informs medicinal chemistry efforts to mitigate off-target activity, and ultimately increases the probability of selecting a safe and effective drug candidate for clinical development.

References

Confirming the Mechanism of Action of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a novel small molecule with potential therapeutic applications. Drawing upon established principles in pharmacology and drug discovery, we present a series of robust experimental protocols designed to rigorously test the hypothesis that this compound functions as an antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2).

For comparative analysis, we will benchmark the performance of this compound against three key reference compounds:

  • CAY10471: A potent and selective CRTh2 antagonist, serving as a positive control for the hypothesized mechanism of action.[1]

  • Ramatroban: A dual antagonist of the thromboxane A2 receptor (TP) and CRTh2, offering insights into potential polypharmacology.[2][3]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing an alternative anti-inflammatory mechanism.[4][5][6][7][8]

Through a systematic and evidence-based approach, this guide will empower researchers to confidently characterize the pharmacological profile of this compound and assess its therapeutic potential.

The CRTh2 Target: A Gateway to Allergic Inflammation

The CRTh2 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in the pathophysiology of allergic diseases such as asthma and allergic rhinitis. Its endogenous ligand, prostaglandin D2 (PGD2), is released by activated mast cells and other immune cells in response to allergens. Activation of CRTh2 on Th2 cells, eosinophils, and basophils triggers a cascade of pro-inflammatory events, including cell migration, degranulation, and the release of type 2 cytokines (IL-4, IL-5, and IL-13). By blocking the interaction of PGD2 with CRTh2, antagonists can effectively dampen this inflammatory response.

dot graph TD { subgraph Allergic Response Cascade Allergen -- triggers --> Mast_Cell; Mast_Cell -- releases --> PGD2; PGD2 -- binds to --> CRTh2; CRTh2 -- activates --> Th2_Eosinophil_Basophil; Th2_Eosinophil_Basophil -- leads to --> Allergic_Inflammation; end

} Figure 1: The proposed mechanism of action of this compound as a CRTh2 antagonist in the allergic inflammatory cascade.

Experimental Workflow for Mechanism of Action Confirmation

To rigorously validate the hypothesized mechanism of action, a tiered approach is recommended, progressing from in vitro target engagement to in vivo proof-of-concept.

dot graph TD { A[Tier 1: In Vitro Target Engagement] --> B[Radioligand Binding Assay]; A --> C[Calcium Mobilization Assay]; D[Tier 2: In Vivo Proof-of-Concept] --> E[Mouse Model of Allergic Airway Inflammation]; B --> F{Binding Affinity}; C --> G{Functional Antagonism}; E --> H{Efficacy in Disease Model}; F & G & H --> I[Mechanism Confirmation];

} Figure 2: A tiered experimental workflow for confirming the mechanism of action.

Tier 1: In Vitro Target Engagement

Radioligand Binding Assay: Quantifying Target Affinity

This assay directly measures the ability of this compound to displace a radiolabeled ligand from the CRTh2 receptor, providing a quantitative measure of its binding affinity (Ki).

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human CRTh2 receptor (e.g., HEK293-CRTh2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-PGD2 (final concentration ~0.4 nM).

  • Competition Binding: Incubate the cell membranes with [³H]-PGD2 and increasing concentrations of the test compound (this compound) or reference compounds.

  • Incubation: Incubate at room temperature for 2 hours with gentle agitation.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Comparative Data (Hypothetical):

CompoundCRTh2 Binding Affinity (Ki, nM)
This compoundTo be determined
CAY104711.5
Ramatroban27
Celecoxib>10,000
Calcium Mobilization Assay: Assessing Functional Antagonism

This cell-based functional assay measures the ability of the test compound to inhibit the intracellular calcium release induced by PGD2-mediated CRTh2 activation.

Experimental Protocol:

  • Cell Culture: Use HEK293 cells stably expressing the human CRTh2 receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with increasing concentrations of this compound or reference compounds.

  • Agonist Stimulation: Stimulate the cells with a known concentration of PGD2.

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the PGD2-induced calcium response.

Comparative Data (Hypothetical):

CompoundCRTh2 Functional Antagonism (IC50, nM)
This compoundTo be determined
CAY104715.2
Ramatroban120
CelecoxibNo inhibition

Tier 2: In Vivo Proof-of-Concept

Mouse Model of Ovalbumin-Induced Allergic Airway Inflammation

This widely used preclinical model mimics key features of human allergic asthma, providing a platform to evaluate the in vivo efficacy of the test compound.

Experimental Protocol:

  • Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.

  • Compound Administration: Administer this compound or reference compounds orally or via another appropriate route at selected doses.

  • Airway Challenge: Challenge the mice with aerosolized OVA on days 21, 22, and 23.

  • Assessment of Airway Inflammation (Day 24):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform differential cell counts to quantify eosinophil infiltration.

    • Lung Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production (e.g., using H&E and PAS staining).

    • Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.

Comparative Data (Hypothetical):

Treatment GroupEosinophil Count in BAL (x10⁴ cells/mL)Lung Inflammation Score
Vehicle50 ± 53.5 ± 0.4
This compound (10 mg/kg)To be determinedTo be determined
CAY10471 (10 mg/kg)15 ± 21.2 ± 0.2
Ramatroban (30 mg/kg)25 ± 32.0 ± 0.3
Celecoxib (20 mg/kg)45 ± 43.2 ± 0.5

Interpreting the Results and Building a Case for the Mechanism of Action

The collective data from these experiments will provide a robust assessment of the mechanism of action of this compound.

  • Strong evidence for a CRTh2 antagonist mechanism would be demonstrated by:

    • Potent binding affinity (low nM Ki) in the radioligand binding assay.

    • Effective inhibition of PGD2-induced calcium mobilization (low nM IC50) in the functional assay.

    • Significant reduction of eosinophilic airway inflammation, mucus production, and Th2 cytokine levels in the in vivo asthma model, comparable to the positive control CAY10471.

  • Evidence for alternative or off-target effects might include:

    • Weak or no activity at the CRTh2 receptor but efficacy in the in vivo model, suggesting a different anti-inflammatory mechanism.

    • A pharmacological profile similar to Ramatroban, indicating potential dual TP/CRTh2 antagonism.

    • A lack of efficacy in the allergic inflammation model, despite in vitro CRTh2 antagonism, which could point to poor pharmacokinetic properties.

By systematically comparing the experimental data for this compound with that of well-characterized reference compounds, researchers can confidently define its primary mechanism of action and make informed decisions regarding its further development as a potential therapeutic agent for allergic diseases.

References

Safety Operating Guide

Proper Disposal of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural hurdles but are integral to the integrity of our work and the safety of our communities. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, moving beyond simple instructions to explain the rationale behind each critical step. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.

Hazard Identification and Risk Assessment: Know Your Compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This compound is a heterocyclic compound that requires careful handling.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][2]

Hazard ClassificationGHS Hazard StatementRationale and Implications
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can lead to inflammation, redness, itching, and blistering. This necessitates the use of compatible chemical-resistant gloves and a lab coat during handling and disposal.[1]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationVapors or splashes can cause significant eye damage. Chemical safety goggles are mandatory to prevent accidental exposure.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the lungs and respiratory system. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Causality: The acidic nature of the carboxylic acid group and the overall chemical structure of the pyrazole derivative contribute to its irritant properties. Understanding these intrinsic hazards informs every subsequent step of the disposal process, ensuring that containment and personal protection are prioritized to mitigate risk.

The Cardinal Rule: Segregation and Professional Disposal

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3] The introduction of such specialized organic molecules into aquatic ecosystems can be harmful to aquatic life.[4] Furthermore, its reactivity with other chemicals in a drainage system is unknown and could lead to hazardous reactions.

The universally accepted and mandated procedure for this compound is disposal via an approved hazardous waste disposal facility.[1][5] This ensures that the chemical is managed and treated by professionals equipped to handle its specific properties, typically through high-temperature incineration.[4]

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol outlines the standard operating procedure for collecting and preparing this compound for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.

Step 1: Personal Protective Equipment (PPE) Check

Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary line of defense against exposure.

  • Eye/Face Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn and kept buttoned.

Step 2: Waste Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Container Choice: Use a dedicated, leak-proof, and chemically compatible container with a secure, screw-top lid.[3] High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, free of cracks or residue from previous use.

  • Labeling (Critical Step): Proper labeling is a cornerstone of safe waste management and is mandated by regulations.[7] Your label must be clear, legible, and securely affixed to the container. It should include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • Appropriate hazard warnings (e.g., "Irritant")[4]

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 3: Waste Accumulation

Follow these best practices as you collect the waste.

  • Solid Waste:

    • Collect any unused or contaminated solid this compound directly into your labeled hazardous waste container.[4]

    • This includes grossly contaminated materials like weighing papers, gloves, and absorbent pads used for cleaning up small spills.[4]

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a dedicated liquid hazardous waste container.

    • Do Not Mix: Avoid mixing this waste with other waste streams, particularly incompatible materials like strong oxidizing agents or bases, unless explicitly permitted by your EHS department.[3][8]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[3] This prevents the release of vapors and protects against spills.

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion of vapors.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in designated areas called Satellite Accumulation Areas (SAAs).[7][9]

  • Location: Store the sealed waste container in your lab's designated SAA.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a basin or tub) to contain any potential leaks.[3]

  • Segregation: Ensure the container is stored away from incompatible materials.

Step 5: Arranging for Disposal
  • Once the container is full, or in accordance with your institution's hazardous waste removal schedule, follow your established procedures to request a pickup from the EHS department.[4][9] They will manage the final transport and disposal by a licensed professional waste company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_contain Phase 2: Containment & Labeling cluster_accumulate Phase 3: Accumulation & Storage cluster_disposal Phase 4: Final Disposal start Start: Need to Dispose of Compound haz_assess Hazard Assessment: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->haz_assess Consult SDS ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat haz_assess->ppe Mitigate Risks container Select Compatible Hazardous Waste Container ppe->container labeling Label Container Correctly: - Full Chemical Name - 'Hazardous Waste' - Hazard Symbols container->labeling accumulate Accumulate Waste: - Solid, Liquid, Contaminated PPE - Keep Container Closed labeling->accumulate storage Store in Secondary Containment in Satellite Accumulation Area (SAA) accumulate->storage request Request EHS Pickup (Follow Institutional Protocol) storage->request disposal Professional Disposal (e.g., Incineration) request->disposal

Caption: Disposal workflow for this compound.

By adhering to this structured and well-documented disposal plan, you not only ensure compliance with federal and local regulations but also contribute to a culture of safety and environmental responsibility within your laboratory.[7][10] This protocol serves as a self-validating system, ensuring that each step, from initial assessment to final hand-off, is conducted with the highest standards of scientific integrity and care.

References

Navigating the Safe Handling of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the introduction of novel chemical entities necessitates a proactive and thorough approach to laboratory safety. This guide provides essential, immediate safety and logistical information for handling 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS No. 1152582-56-3). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to manage this compound safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

This compound is a heterocyclic carboxylic acid. Based on its Safety Data Sheet (SDS), the primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

While acute toxicity data is not currently available, the known irritant properties of this compound demand stringent adherence to safety protocols to prevent inadvertent exposure. The causality behind these hazards lies in the chemical's acidic nature and its pyrazole moiety, which can interact with biological tissues.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in risk mitigation.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesNitrile provides good resistance to a range of chemicals, including acetic acid, a representative carboxylic acid.[2][3][4] Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving.
Eye Protection Chemical safety gogglesDue to the risk of serious eye irritation, safety glasses are insufficient.[1] Chemical safety goggles provide a seal around the eyes, offering protection from splashes and airborne particles.
Face Protection Face shield (in addition to goggles)A face shield should be worn over safety goggles when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.[5]
Body Protection Laboratory coatA standard lab coat is required to protect skin and clothing from incidental contact.
Respiratory Protection NIOSH-approved N95 respirator or higherAs the compound is a powder that can cause respiratory irritation, an N95 respirator is the minimum requirement to protect against airborne particulates.[6] If working outside of a certified chemical fume hood or with larger quantities, a half-mask respirator with organic vapor cartridges is recommended.[7][8]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following protocol outlines the key steps for safely handling this compound from receipt to disposal.

Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.

Handling the Compound
  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of the compound on a weigh boat or paper inside the fume hood to contain any dust.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.

Post-Handling and Decontamination
  • Decontaminate Surfaces: Thoroughly wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

Skin Contact
  • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[5][9]

  • Remove any contaminated clothing while continuing to flush.[5]

  • Seek medical attention if irritation persists.[10]

Eye Contact
  • Immediately flush the eyes with a large amount of water for at least 15-20 minutes, holding the eyelids open.[5][9][11] An emergency eyewash station should be used.

  • Remove contact lenses if present and easy to do so.[11]

  • Seek immediate medical attention from an eye specialist.[11]

Inhalation
  • Move the individual to fresh air immediately.[1]

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container. Unused compound in its original container must also be disposed of as hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. As this is a non-halogenated organic compound, it should be segregated into the non-halogenated organic waste stream.[12][13]

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Final Disposal
  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • The recommended method of disposal for this type of compound is high-temperature incineration by a licensed waste disposal company.[14]

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the safe handling and disposal workflows.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate work area (Fume Hood) prep2 Verify fume hood function prep1->prep2 prep3 Assemble all materials prep2->prep3 handle1 Don appropriate PPE prep3->handle1 handle2 Weigh compound in hood handle1->handle2 handle3 Prepare solution (if needed) handle2->handle3 post1 Decontaminate surfaces handle3->post1 post2 Doff PPE correctly post1->post2 post3 Wash hands thoroughly post2->post3

Caption: Safe Handling Workflow for this compound.

G cluster_waste Waste Collection cluster_label Labeling & Storage cluster_dispose Final Disposal waste1 Segregate into Non-Halogenated Organic Waste waste2 Use dedicated, sealed containers waste1->waste2 label1 Label with 'Hazardous Waste' and full chemical name waste2->label1 label2 Store in designated, secure area label1->label2 disp1 Contact EHS for pickup label2->disp1 disp2 High-temperature incineration by licensed contractor disp1->disp2

Caption: Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.